MC-D-Val-Cit-PAB-PNP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C35H43N7O11 |
|---|---|
Molekulargewicht |
737.8 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31+/m0/s1 |
InChI-Schlüssel |
HYSPJPGXSALJRR-JTSJOTPCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MC-D-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-D-Val-Cit-PAB-PNP is a crucial component in the field of targeted cancer therapy, specifically in the design and synthesis of Antibody-Drug Conjugates (ADCs). This cleavable linker system is meticulously engineered to connect a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring the targeted delivery of the therapeutic agent to cancer cells while minimizing systemic toxicity. This guide provides a comprehensive overview of its structure, mechanism of action, and application in ADC development, complete with experimental protocols and relevant data.
This compound is a multi-component linker comprising a maleimidocaproyl (MC) group, a dipeptide sequence of D-Valine and Citrulline (D-Val-Cit), a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) activating group.[1][2][3][4] The specificity of this linker lies in its dipeptide component, which is designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[5][] This enzymatic cleavage triggers a cascade that results in the release of the cytotoxic payload directly within the target cancer cell.
Chemical Structure and Components
The chemical structure of this compound is designed for a sequential and controlled release of the payload.
| Component | Chemical Name | Function |
| MC | Maleimidocaproyl | Provides a reactive maleimide (B117702) group for covalent attachment to thiol groups (e.g., from reduced cysteine residues) on the monoclonal antibody.[1][7] |
| D-Val-Cit | D-Valine-Citrulline | A dipeptide sequence that serves as the recognition and cleavage site for the lysosomal protease Cathepsin B.[5][] |
| PAB | para-aminobenzyl carbamate | A self-immolative spacer that, upon cleavage of the dipeptide, undergoes a 1,6-elimination reaction to release the conjugated payload in its active form.[1] |
| PNP | para-nitrophenyl | An activated carbonate group that facilitates the efficient conjugation of the linker to the cytotoxic payload, which typically has a primary or secondary amine.[1][3] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C35H43N7O11 |
| Molecular Weight | 737.76 g/mol |
| CAS Number | 1350456-66-4 |
Mechanism of Action: Targeted Payload Release
The efficacy of an ADC utilizing the this compound linker is contingent on a multi-step process that ensures the payload is released specifically within the target cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH, preventing premature drug release.[]
-
Antibody-Antigen Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including Cathepsin B, and characterized by an acidic environment.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Citrulline and the PAB spacer of the linker.[5]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction of the PAB spacer. This process results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization and inducing apoptosis.
Mechanism of ADC action with a cleavable Val-Cit linker.
Downstream Signaling of a Released Payload: The Example of MMAE
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent and a common payload conjugated using Val-Cit linkers. Once released, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Downstream signaling of MMAE following its release.
Quantitative Data
The following tables summarize illustrative data for ADCs utilizing Val-Cit linkers. It is important to note that specific values can vary significantly based on the antibody, payload, cancer cell line, and experimental conditions.
Table 1: Illustrative In Vitro Cytotoxicity of Val-Cit Containing ADCs
| ADC Target | Payload | Cancer Cell Line | IC50 (ng/mL) |
| CD30 | MMAE | Karpas 299 (Anaplastic Large Cell Lymphoma) | ~10 |
| HER2 | MMAE | SK-BR-3 (Breast Cancer) | ~20 |
| EGFR | Doxorubicin | A431 (Epidermoid Carcinoma) | ~100 |
Table 2: Illustrative In Vivo Efficacy of Val-Cit Containing ADCs in Xenograft Models
| ADC Target | Payload | Xenograft Model | Outcome |
| CD30 | MMAE | Karpas 299 | Tumor regression at 1 mg/kg |
| HER2 | MMAE | NCI-N87 (Gastric Cancer) | Tumor growth inhibition at 3 mg/kg |
Table 3: Illustrative Pharmacokinetic Parameters of Val-Cit Containing ADCs
| Parameter | Value | Note |
| Half-life (ADC) | Several days | Can be influenced by the hydrophobicity of the linker-payload.[8] |
| Payload Release | Primarily in tumor tissue | Premature cleavage can occur in mouse plasma due to carboxylesterase 1c.[8][9] |
Experimental Protocols
The synthesis of an ADC using this compound involves a multi-step process.
Synthesis of the Drug-Linker Moiety
This step involves the conjugation of the cytotoxic payload to the this compound linker.
-
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Protocol:
-
Dissolve this compound and the payload in anhydrous DMF.
-
Add DIPEA as a non-nucleophilic base.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting MC-D-Val-Cit-PAB-Drug conjugate by preparative RP-HPLC and lyophilize.[1]
-
Antibody Preparation
The interchain disulfide bonds of the monoclonal antibody need to be partially reduced to generate free thiol groups for conjugation.
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
-
Protocol:
-
Add a calculated amount of TCEP to the antibody solution.
-
Incubate to allow for partial reduction of the disulfide bonds.
-
The extent of reduction can be controlled by varying the TCEP concentration, reaction time, and temperature.
-
Conjugation of the Drug-Linker to the Antibody
The maleimide group of the drug-linker reacts with the free thiol groups on the reduced antibody.
-
Materials:
-
Reduced antibody
-
Purified MC-D-Val-Cit-PAB-Drug
-
-
Protocol:
-
Add the MC-D-Val-Cit-PAB-Drug conjugate to the reduced antibody solution.
-
Allow the Michael addition reaction to proceed.
-
Quench any unreacted maleimide groups with an excess of a small molecule thiol, such as N-acetylcysteine.[1]
-
Purification and Characterization of the ADC
The final ADC product needs to be purified and characterized to ensure its quality.
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.[1]
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.
-
In Vitro Cell Viability Assays: Evaluate the potency of the ADC on target and non-target cell lines to determine its IC50 value.
-
Plasma Stability: Incubate the ADC in human and rodent plasma to assess the stability of the linker and measure the rate of premature drug release.[1]
-
General experimental workflow for ADC synthesis and characterization.
Conclusion
This compound is a highly effective and widely utilized cleavable linker in the development of antibody-drug conjugates. Its design allows for stable circulation and specific, enzyme-mediated release of cytotoxic payloads within target cancer cells, thereby enhancing the therapeutic window of the ADC. A thorough understanding of its mechanism of action and the associated experimental protocols is essential for researchers and drug developers working to create the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 4. MC-Val-D-Cit-PAB-PNP - Immunomart [immunomart.com]
- 5. Page loading... [guidechem.com]
- 7. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the p-Nitrophenyl Group in MC-D-Val-Cit-PAB-PNP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the MC-D-Val-Cit-PAB-PNP linker, a critical component in the development of antibody-drug conjugates (ADCs). The focus of this document is to elucidate the precise purpose of the p-nitrophenyl (PNP) group within this linker's structure and function. This guide will delve into the linker's mechanism of action, stability, and the experimental protocols relevant to its synthesis and evaluation.
Introduction to this compound
The this compound is a cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Each component of this linker plays a crucial role in the overall efficacy and safety of the resulting ADC.
-
MC (Maleimidocaproyl): This group serves as the conjugation point to the antibody. The maleimide (B117702) moiety reacts specifically with thiol groups on cysteine residues of the antibody, forming a stable covalent bond.
-
D-Val-Cit (D-Valine-Citrulline): This dipeptide sequence is the site of enzymatic cleavage. It is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.
-
PAB (p-Aminobenzyl Alcohol): This acts as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the conjugated drug in its active form.
-
PNP (p-Nitrophenyl): The primary focus of this guide, the PNP group, functions as a highly effective leaving group. It facilitates the efficient conjugation of the cytotoxic drug to the PAB spacer through the formation of a carbamate (B1207046) bond.
The Pivotal Role of the PNP Group
The p-nitrophenyl group is an essential component for the synthesis of the drug-linker conjugate. It acts as an activated carbonate, making the carbonyl carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. This reactivity is crucial for the efficient attachment of amine-containing cytotoxic drugs.
During the drug conjugation step, a nucleophilic group on the payload, typically a primary or secondary amine, attacks the activated carbonate. This results in the displacement of the p-nitrophenolate ion, a very stable and good leaving group, and the formation of a stable carbamate linkage between the drug and the PAB spacer. The high reactivity of the PNP-activated carbonate allows for the conjugation reaction to proceed under mild conditions, which is critical for preserving the integrity of both the linker and the often complex and sensitive cytotoxic drug molecules.
Quantitative Data
| Parameter | Value | Species | Notes | Reference |
| Plasma Stability (Half-life) | > 230 days | Human | High stability in human plasma is crucial to prevent premature drug release and off-target toxicity. | |
| 80 hours | Mouse | Lower stability in mouse plasma is attributed to cleavage by carboxylesterase 1c. | ||
| Cathepsin B Cleavage (Half-life) | 4.6 hours | In vitro | This demonstrates the susceptibility of the Val-Cit linker to enzymatic cleavage, enabling drug release in the target cell. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs utilizing the this compound linker.
Synthesis of MC-Val-Cit-PAB-OH
A detailed, multi-step synthesis is required to produce the core linker structure prior to the addition of the PNP group. An improved methodology avoids epimerization and results in a higher overall yield. The synthesis generally involves the sequential coupling of the individual components (MC, Val, Cit, and PAB).
Activation with PNP: Synthesis of this compound
To a solution of MC-Val-Cit-PAB-OH in an anhydrous solvent such as dimethylformamide (DMF), bis(p-nitrophenyl) carbonate and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added. The reaction is stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product is then purified using flash column chromatography.
Conjugation of a Cytotoxic Drug (e.g., MMAE) to this compound
-
Dissolve this compound and the amine-containing cytotoxic drug (e.g., monomethyl auristatin E, MMAE) in anhydrous DMF.
-
Add a non-nucleophilic base, such as DIPEA, to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the conjugation can be monitored by LC-MS.
-
Upon completion, the resulting drug-linker conjugate (MC-D-Val-Cit-PAB-Drug) is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and can be lyophilized for storage.
In Vitro Cathepsin B Cleavage Assay
This assay is performed to quantify the rate of drug release from the ADC.
-
Reagents:
-
ADC with MC-D-Val-Cit-PAB-Drug linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
-
Procedure:
-
Incubate the ADC in the assay buffer at 37°C.
-
Initiate the reaction by adding a pre-determined concentration of activated Cathepsin B.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released drug.
-
Plot the percentage of released drug over time to determine the cleavage kinetics.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with the this compound linker.
A Technical Guide to the Cathepsin B-Mediated Cleavage of Val-Cit Linkers in Antibody-Drug Conjugates
This guide provides an in-depth examination of the mechanism, quantitative analysis, and experimental evaluation of the valine-citrulline (Val-Cit) linker cleavage by the lysosomal protease Cathepsin B. This process is a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the specific release of cytotoxic payloads within target cancer cells.
Introduction: The Critical Role of Linker Technology
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker, a chemical bridge connecting the antibody and the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1]
Among various strategies, protease-cleavable linkers are prominent. They are designed for high stability in the bloodstream but are readily cleaved by enzymes, like Cathepsin B, that are highly active within the lysosomes of cancer cells.[1][2] The Val-Cit dipeptide is the most widely used protease-cleavable linker in clinically approved and investigational ADCs.[1][]
The Key Players: Cathepsin B and the Val-Cit-PABC Linker
Cathepsin B is a cysteine protease predominantly found in lysosomes.[1] Its primary biological function is protein degradation. The catalytic activity of Cathepsin B relies on a Cys-His dyad in its active site.[1] A unique "occluding loop" structure allows it to function as both an endopeptidase and an exopeptidase.[1] For ADC therapy, it is significant that Cathepsin B is often overexpressed in various tumor types and maintains high activity in the acidic lysosomal environment (pH 4.5-5.5).[1]
The Val-Cit-PABC linker is a multi-component system engineered for stability and efficient, traceless drug release. It comprises:
-
Valine (Val): An amino acid that occupies the P2 position, interacting with the S2 subsite of the Cathepsin B active site.[1]
-
Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, which sits (B43327) in the S1 subsite of the enzyme.[1]
-
p-aminobenzyl carbamate (B1207046) (PABC): A self-immolative spacer that connects the dipeptide to the cytotoxic drug.[4][5] This spacer is crucial for preventing steric hindrance and ensuring the release of an unmodified, active payload.[1][6]
Cellular Uptake and Payload Release Pathway
The release of the cytotoxic payload from an ADC is a multi-step process that begins after the ADC binds to its target antigen on the cancer cell surface.
-
Binding: The ADC circulates in the bloodstream and binds to a specific tumor-associated antigen on the cancer cell surface.[7]
-
Internalization: Once bound, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[8][9]
-
Trafficking: The complex is trafficked within the cell inside an endosome.[10][11]
-
Lysosomal Fusion: The endosome matures and eventually fuses with a lysosome.[11][12] The acidic environment of the lysosome is critical for protease activity.[1]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the Val-Cit linker.[4][5]
-
Payload Release: This cleavage triggers a rapid, self-immolative cascade that releases the active cytotoxic drug into the cell's cytoplasm, where it can exert its cell-killing effect.[1][4]
Mechanism of Val-Cit-PABC Linker Cleavage
The cleavage process is a sophisticated two-step mechanism involving enzymatic action followed by spontaneous chemical decomposition.
Step 1: Enzymatic Cleavage Cathepsin B's active site recognizes the Val-Cit dipeptide. The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[1] This specific interaction positions the amide bond between the C-terminus of citrulline and the PABC spacer for hydrolysis, which is catalyzed by the Cys-His dyad in the enzyme's active site.[1]
Step 2: Self-Immolation and Drug Release The cleavage of the Cit-PABC bond is the critical trigger for the release mechanism. The resulting p-aminobenzyl alcohol intermediate is electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction. This process fragments the spacer, cleanly releasing the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[1] This "self-immolative" cascade ensures a traceless release of the drug.[1]
Quantitative Data on Linker Cleavage and Stability
Direct kinetic parameters for the cleavage of full ADCs are not widely published. However, comparative studies using model substrates and stability assays provide valuable insights into the efficiency and characteristics of the Val-Cit linker.
Table 1: Comparative Stability of Val-Cit Linkers
| Environment | Key Enzyme(s) Involved | Stability / Half-Life | Key Considerations |
|---|---|---|---|
| Human Plasma | Neutrophil Elastase | Generally high stability (reported half-life >230 days)[13] | Premature cleavage can be caused by neutrophil elastase, potentially leading to off-target toxicities like neutropenia.[4] |
| Mouse/Rat Plasma | Carboxylesterase 1c (Ces1c) | Significant instability[4][13] | The high activity of Ces1c in rodent plasma can lead to rapid, premature payload release, complicating preclinical evaluation in these models.[4][14] |
| Lysosomal Extract (Rat Liver) | Cathepsins (B, L, S, F) | Rapid Cleavage | The rate of hydrolysis is significantly higher than in plasma, demonstrating the desired intracellular cleavage. Other cathepsins besides B contribute to cleavage.[6][15][16] |
Data synthesized from multiple sources; direct head-to-head comparisons under identical conditions are limited.[13]
Linker Specificity and Considerations
While the Val-Cit linker was designed for Cathepsin B cleavage, subsequent research has revealed a more complex picture.[1]
-
Redundancy: Gene knockout and inhibitor studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to Val-Cit linker cleavage.[6][16] This redundancy can be advantageous, as it makes ADC resistance based on the loss of a single protease unlikely.[1][17]
-
Off-Target Cleavage: The Val-Cit linker is susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and mouse-specific carboxylesterase Ces1C.[4][6] This can impact preclinical evaluation and potentially contribute to off-target toxicity.[4] Modifications, such as adding a glutamic acid residue (Glu-Val-Cit), have been shown to dramatically improve stability in mouse models.[14]
Experimental Protocols
Protocol: In Vitro ADC Cleavage Assay
This protocol outlines a typical experiment to measure the release of a payload from a Val-Cit-linker-containing ADC in the presence of purified Cathepsin B.
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B[18]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[18][19]
-
Quenching solution (e.g., strong acid or organic solvent)
-
HPLC system with a suitable column (e.g., Reversed-Phase)[20]
Methodology:
-
Enzyme Activation:
-
Reconstitute lyophilized recombinant Cathepsin B in Activation Buffer to a stock concentration (e.g., 10 µg/mL).[18]
-
Incubate the enzyme solution at room temperature for 15 minutes to ensure activation of the catalytic cysteine residue by the reducing agent (DTT).[18][19]
-
Dilute the activated enzyme to the final working concentration in Assay Buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed (37°C) assay buffer.
-
The final ADC concentration is typically in the micromolar range (e.g., 1 µM).[1]
-
-
Initiate Reaction:
-
Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1]
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Immediately quench the reaction by adding the aliquot to a quenching solution to stop enzymatic activity.
-
-
Analysis:
-
Analyze the quenched samples by Reversed-Phase HPLC (RP-HPLC) or LC-MS.[20]
-
The intact ADC, free payload, and any intermediates can be separated and quantified by integrating the peak areas from the chromatogram.
-
Plot the concentration of released payload versus time to determine the cleavage rate.
-
Protocol: General Cathepsin B Activity Assay (Fluorometric)
This assay is used to measure the general enzymatic activity of Cathepsin B, often for quality control of the enzyme or for screening inhibitors.
Principle: A fluorogenic substrate (e.g., Z-Arg-Arg-AMC) is cleaved by Cathepsin B, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be measured.[2][18]
Materials:
-
Cathepsin B enzyme solution[2]
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC or Ac-RR-AFC)[21][22]
-
Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 6.0)
-
Activation solution (containing DTT or L-Cysteine)[2]
-
96-well black microplate[18]
-
Fluorescence microplate reader (Ex/Em = ~350-400 nm / ~440-505 nm, depending on substrate)[2][21]
Methodology:
-
Reagent Preparation: Prepare and equilibrate all buffers and solutions to the assay temperature (e.g., 37°C or 40°C).[2]
-
Enzyme Activation: Pre-incubate the Cathepsin B enzyme with an activation solution containing a reducing agent like DTT or L-Cysteine for several minutes at the assay temperature.[19]
-
Reaction Setup:
-
Add the assay buffer to the wells of a 96-well black microplate.
-
Add the activated enzyme solution to the sample wells.
-
Include a "no enzyme" blank control containing only buffer and substrate.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) for at least 5 minutes.[2][19]
-
Data Analysis:
-
Determine the rate of reaction (Δ Fluorescence / minute) from the linear portion of the curve.
-
Subtract the rate of the blank control from the sample rates.
-
The activity is proportional to this rate and can be quantified using a standard curve of the free fluorophore (e.g., AFC or AMC).[21]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Improving Receptor-Mediated Intracellular Access and Accumulation of Antibody Therapeutics—The Tale of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. communities.springernature.com [communities.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. abcam.com [abcam.com]
An In-Depth Technical Guide to MC-D-Val-Cit-PAB-PNP for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Maleimidocaproyl-D-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate (MC-D-Val-Cit-PAB-PNP) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details its core principles, mechanism of action, and provides key experimental data and protocols to facilitate its application in cancer research.
Core Principles and Mechanism of Action
This compound is a cleavable linker system designed to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) until it reaches the target cancer cell. Its multi-component structure ensures stability in circulation and specific release of the payload within the tumor microenvironment.
The mechanism of action is a multi-step process initiated by the binding of the ADC to its target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis, and trafficking through the endosomal-lysosomal pathway.[2]
Within the acidic and enzyme-rich environment of the lysosome, the dipeptide sequence, Valine-Citrulline (Val-Cit), is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[3] This enzymatic cleavage initiates a cascade that leads to the release of the active cytotoxic drug.
Following the cleavage of the Val-Cit linker, the p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a spontaneous 1,6-elimination reaction. This self-immolative process results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect. The p-nitrophenyl (PNP) group serves as a leaving group during the initial synthesis when the payload is conjugated to the linker.
Signaling Pathway of ADC Internalization and Payload Release
Quantitative Data
The efficacy of ADCs utilizing the this compound linker system is dependent on several factors, including the choice of antibody, payload, drug-to-antibody ratio (DAR), and the antigen expression level on target cells. Below are tables summarizing key quantitative data from preclinical studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an ADC. The following table presents IC50 values for an MMAE-containing conjugate with a Val-Cit-PAB linker against various cancer cell lines.
| Cell Line | Cancer Type | HER2 Expression | ADC Payload | IC50 (nM) | Citation |
| SK-BR-3 | Breast Cancer | High | MMAE | 0.5 | [4] |
| MDA-MB-453 | Breast Cancer | Moderate | MMAE | 1.9 | [4] |
| T-47D | Breast Cancer | Low | MMAE | 5.5 | [4] |
| U-87 MG | Glioblastoma | Negative | MMAE | >100 | [4] |
| SK-MES-1 | Lung Cancer | Negative | MMAE | >100 | [4] |
| MDA-MB-231 | Breast Cancer | Negative | MMAE | >100 | [4] |
Drug-to-Antibody Ratio (DAR)
The DAR is a crucial quality attribute of an ADC, influencing its efficacy, toxicity, and pharmacokinetic profile. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR.
| Antibody | Payload | Linker | Average DAR | Method | Citation |
| Trastuzumab | MMAE | MC-Val-Cit-PAB | ~4 | HIC-HPLC | [5] |
| Diaffibody | MMAE | MC-Val-Cit-PAB | 1, 2, or 3 | Mass Spectrometry | [4] |
Pharmacokinetic Parameters
The pharmacokinetic (PK) properties of an ADC determine its exposure and disposition in the body. The following table provides representative PK parameters for MMAE-based ADCs in preclinical models. It is important to note that the specific antibody and DAR can influence these parameters.
| Species | ADC | Key PK Parameter | Value | Citation |
| Mouse | Trastuzumab-vc-MMAE | Half-life (t1/2) | ~2-3 days (payload) | [6] |
| Rat | MMAE-based ADCs | Clearance (CL) | Moderate | [7] |
| Monkey | Anti-CD79b-MMAE ADC | Half-life (t1/2) | ~14 days (total antibody) |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development and evaluation of ADCs. This section provides methodologies for key experiments involving the this compound linker.
Synthesis of an Antibody-Drug Conjugate
This protocol outlines the general steps for conjugating an amine-containing payload to the this compound linker and subsequently to a monoclonal antibody.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS)
-
N-acetylcysteine
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Drug-Linker Synthesis:
-
Dissolve this compound (1.2 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-18 hours, monitoring the reaction by LC-MS.
-
Purify the resulting MC-D-Val-Cit-PAB-Payload conjugate by preparative RP-HPLC and lyophilize.
-
-
Antibody Reduction:
-
Prepare the mAb in PBS at a concentration of 1-10 mg/mL.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the purified MC-D-Val-Cit-PAB-Payload in DMSO.
-
Add an 8-fold molar excess of the drug-linker solution to the reduced antibody.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide (B117702) groups by adding a 20-fold molar excess of N-acetylcysteine.
-
Purify the ADC using a desalting column (e.g., Sephadex G-25) to remove excess drug-linker and other small molecules.
-
-
Characterization:
-
Determine the average DAR and drug distribution profile by HIC-HPLC.
-
Assess the level of aggregation by SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic potential of an ADC.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
ADC of interest
-
Control antibody and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubate for 72-120 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
-
Cathepsin B Cleavage Assay
This protocol is for in vitro validation of the enzymatic cleavage of the Val-Cit linker.
Materials:
-
ADC construct
-
Purified human Cathepsin B
-
Assay Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation:
-
Dilute Cathepsin B in activation buffer and incubate at room temperature for 15 minutes.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, mix the ADC (final concentration ~1 µM) with the activated Cathepsin B (final concentration ~20 nM) in the assay buffer.
-
Incubate at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of released payload over time to determine the cleavage kinetics.
-
Visualizations of Experimental Workflows
ADC Synthesis and Characterization Workflow
Bystander Effect Experimental Workflow
Conclusion
The this compound linker represents a well-established and effective platform for the development of cleavable ADCs. Its mechanism of action, relying on the enzymatic cleavage by cathepsins within the tumor cell lysosome, provides a robust strategy for targeted drug delivery. A thorough understanding of its properties, along with the implementation of rigorous experimental protocols for synthesis, characterization, and efficacy testing, is crucial for the successful development of novel and effective ADC-based cancer therapies. This guide serves as a foundational resource for researchers embarking on or advancing their work in this exciting and impactful field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Applications of MC-D-Val-Cit-PAB-PNP in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cleavable linker, MC-D-Val-Cit-PAB-PNP, and its applications in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details the linker's mechanism of action, provides a compilation of its performance data, and offers detailed experimental protocols for its synthesis, conjugation, and characterization.
Core Concepts: Structure and Mechanism of Action
This compound is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring targeted delivery to cancer cells. Its structure is comprised of four key functional components:
-
MC (Maleimidocaproyl): This group serves as the antibody conjugation moiety. The maleimide (B117702) function reacts specifically with free sulfhydryl groups on cysteine residues of the antibody, forming a stable covalent bond.
-
D-Val-Cit (D-Valine-Citrulline): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][2] The use of D-Valine instead of the natural L-Valine can in some cases offer increased stability against other proteases.
-
PAB (p-Aminobenzyl Carbamate): This self-immolative spacer is crucial for the efficient release of the unmodified cytotoxic payload. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB unit undergoes a spontaneous 1,6-elimination reaction, liberating the active drug.[2]
-
PNP (p-Nitrophenyl Carbonate): This activated carbonate group facilitates the conjugation of the linker to the cytotoxic payload, typically at a primary or secondary amine on the drug molecule.
The orchestrated action of these components ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity. Upon binding to its target antigen on a cancer cell and subsequent internalization, the ADC is trafficked to the lysosome. Inside the lysosome, the acidic environment and the presence of active cathepsin B lead to the cleavage of the Val-Cit linker and the subsequent release of the potent cytotoxic drug, leading to targeted cell death.
Mechanism of action for an ADC with a cleavable Val-Cit linker.
Quantitative Performance Data
The efficacy of ADCs utilizing the Val-Cit-PAB linker is demonstrated through their potent in vitro cytotoxicity and significant in vivo tumor growth inhibition. The following tables summarize representative data from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, drug-to-antibody ratio (DAR), and cell lines or xenograft models used.
Table 1: In Vitro Cytotoxicity of Val-Cit-PAB Linker-Based ADCs
| Antibody | Payload | Cell Line | Antigen Expression | IC50 (pM) | Reference |
| Trastuzumab | MMAE | SK-BR-3 | HER2+ | 14.3 | [3] |
| Trastuzumab | MMAE | N87 | HER2+ | ~100-120 | [4] |
| Trastuzumab | MMAE | JIMT-1 | HER2+ | ~78-100 | [4] |
| Trastuzumab | MMAE | BT-474 | HER2+ | ~58-63 | [4] |
| Anti-CD22 | MMAE | BJAB | CD22+ | N/A | [5] |
| Anti-CD79b | MMAE | WSU-DLCL2 | CD79b+ | N/A | [5] |
| Sulfatase-cleavable ADC | MMAE | HER2+ cells | HER2+ | 61 and 111 | [3] |
| Non-cleavable ADC | MMAE | HER2+ cells | HER2+ | 609 | [3] |
| Val-Ala ADC | MMAE | HER2+ cells | HER2+ | 92 | [3] |
Table 2: In Vivo Efficacy of Val-Cit-PAB Linker-Based ADCs
| Antibody | Payload | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab | MMAE | NCI-N87 (Gastric) | 3 or 10 mg/kg, single dose | Durable complete response | [6] |
| Trastuzumab | MMAE | NCI-H522 (Lung) | 3 or 10 mg/kg, single dose | Tumor growth inhibition | [6][7] |
| Anti-HER2 | MMAE | N87 (Gastric) | 10 mg/kg | Tumor growth inhibition | [8] |
| Anti-HER2 | MMAE | 4-1ST (Gastric) | 30 mg/kg | Tumor growth inhibition | [9] |
| Anti-CD22 | MMAE | BJAB.Luc-22R1.2 | 8 mg/kg, single dose | Tumor growth inhibition | [5] |
| Anti-CD79b | MMAE | WSU-22R1.1 | 12 mg/kg, single dose | Tumor growth inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the MC-Val-Cit-PAB-PNP linker, its conjugation to a monoclonal antibody, and the subsequent characterization of the resulting ADC.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from established protocols for similar Val-Cit linkers.[10][11][12] The following is a representative synthetic route.
Synthetic workflow for this compound.
Protocol:
-
Fmoc Protection of L-Citrulline: React L-Citrulline with Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., NaHCO₃) in a suitable solvent system (e.g., dioxane/water) to obtain Fmoc-Cit-OH.
-
Coupling with p-Aminobenzyl Alcohol: Dissolve Fmoc-Cit-OH and p-aminobenzyl alcohol in an appropriate solvent like DMF. Add a coupling agent such as HATU and a non-nucleophilic base like DIPEA. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. Purify the product, Fmoc-Cit-PAB-OH, by column chromatography.
-
Fmoc Deprotection: Treat Fmoc-Cit-PAB-OH with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group, yielding H₂N-Cit-PAB-OH.
-
Dipeptide Formation: Couple H₂N-Cit-PAB-OH with Fmoc-D-Val-OSu in the presence of a base (e.g., DIPEA) in DMF to form Fmoc-D-Val-Cit-PAB-OH.
-
Fmoc Deprotection: Remove the Fmoc group from Fmoc-D-Val-Cit-PAB-OH using 20% piperidine in DMF to give H₂N-D-Val-Cit-PAB-OH.
-
Maleimide Installation: React H₂N-D-Val-Cit-PAB-OH with MC-OSu (6-maleimidohexanoic acid N-hydroxysuccinimide ester) in DMF with a base like DIPEA to obtain MC-D-Val-Cit-PAB-OH.
-
PNP Activation: Dissolve MC-D-Val-Cit-PAB-OH in a suitable solvent (e.g., DCM) and react with p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) to yield the final product, this compound. Purify by column chromatography.
ADC Synthesis: Conjugation of Drug-Linker to Antibody
This protocol describes the conjugation of a pre-formed drug-linker (e.g., MC-D-Val-Cit-PAB-MMAE) to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
MC-D-Val-Cit-PAB-Payload (e.g., MMAE)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by adding a molar excess of TCEP (typically 2.0-2.5 equivalents per antibody) to the antibody solution. Incubate at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: Add a molar excess of the MC-D-Val-Cit-PAB-Payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The maleimide group of the linker will react with the newly formed free sulfhydryl groups on the antibody. Incubate at 4°C or room temperature for 1-4 hours in the dark.
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
ADC Characterization
Thorough characterization of the ADC is essential to ensure its quality and consistency. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and stability.
Workflow for ADC characterization.
3.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-UV
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker molecules.
Protocol:
-
Instrumentation: Use an HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing DAR.
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the weighted average of the peak areas.[13]
3.3.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[14][15][16][17]
Protocol:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value.
Conclusion
The this compound linker represents a highly effective and versatile tool in the design and development of targeted cancer therapies. Its well-defined mechanism of action, predicated on specific enzymatic cleavage within the tumor microenvironment, provides a robust platform for the delivery of potent cytotoxic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance the field of antibody-drug conjugates. As our understanding of tumor biology and linker chemistry continues to evolve, further optimization of such cleavable linker systems will undoubtedly lead to even more effective and safer cancer treatments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of trastuzumab in combination with chemotherapy in human gastric cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to MC-D-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimidocaproyl-D-valine-citrulline-p-aminobenzyl-p-nitrophenyl carbonate (MC-D-Val-Cit-PAB-PNP) is a pivotal component in the field of antibody-drug conjugates (ADCs). As a cleavable linker, it serves as a bridge between a monoclonal antibody and a cytotoxic payload, engineering a sophisticated drug delivery system.[1][2][3] This linker is designed for stability in systemic circulation and for specific cleavage within the tumor microenvironment, thereby minimizing off-target toxicity and enhancing the therapeutic window of the ADC.[][5] The valine-citrulline (Val-Cit) dipeptide within the linker is a substrate for cathepsin B, a lysosomal protease often overexpressed in cancer cells.[3][6][7] Upon enzymatic cleavage, a self-immolative cascade is initiated through the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic drug inside the target cell.[][6] This technical guide provides a comprehensive overview of the properties, mechanism of action, and experimental protocols associated with this compound.
Core Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 159857-81-5 | [8][9][10][11][12] |
| Molecular Formula | C₃₅H₄₃N₇O₁₁ | [8][9][10] |
| Molecular Weight | 737.76 g/mol | [11] |
| Appearance | White to light yellow solid/powder | [3][8] |
| Purity | ≥95% | [9] |
| Solubility | DMSO: 20-50 mg/mL, DMF: 25 mg/mL | [12][13] |
| Storage Conditions | -20°C for long-term storage, protected from light and moisture | [1][][8][10][13] |
Mechanism of Action
The functionality of the this compound linker is central to the efficacy of the ADC. The process begins with the ADC binding to a target antigen on the surface of a cancer cell, followed by internalization.
Upon reaching the lysosome, the high concentration of cathepsin B facilitates the cleavage of the Val-Cit dipeptide bond.[5][7] This enzymatic action triggers the spontaneous 1,6-elimination of the PAB spacer, which in turn releases the unmodified cytotoxic payload.[6] This targeted release mechanism is crucial for minimizing systemic exposure to the potent drug, thereby reducing side effects.[]
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in ADC development.
Conjugation of Payload to this compound
This protocol describes the attachment of an amine-containing cytotoxic drug to the linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Add the payload solution to the linker solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature (20-25°C).
-
Monitor the reaction progress using LC-MS until the starting material is consumed (typically 2-18 hours).[14]
-
Purify the resulting MC-D-Val-Cit-PAB-Payload conjugate by RP-HPLC.
Conjugation of Linker-Payload to Antibody
This protocol details the attachment of the linker-payload construct to a monoclonal antibody via Michael addition to cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
MC-D-Val-Cit-PAB-Payload conjugate
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size exclusion chromatography (SEC) system
Procedure:
-
Reduce the antibody by incubating with a molar excess of TCEP or DTT to expose free sulfhydryl groups on cysteine residues.
-
Remove the reducing agent using a desalting column, exchanging the antibody into the conjugation buffer.
-
Dissolve the MC-D-Val-Cit-PAB-Payload conjugate in a co-solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody solution at a molar excess (typically 4-8 fold).
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.[14]
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
Purify the final ADC using SEC to remove unconjugated linker-payload and other small molecules.[14]
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the release of the payload from the ADC in the presence of purified cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
HPLC system
Procedure:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[7]
-
Quench the reaction (e.g., by adding a protease inhibitor or acid).
-
Analyze the samples by HPLC to quantify the amount of released payload.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cell-killing potency of the ADC on target cancer cells.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., SDS-HCl)
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.[6][15]
-
Treat the cells with serial dilutions of the ADC and a control antibody.
-
Incubate the plates for 72-120 hours.[6]
-
Add MTT solution to each well and incubate for 1-4 hours to allow for formazan (B1609692) crystal formation.[6][15]
-
Add a solubilizing agent to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the IC₅₀ value, which is the concentration of ADC that inhibits cell growth by 50%.
Conclusion
This compound is a well-characterized and widely utilized linker in the development of ADCs. Its design, which incorporates a protease-cleavable dipeptide and a self-immolative spacer, allows for the targeted delivery and release of cytotoxic payloads in the tumor microenvironment. The detailed properties and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to advance the field of targeted cancer therapy. The rational design of such linkers is paramount to creating safer and more effective antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate [myskinrecipes.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. MC-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]
- 10. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
In-Depth Technical Guide: Solubility and Handling of MC-D-Val-Cit-PAB-PNP in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the antibody-drug conjugate (ADC) linker, MC-D-Val-Cit-PAB-PNP, in dimethyl sulfoxide (B87167) (DMSO). It includes quantitative solubility data, detailed experimental protocols for dissolution, and a visual representation of the linker's role in the ADC mechanism of action.
Quantitative Solubility Data
The solubility of this compound and structurally related ADC linkers in DMSO is a critical parameter for the preparation of stock solutions in drug development and bioconjugation experiments. The following table summarizes the available quantitative data.
| Compound | Solubility in DMSO | Molar Concentration (approx.) | Notes |
| Mc-d-Val-d-Cit-PAB-PNP | 50 mg/mL [1] | 67.77 mM [1] | Requires sonication for dissolution. The use of newly opened, anhydrous DMSO is recommended as the compound's solubility is significantly impacted by moisture. [1] |
| MC-Val-D-Cit-PAB-PNP | 100 mg/mL[2] | 135.55 mM[2] | Requires sonication. Hygroscopic nature of DMSO affects solubility.[2] |
| Boc-Val-Cit-PAB-PNP | 80 mg/mL | 124.09 mM | Moisture-absorbing DMSO can reduce solubility.[3] |
| Fmoc-Val-Cit-PAB-PNP | ≥ 40 mg/mL | 52.16 mM | Saturation unknown. Use of fresh DMSO is recommended.[4] |
Experimental Protocol: Dissolution of this compound in DMSO
This protocol outlines a detailed procedure for the effective dissolution of this compound in DMSO to prepare a stock solution. Adherence to these steps is crucial to ensure complete dissolution and maintain the integrity of the compound.
2.1 Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated micropipettes
-
Sterile, dry microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
2.2 Procedure
-
Aliquoting the Compound: Carefully weigh the desired amount of this compound powder in a sterile, dry microcentrifuge tube or glass vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration (e.g., for a 50 mg/mL solution, add 20 µL of DMSO to 1 mg of the compound).
-
Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to ensure initial dispersion of the powder.
-
Sonication: Place the tube in a water bath sonicator. Sonicate for 10-15 minutes. The sonication process is critical for achieving full dissolution, especially at higher concentrations.
-
Visual Inspection: After sonication, visually inspect the solution for any undissolved particles. If particles are still present, repeat the sonication for an additional 5-10 minutes.
-
Gentle Heating (Optional): If the compound remains partially undissolved after repeated sonication, gentle warming can be applied. Place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Storage: Once fully dissolved, the stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.
2.3 Best Practices for Handling DMSO
-
Hygroscopicity: DMSO is highly hygroscopic and readily absorbs moisture from the air. This can significantly decrease its solvating power. Always use fresh, anhydrous DMSO from a newly opened bottle and keep the container tightly sealed when not in use.
-
Storage: Store DMSO in a cool, dry place away from light.
-
Safety: Wear appropriate personal protective equipment, including gloves, as DMSO can facilitate the absorption of other chemicals through the skin.
Visualization of the ADC Mechanism of Action
The this compound linker is a key component in the design of antibody-drug conjugates. Its function is to stably link a cytotoxic payload to a monoclonal antibody until the ADC reaches its target cancer cell. The following diagrams illustrate the experimental workflow and the intracellular signaling pathway leading to payload release.
References
An In-depth Technical Guide to the Storage and Handling of Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, where the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of efficacy and safety. Cleavable linkers, designed to release the payload under specific physiological conditions, are a cornerstone of modern ADC design. The chemical integrity of these linkers prior to and during conjugation is paramount to the successful manufacture of a stable and effective ADC. This guide provides a comprehensive overview of the best practices for the storage and handling of cleavable ADC linkers, alongside experimental protocols to assess their stability.
Core Principles of Cleavable Linker Stability
The stability of a cleavable linker is its ability to remain intact until it reaches the target environment, where it is designed to be cleaved. Premature degradation of the linker can lead to off-target toxicity and a reduced therapeutic window. The three main classes of cleavable linkers—protease-sensitive, pH-sensitive, and glutathione-sensitive—each have unique stability profiles and handling requirements.
-
Protease-Sensitive Linkers: These linkers, most commonly dipeptides like valine-citrulline (Val-Cit), are designed to be cleaved by lysosomal proteases such as cathepsin B.[][2] Their stability is primarily influenced by enzymatic degradation.
-
pH-Sensitive Linkers: Hydrazone linkers are the most prevalent in this category. They are engineered to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3][4][5]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved by the high intracellular concentrations of glutathione, a reducing agent.[6][7][] The stability of these linkers can be modulated by steric hindrance around the disulfide bond.
Storage of Cleavable ADC Linkers
Proper storage is crucial to prevent the degradation of cleavable ADC linkers. The following recommendations are based on general best practices and information from chemical suppliers.
General Storage Recommendations
| Linker Type | Form | Recommended Storage Temperature | Atmosphere | Light | Notes |
| All Linkers | Solid/Powder | -20°C to -80°C | Inert gas (Argon or Nitrogen) | Protect from light | Long-term storage should be at ultra-low temperatures to minimize chemical degradation. |
| In Solution (e.g., in DMSO) | -80°C | Inert gas (Argon or Nitrogen) | Protect from light | Prepare fresh solutions when possible. If storage is necessary, use anhydrous solvents, aliquot to minimize freeze-thaw cycles, and store at -80°C. |
Specific Considerations for Linker Types
-
Peptide Linkers (e.g., Val-Cit): These are susceptible to hydrolysis, particularly if they have ester functionalities. As solids, they should be stored desiccated at low temperatures. In solution, they are more prone to degradation, and storage should be for the shortest possible time.
-
Hydrazone Linkers: The hydrazone bond is susceptible to hydrolysis, which is accelerated by moisture and acidic conditions. Therefore, it is critical to store these linkers in a dry environment.
-
Disulfide Linkers: These linkers can be sensitive to reducing agents and some can be light-sensitive. Storage under an inert atmosphere is recommended to prevent oxidation.
Handling of Cleavable ADC Linkers
The handling of cleavable ADC linkers requires meticulous attention to detail to prevent degradation and ensure the safety of the researcher, especially when handling linker-payload conjugates.
General Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Ventilation: Handle linker powders in a well-ventilated area, preferably within a chemical fume hood or a containment system for highly potent linker-payloads.
-
Inert Atmosphere: For linkers that are sensitive to air or moisture, handling under an inert atmosphere (e.g., in a glove box) is recommended.
-
Hygroscopic Compounds: Many linkers are hygroscopic. Minimize their exposure to atmospheric moisture by allowing containers to equilibrate to room temperature before opening and by working quickly.
Protocol for Reconstitution and Aliquoting of Linker Powders
-
Equilibration: Before opening, allow the container of the linker powder to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold powder.
-
Weighing: Weigh the desired amount of linker powder in a controlled environment. For hygroscopic or air-sensitive linkers, this should be done under a stream of inert gas or inside a glove box.
-
Solvent Selection: Use a high-purity, anhydrous solvent for reconstitution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many linkers due to its good solvating power.
-
Dissolution: Add the solvent to the linker powder and mix gently until fully dissolved. Sonication can be used to aid dissolution if necessary, but care should be taken to avoid heating the sample.
-
Aliquoting: Immediately after reconstitution, divide the solution into single-use aliquots in appropriate vials. This minimizes the number of freeze-thaw cycles the solution is subjected to, which can accelerate degradation.
-
Storage of Aliquots: Store the aliquots at -80°C under an inert atmosphere and protected from light.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of cleavable linkers, typically after conjugation to an antibody.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, providing an indication of its stability in circulation.
Methodology:
-
Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).
-
Sample Processing: At each time point, quench the reaction and process the sample to separate the ADC from plasma proteins. This can be done by protein precipitation or affinity capture.
-
Analysis: Analyze the samples by a suitable method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
Cathepsin B Cleavage Assay (for Protease-Sensitive Linkers)
This assay specifically assesses the cleavage of protease-sensitive linkers by their target enzyme.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the ADC, recombinant human cathepsin B, and an appropriate assay buffer (typically at a slightly acidic pH to mimic the lysosomal environment).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points and quench the enzymatic reaction.
-
Analysis: Quantify the amount of released payload at each time point using LC-MS or a similar technique.
pH Stability Assay (for pH-Sensitive Linkers)
This assay evaluates the stability of pH-sensitive linkers at different pH values.
Methodology:
-
Incubation: Incubate the ADC in buffers of different pH values, typically ranging from acidic (e.g., pH 4.5-5.5) to neutral (pH 7.4).
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the samples to determine the extent of linker hydrolysis and payload release at each pH.
Visualizing Workflows and Pathways
The following diagrams illustrate key processes related to the handling and mechanism of action of cleavable ADC linkers.
Caption: General workflow for the storage, handling, and stability assessment of cleavable ADC linkers.
Caption: Cellular pathway and cleavage mechanisms for different types of cleavable ADC linkers.
Conclusion
The stability of cleavable ADC linkers is a critical factor that influences the overall success of an ADC therapeutic. Meticulous attention to the storage and handling of these sensitive reagents is essential to prevent their degradation and to ensure the synthesis of a high-quality, stable, and effective ADC. By following the guidelines and protocols outlined in this guide, researchers can minimize the risk of linker-related issues and contribute to the development of the next generation of targeted cancer therapies.
References
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. What are ADC Linkers? | AxisPharm [axispharm.com]
- 7. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
Methodological & Application
Application Notes and Protocols for the Synthesis of MC-D-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-D-Val-Cit-PAB-PNP is a crucial component in the development of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic payload to a monoclonal antibody.[1][2][3][4][][6][7] This linker is designed with a maleimidocaproyl (MC) group for antibody conjugation, a dipeptide sequence (D-Val-Cit) that is specifically cleaved by the lysosomal enzyme Cathepsin B, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for convenient drug attachment.[1][][6][8][9] The specificity of the Val-Cit dipeptide for Cathepsin B, which is often overexpressed in tumor cells, allows for targeted release of the cytotoxic drug at the tumor site, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[6][8]
These application notes provide a comprehensive overview of the synthesis of this compound, including detailed experimental protocols and relevant data.
Synthesis Overview
The synthesis of this compound is a multi-step process that involves peptide coupling, protection/deprotection steps, and activation for final drug conjugation. The general workflow begins with the sequential coupling of the amino acids and the PAB spacer, followed by the introduction of the maleimide (B117702) group and finally the activation with p-nitrophenyl carbonate. An alternative and improved methodology for the synthesis of the core dipeptide linker, Mc-Val-Cit-PABOH, has been reported to circumvent issues of epimerization and improve overall yield.[10]
The following diagram illustrates the overall synthetic workflow for producing the this compound linker.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of similar Val-Cit-PAB linkers.[10][11][12] Researchers should adapt these protocols based on their specific starting materials and laboratory conditions.
Protocol 1: Synthesis of Fmoc-D-Val-Cit-PABOH
This protocol outlines the formation of the core tripeptide-spacer structure.
-
Fmoc Protection of L-Citrulline:
-
Dissolve L-Citrulline (1.1 equiv) and sodium bicarbonate (2.2 equiv) in water.
-
Add an equal volume of DME to the reaction mixture.
-
Add Fmoc chloride (1.0 equiv) and stir at room temperature for 24 hours.
-
Remove DME under reduced pressure and extract the aqueous solution with EtOAc.
-
Acidify the aqueous phase with 2M HCl to precipitate the product, Fmoc-Cit.
-
-
Coupling of Fmoc-Cit with p-Aminobenzyl Alcohol (PABOH):
-
Dissolve Fmoc-Cit (1.0 equiv) in a suitable solvent such as a mixture of CH2Cl2 and MeOH.
-
Add p-aminobenzyl alcohol (2.0 equiv) and a coupling agent like EEDQ (2.0 equiv).
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Purify the product, Fmoc-Cit-PABOH, by silica (B1680970) gel flash column chromatography.
-
-
Fmoc Deprotection of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-Cit-PABOH (1.0 equiv) in DMF.
-
Add piperidine (5.0 equiv) and stir at room temperature for 4 hours.
-
Remove DMF and excess piperidine under reduced pressure.
-
Triturate the residue with ether to obtain the deprotected amine.
-
-
Coupling with Fmoc-D-Valine:
-
Dissolve the deprotected H2N-Cit-PABOH in DMF.
-
Add Fmoc-D-Val-OSu (or another activated form of Fmoc-D-Valine) and a suitable base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the final product, Fmoc-D-Val-Cit-PABOH, by silica gel flash column chromatography.
-
Protocol 2: Synthesis of MC-D-Val-Cit-PABOH
This protocol describes the deprotection of the Fmoc group and the subsequent addition of the maleimidocaproyl group.
-
Fmoc Deprotection:
-
Dissolve Fmoc-D-Val-Cit-PABOH (1.0 equiv) in DMF (0.2 M).
-
Add piperidine (5.0 equiv) and stir at room temperature for 4 hours.[11]
-
Remove the solvent and excess piperidine under reduced pressure.
-
Sonicate the residue in diethyl ether, discard the ether, and wash the solid with CH2Cl2.
-
Dry the resulting solid, H2N-D-Val-Cit-PABOH, under vacuum.
-
-
Maleimide Coupling:
-
Dissolve the dried H2N-D-Val-Cit-PABOH in DMF.
-
Add 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu).
-
Stir the reaction under a nitrogen atmosphere at room temperature for 3 days.[11]
-
Remove the solvent by vacuum distillation.
-
Purify the resulting oil by flash column chromatography (0-20% MeOH/CH2Cl2) to yield MC-D-Val-Cit-PABOH.[11] An improved method suggests activating 6-maleimidohexanoic acid in situ with N,N'-disuccinimidyl carbonate.[10]
-
Protocol 3: Synthesis of this compound
This final step activates the linker for conjugation to a drug molecule.
-
PNP Carbonate Formation:
-
Dissolve MC-D-Val-Cit-PABOH in a suitable solvent like DMF.
-
Add bis(4-nitrophenyl) carbonate and a base such as DIPEA.
-
Stir the reaction at room temperature for 12 hours.
-
Precipitate the product by adding the reaction mixture dropwise to distilled water.
-
Collect the solid by filtration and purify by preparative HPLC to obtain the final product, this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
-
Quantitative Data Summary
The following table summarizes representative yields for key steps in the synthesis of related Val-Cit-PAB linkers. Note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.
| Reaction Step | Product | Reported Yield | Reference |
| Fmoc protection of L-Citrulline | Fmoc-Cit | >96% | [11] |
| Coupling of Fmoc-Cit with PABOH | Fmoc-Cit-PABOH | 80% | [11] |
| Coupling of Fmoc-Val-Cit with PABOH | Fmoc-VC-PABA | 82% | [12] |
| Overall synthesis of Mc-Val-Cit-PABOH | Mc-Val-Cit-PABOH | 50% (over 6 steps) | [10] |
| Final maleimide coupling | MC-Val-Cit-PABOH | up to 95% | [10] |
| Carbamate formation | Carbamate product | 28% | [11] |
Mechanism of Action: Cathepsin B Cleavage
The this compound linker is designed to be stable in systemic circulation but to release its payload within the lysosome of target cancer cells. This is achieved through the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B.
The following diagram illustrates the mechanism of drug release initiated by Cathepsin B cleavage.
Caption: Cathepsin B-mediated drug release from a Val-Cit linker.
Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the peptide bond between the citrulline and the p-aminobenzyl group.[13] This cleavage event triggers a cascade of electronic rearrangements within the PAB spacer, a process known as self-immolation or 1,6-elimination. This spontaneous reaction leads to the release of the free, active drug molecule inside the cancer cell, where it can then exert its cytotoxic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate [myskinrecipes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of MC-D-Val-Cit-PAB-PNP to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the conjugation of the drug-linker, MC-D-Val-Cit-PAB-PNP, to a monoclonal antibody (mAb). This protocol is designed for researchers in academia and the biopharmaceutical industry engaged in the development of Antibody-Drug Conjugates (ADCs). The this compound linker is a well-established, enzyme-cleavable linker system used in several successful ADCs.[1][][3] It incorporates a maleimidocaproyl (MC) group for covalent attachment to antibody thiols, a dipeptide (D-Val-Cit) sequence that is a substrate for the lysosomal protease Cathepsin B, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for the attachment of an amine-containing cytotoxic payload.[4][][6][7] Upon internalization of the ADC into a target cancer cell, the Val-Cit linker is cleaved by Cathepsin B, leading to the release of the active drug.[8]
This protocol outlines the two primary stages of ADC synthesis: first, the conjugation of a cytotoxic drug to the this compound linker, and second, the conjugation of the resulting drug-linker construct to the antibody.
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to an antibody is depicted in the following diagram.
Figure 1: A diagram illustrating the stepwise process of generating an Antibody-Drug Conjugate.
Mechanism of Action: Intracellular Drug Release
The MC-D-Val-Cit-PAB linker is designed for selective cleavage within the lysosomal compartment of target cells. The following diagram illustrates the mechanism of drug release.
Figure 2: A diagram showing the intracellular release mechanism of the cytotoxic drug from the ADC.
Experimental Protocols
Part 1: Synthesis of the Drug-Linker Conjugate (MC-D-Val-Cit-PAB-Drug)
This protocol describes the conjugation of an amine-containing cytotoxic payload to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing cytotoxic drug (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing drug.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (this compound) is consumed. This typically takes 2-18 hours.
-
-
Purification of the Drug-Linker:
-
Purify the resulting MC-D-Val-Cit-PAB-Drug conjugate using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the drug-linker conjugate by LC-MS and NMR spectroscopy.
-
Part 2: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the purified drug-linker to the monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
MC-D-Val-Cit-PAB-Drug (from Part 1)
-
Dimethyl Sulfoxide (DMSO)
-
N-acetylcysteine
-
Conjugation Buffer (e.g., PBS with EDTA)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-fold molar excess of TCEP or DTT.
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange into the conjugation buffer using a desalting column or TFF.
-
-
Conjugation Reaction:
-
Quenching:
-
Quench any unreacted thiol groups on the antibody by adding an excess of N-acetylcysteine.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation process.
| Parameter | Recommended Value | Notes |
| Drug-Linker Synthesis | ||
| Molar Ratio (Linker:Drug) | 1.2 : 1 | A slight excess of the linker ensures complete consumption of the drug. |
| Molar Ratio (DIPEA:Drug) | 2.0 - 3.0 : 1 | Acts as a non-nucleophilic base to facilitate the reaction. |
| Reaction Time | 2 - 18 hours | Monitor by LC-MS or HPLC for completion. |
| Reaction Temperature | 20 - 25°C | Room temperature is generally sufficient. |
| Antibody-Drug Conjugation | ||
| Molar Ratio (Reducing Agent:Antibody) | 10 : 1 | Sufficient to reduce the interchain disulfide bonds. |
| Reduction Time | 1 - 2 hours | |
| Reduction Temperature | 37°C | |
| Molar Ratio (Drug-Linker:Antibody) | 4 - 8 : 1 | This ratio can be optimized to achieve the desired DAR. |
| Reaction Time | 1 - 4 hours | |
| Reaction Temperature | 20 - 25°C |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of an antibody-drug conjugate using the this compound linker. By following these procedures, researchers can reliably produce ADCs for preclinical evaluation. The provided diagrams and quantitative data tables serve as a valuable resource for planning and executing these experiments. It is important to note that optimization of reaction conditions, particularly the drug-linker to antibody molar ratio, may be necessary to achieve the desired drug-to-antibody ratio for a specific antibody and drug combination.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mc-Val-Cit-PABC-PNP Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 6. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
Application Notes and Protocols for Calculating Drug-to-Antibody Ratio (DAR) with MC-D-Val-Cit-PAB-PNP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1] A critical quality attribute (CQA) of any ADC is the Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[1]
This document provides detailed protocols for calculating the DAR of ADCs synthesized using the MC-D-Val-Cit-PAB-PNP linker. This is a protease-cleavable linker system widely used in ADC development.[3][] The linker consists of:
-
MC (Maleimidocaproyl): A maleimide (B117702) group that reacts with sulfhydryl groups of reduced cysteine residues on the antibody for stable covalent conjugation.[5]
-
D-Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[5][6]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug payload.[6]
-
PNP (p-nitrophenyl): The p-nitrophenyl group is part of the activated linker-payload molecule and serves as a leaving group during the conjugation of the drug to the linker-scaffold. It is not present in the final ADC product.[3][5]
Two primary methods for DAR determination are detailed below: UV-Vis Spectroscopy, a straightforward method for determining the average DAR, and Hydrophobic Interaction Chromatography (HIC), which provides a more detailed profile of the drug load distribution.[][8]
Diagram: ADC Synthesis and Drug Release Pathway
The following diagram illustrates the conjugation of the MC-Val-Cit-PAB-Drug construct to an antibody and the subsequent intracellular cleavage mechanism.
Section 1: DAR Determination by UV-Vis Spectroscopy
UV-Vis spectroscopy is a convenient and rapid method for determining the average DAR of a purified ADC sample.[9][10] The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[] By measuring the absorbance of the ADC at two specific wavelengths—one for the antibody (typically 280 nm) and one at the wavelength of maximum absorbance for the drug (λmax)—it is possible to calculate the concentrations of both components and thereby the DAR.[][11]
Experimental Protocol
1.1. Determination of Molar Extinction Coefficients (ε) Accurate extinction coefficients for both the antibody and the drug-linker are essential for this calculation.
-
Antibody (εAb):
-
Prepare a solution of the unconjugated antibody with a precisely known concentration (e.g., determined by amino acid analysis).
-
Measure the absorbance at 280 nm (A_Ab,280) and at the drug's λmax (A_Ab,λmax).
-
Calculate the extinction coefficients using the Beer-Lambert Law (A = εcl):
-
ε_Ab,280 = A_Ab,280 / (concentration * path length)
-
ε_Ab,λmax = A_Ab,λmax / (concentration * path length)
-
-
-
Drug-Linker (εDrug):
-
Prepare a solution of the drug-linker payload (or a close analog) of a known concentration in an appropriate solvent (e.g., DMSO, methanol).
-
Measure the absorbance at 280 nm (A_Drug,280) and at its λmax (A_Drug,λmax).
-
Calculate the extinction coefficients:
-
ε_Drug,280 = A_Drug,280 / (concentration * path length)
-
ε_Drug,λmax = A_Drug,λmax / (concentration * path length)
-
-
1.2. ADC Sample Measurement
-
Prepare the purified ADC sample in a suitable, non-interfering buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A_ADC,280) and at the drug's λmax (A_ADC,λmax).
1.3. DAR Calculation The concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample can be determined by solving the following simultaneous equations derived from the Beer-Lambert law:[]
-
A_ADC,280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_ADC,λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
Solving for C_Ab and C_Drug yields:
-
C_Ab = [(ε_Drug,λmax * A_ADC,280) - (ε_Drug,280 * A_ADC,λmax)] / [(ε_Ab,280 * ε_Drug,λmax) - (ε_Drug,280 * ε_Ab,λmax)]
-
C_Drug = [(ε_Ab,280 * A_ADC,λmax) - (ε_Ab,λmax * A_ADC,280)] / [(ε_Ab,280 * ε_Drug,λmax) - (ε_Drug,280 * ε_Ab,λmax)]
The Drug-to-Antibody Ratio is then calculated as:
DAR = C_Drug / C_Ab
Data Presentation: UV-Vis Parameters
| Parameter | Symbol | Wavelength 1 (280 nm) | Wavelength 2 (Drug λmax) | Units |
| Extinction Coefficients | ||||
| Antibody | ε_Ab | ε_Ab,280 | ε_Ab,λmax | M⁻¹cm⁻¹ |
| Drug-Linker | ε_Drug | ε_Drug,280 | ε_Drug,λmax | M⁻¹cm⁻¹ |
| Measured Absorbance | ||||
| ADC Sample | A_ADC | A_ADC,280 | A_ADC,λmax | AU |
Section 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a high-resolution analytical technique and the method of choice for determining the DAR and drug-load distribution for cysteine-linked ADCs.[12][13] The principle of HIC is the separation of molecules based on their hydrophobicity.[8] The conjugation of hydrophobic drug-linkers to an antibody increases its surface hydrophobicity. HIC separates the unconjugated antibody (DAR 0) from ADCs with varying numbers of conjugated drugs (DAR 2, DAR 4, etc.), which elute in order of increasing hydrophobicity under a decreasing salt gradient.[8][12][13] The weighted average DAR is then calculated from the relative peak area of each species.[][12]
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC/UPLC System: A system equipped with a UV detector.
-
HIC Column: A column suitable for protein separations, e.g., TSKgel Butyl-NPR.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
2.2. Chromatographic Method
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL using Mobile Phase A.
-
Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject 10-20 µg of the prepared ADC sample.
-
Gradient Elution: Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
2.3. Data Analysis and Calculation
-
Peak Integration: Integrate the area of each peak in the chromatogram. Each peak corresponds to an ADC species with a specific number of drugs (e.g., DAR 0, DAR 2, DAR 4, DAR 6, DAR 8 for a typical mAb with four interchain disulfide bonds).
-
Weighted Average DAR Calculation: Calculate the weighted average DAR using the following formula:[]
DAR = Σ [(Peak Area_i * DAR_i)] / Σ (Peak Area_i)
Where:
-
Peak Area_i is the area of the peak for the i-th species.
-
DAR_i is the number of drugs conjugated for the i-th species.
-
Data Presentation: Example HIC Data and Calculation
| Peak ID (Drug Load) | Retention Time (min) | Peak Area | % of Total Area | Weighted Area (Area * DAR) |
| DAR 0 | 8.5 | 150,000 | 10.0 | 0 |
| DAR 2 | 12.1 | 450,000 | 30.0 | 900,000 |
| DAR 4 | 14.8 | 600,000 | 40.0 | 2,400,000 |
| DAR 6 | 16.5 | 225,000 | 15.0 | 1,350,000 |
| DAR 8 | 17.9 | 75,000 | 5.0 | 600,000 |
| Total | 1,500,000 | 100.0 | 5,250,000 |
Calculated Average DAR = 5,250,000 / 1,500,000 = 3.5
Diagram: DAR Determination Workflow
This workflow outlines the parallel paths for determining the Drug-to-Antibody Ratio.
Summary and Comparison
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Absorbance based on Beer-Lambert Law | Separation based on hydrophobicity |
| Information Provided | Average DAR only | Average DAR and distribution of different drug-loaded species |
| Pros | Simple, rapid, and requires less specialized equipment.[] | Provides detailed drug-load heterogeneity information.[8] Considered a gentle, non-denaturing method.[8] |
| Cons | Prone to inaccuracies from spectral overlap or impurities.[8] Does not provide distribution data. | More complex setup and longer analysis time. Requires method development. |
| Best For | Quick estimation of average DAR for highly pure samples. | In-depth characterization, lot-to-lot consistency checks, and stability studies. |
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. medchemexpress.com [medchemexpress.com]
- 5. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. UV spectroscopy for assay development and pharmaceutical drug formulation - PhosphorTech [phosphortech.com]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteine-Based Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2][3] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity to healthy tissues.[2][4] The three key components of an ADC are a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[1][2][3]
Cysteine-based conjugation is a widely utilized method for creating ADCs. This approach involves the covalent attachment of a drug-linker complex to the thiol groups of cysteine residues on the antibody.[5][6] Naturally occurring cysteine residues in the antibody's interchain disulfide bonds are often targeted. These bonds can be selectively reduced to generate reactive free thiol groups for conjugation.[6][7][8][9] The most common chemistry employed for this purpose is the Michael addition reaction between a maleimide-functionalized drug-linker and the antibody's free thiols.[5][10][11]
A critical quality attribute of an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[2][4] The DAR significantly influences the ADC's efficacy, pharmacokinetics, and potential toxicity.[2] Cysteine-based conjugation typically results in a heterogeneous mixture of ADC species with varying DARs (e.g., 0, 2, 4, 6, 8), which requires thorough characterization.[7][9][12]
These application notes provide a detailed protocol for the generation and characterization of cysteine-based antibody-drug conjugates.
Experimental Protocols
Protocol 1: Partial Reduction of Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose due to its effectiveness and selectivity.[7][13][14]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: PBS, pH 7.4
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in the reaction buffer.
-
If the antibody is not already in the desired buffer, perform a buffer exchange using dialysis or a desalting column.
-
Prepare a fresh stock solution of TCEP in the reaction buffer. The concentration will depend on the desired molar excess.
-
To initiate the reduction, add a calculated amount of the TCEP stock solution to the antibody solution to achieve a desired molar excess (e.g., 2-10 fold molar excess of TCEP to mAb). The optimal molar excess needs to be determined empirically for each antibody.
-
Gently mix the reaction solution and incubate at room temperature (20-25°C) or 37°C for 1-2 hours.[7] The reaction is best carried out under an inert gas atmosphere to prevent re-oxidation of the thiol groups.[15]
-
The extent of reduction can be monitored by analytical techniques such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Capillary Gel Electrophoresis (CGE).[12][14]
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a maleimide-activated drug-linker to the reduced antibody. The reaction between the maleimide (B117702) group and the free thiol forms a stable thioether bond.[11]
Materials:
-
Reduced antibody solution from Protocol 1
-
Maleimide-functionalized drug-linker dissolved in a compatible organic solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Reaction Buffer: PBS, pH 7.0 - 7.5[11]
Procedure:
-
Immediately after the reduction step, add the maleimide-functionalized drug-linker to the reduced antibody solution. A slight molar excess of the drug-linker over the available thiol groups (e.g., 1.2 to 5 equivalents) is typically used.[7]
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle stirring. The reaction is chemoselective for thiols within a pH range of 6.5-7.5.[11]
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes to ensure complete quenching.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, quenching agent, and any aggregated protein.
Materials:
-
Crude ADC reaction mixture
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) column or other suitable purification system (e.g., Protein A chromatography)
Procedure:
-
Load the crude ADC reaction mixture onto a pre-equilibrated SEC column.
-
Elute the ADC with the purification buffer. The ADC will typically elute as the main peak, separated from smaller molecules like the unreacted drug-linker and quenching agent.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the purified ADC fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.[2]
| Parameter | Analytical Technique | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug.[7] This allows for the determination of the distribution of different DAR species (DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR. |
| UV-Vis Spectroscopy | By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the average DAR can be estimated.[4] | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact mass analysis of the ADC can provide precise information on the masses of the different drug-loaded species, allowing for accurate DAR determination.[16] | |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | SEC is used to assess the presence of high molecular weight species (aggregates) and low molecular weight impurities.[3] |
| Conjugation Site | Peptide Mapping | This technique involves digesting the ADC into smaller peptides, followed by LC-MS/MS analysis to identify the specific cysteine residues that have been conjugated. |
| Biological Activity | In vitro cell-based assays | The potency of the ADC is evaluated by determining its ability to kill target cancer cells in culture. |
| Antigen Binding Assays (e.g., ELISA) | These assays confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Data Presentation
Table 1: Representative Data for Cysteine-Based ADC Production
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| TCEP:mAb Molar Ratio | 5:1 |
| Reduction Time | 90 minutes |
| Reduction Temperature | 25°C |
| Drug-Linker:mAb Molar Ratio | 8:1 |
| Conjugation Time | 60 minutes |
| Conjugation pH | 7.2 |
| Average DAR (by HIC) | 3.8 |
| Monomer Purity (by SEC) | >98% |
Visualizations
Caption: Experimental workflow for cysteine-based antibody conjugation.
Caption: Thiol-maleimide conjugation chemistry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. adcreview.com [adcreview.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 6. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 7. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetic Modeling of the Antibody Disulfide Bond Reduction Reaction With Integrated Prediction of the Drug Load Profile for Cysteine-Conjugated ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Conjugation of Amine-Containing Payloads to MC-D-Val-Cit-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC-D-Val-Cit-PAB-PNP linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is designed for selective release of a cytotoxic payload within the tumor microenvironment. The maleimidocaproyl (MC) group provides a stable attachment point to cysteine residues on a monoclonal antibody. The dipeptide sequence, D-Valine-Citrulline (Val-Cit), is engineered for cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in cancer cells. Following enzymatic cleavage, the p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes self-immolation to release the active payload. The p-nitrophenyl (PNP) carbonate is a highly reactive leaving group that facilitates the efficient conjugation of amine-containing payloads.
These application notes provide a detailed protocol for the reaction of the this compound linker with an amine-containing payload, followed by purification and characterization.
Reaction Principle and Signaling Pathway
The conjugation of an amine-containing payload to the this compound linker proceeds via a nucleophilic acyl substitution. The amine group of the payload attacks the carbonyl carbon of the p-nitrophenyl carbonate, leading to the formation of a stable carbamate bond and the release of p-nitrophenol as a byproduct. This reaction is typically carried out in an anhydrous aprotic solvent and is often facilitated by a non-nucleophilic base to deprotonate the amine and enhance its nucleophilicity.
The subsequent steps in the mechanism of action of an ADC constructed with this linker-payload conjugate involve:
-
Circulation: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the payload.
-
Targeting: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B cleaves the amide bond between the citrulline and the PAB spacer of the linker.
-
Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a 1,6-elimination reaction in the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
Experimental Protocols
Protocol 1: Conjugation of Amine-Containing Payload to this compound Linker
This protocol details the reaction of an amine-containing cytotoxic payload with the this compound linker.
Materials:
-
This compound linker
-
Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent moisture contamination, which can hydrolyze the PNP ester.
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve the this compound linker (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring: Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (this compound) is consumed. This typically takes 2-18 hours.
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final MC-D-Val-Cit-PAB-Payload conjugate as a solid.
-
-
Characterization: Confirm the identity and purity of the final product by LC-MS and RP-HPLC. The expected mass will be the sum of the mass of MC-D-Val-Cit-PAB and the payload, minus the mass of the p-nitrophenol leaving group.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and conjugation of the MC-D-Val-Cit-PAB-Payload. Please note that actual results may vary depending on the specific payload and reaction conditions.
Table 1: Representative Reaction Conditions and Yield for Payload Conjugation
| Parameter | Value | Purpose |
| Reactants | ||
| This compound | 1.2 equivalents | Molar excess to drive the reaction to completion. |
| Amine-Payload | 1.0 equivalent | Limiting reagent. |
| Base (DIPEA) | 2.0 - 3.0 equivalents | Catalyzes the reaction by deprotonating the amine. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 18 hours | Monitor by LC-MS for completion. |
| Outcome | ||
| Yield | 70-90% | Typical yield after purification.[1] |
| Purity | >95% | Determined by RP-HPLC. |
Table 2: Characterization of the MC-D-Val-Cit-PAB-Payload Conjugate
| Analytical Method | Parameter | Typical Result |
| LC-MS | Molecular Weight | Expected [M+H]⁺ observed |
| RP-HPLC | Purity | >95% |
| Retention Time | Single major peak |
Table 3: Subsequent Antibody-Drug Conjugation Parameters
| Parameter | Value | Purpose |
| Reactants | ||
| Reduced Monoclonal Antibody | 1.0 equivalent | Contains free thiol groups for conjugation. |
| MC-D-Val-Cit-PAB-Payload | 4 - 8 equivalents | Molar excess drives conjugation. |
| Outcome | ||
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Determined by HIC or LC-MS. |
Conclusion
The this compound linker provides an efficient and reliable method for the conjugation of amine-containing payloads for the development of ADCs. The protocols outlined in these application notes, coupled with the representative data, offer a comprehensive guide for researchers in the field of targeted drug delivery. Careful control of reaction conditions and rigorous purification and characterization are essential for the successful synthesis of high-quality linker-payload conjugates and, ultimately, effective and safe ADCs. The versatility of this linker system allows for its application with a wide range of payloads, contributing to the advancement of next-generation cancer therapies.
References
Application Notes and Protocols for Mass Spectrometry Analysis of MC-D-Val-Cit-PAB-PNP ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload via a chemical linker. The specific linker chemistry plays a crucial role in the stability and efficacy of the ADC. This document focuses on ADCs utilizing the MC-D-Val-Cit-PAB-PNP linker system, a cleavable linker designed to release the drug payload upon internalization into target cancer cells.
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for ADCs, as it directly impacts both potency and safety.[1] An accurate and precise determination of the DAR is therefore essential throughout the discovery, development, and manufacturing processes. Mass spectrometry (MS) has emerged as a powerful analytical tool for the comprehensive characterization of ADCs due to its high resolution, mass accuracy, and sensitivity.[1] This document provides detailed protocols for the analysis of this compound ADCs using various mass spectrometry techniques.
Core Principles of Mass Spectrometry Analysis of ADCs
The primary goal of MS analysis of ADCs is to determine the distribution of drug-loaded species and calculate the average DAR. Several MS-based approaches can be employed, each providing unique insights into the ADC's molecular characteristics. These methods include the analysis of the intact ADC, reduced and separated light and heavy chains, and subunits generated by enzymatic digestion.[2][3]
Key Analytical Techniques:
-
Intact Mass Analysis (Native MS): Analysis of the non-denatured, intact ADC provides a global overview of the drug load distribution and allows for the calculation of the average DAR.[4][5] This technique is particularly useful for assessing heterogeneity.
-
Reduced Subunit Analysis (LC-MS): Prior to MS analysis, the ADC is reduced to separate the light chains (LC) and heavy chains (HC). This simplifies the mass spectra and allows for the determination of drug distribution on each chain.[2]
-
Hydrophobic Interaction Chromatography (HIC)-MS: HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[5] Coupling HIC with MS allows for the characterization of individual DAR species.
Experimental Workflow for ADC Analysis
The general workflow for the mass spectrometry analysis of an this compound ADC involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Quantitative Data Summary
The primary quantitative output from the MS analysis of ADCs is the drug-to-antibody ratio (DAR). This includes the average DAR and the relative abundance of each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
| Analysis Method | Parameter Measured | Typical Expected Result for Cysteine-Linked ADC |
| HIC-HPLC | Average DAR, Distribution of DAR species | Average DAR of 3.5-4.0, with distinct peaks for DAR0, DAR2, DAR4, etc.[6] |
| Mass Spectrometry | Average DAR, Mass of ADC species | Confirms the covalent attachment of the drug-linker and provides an accurate average DAR value.[6] |
| SEC-HPLC | Purity, % Aggregation | >95% monomer, <5% aggregate.[6] |
Experimental Protocols
Protocol 1: Intact Mass Analysis of ADC by LC-MS
This protocol is suitable for determining the overall drug load distribution and average DAR of the intact this compound ADC.
1. Sample Preparation:
- Thaw the ADC sample on ice.
- If necessary, perform buffer exchange into a volatile buffer suitable for MS, such as ammonium (B1175870) acetate, using a desalting column.
- For deglycosylation (optional, to reduce spectral complexity), incubate the ADC with PNGase F at 37°C for 2-4 hours.[2]
2. LC-MS/MS System:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase column suitable for large proteins (e.g., a C4 column).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 15-20 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
3. Mass Spectrometry Parameters:
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5-4.5 kV.
- Source Temperature: 250-350°C.
- Mass Range: m/z 1000-5000.
4. Data Analysis:
- Deconvolute the raw mass spectrum using appropriate software (e.g., MaxEnt1, BioPharma Finder) to obtain the zero-charge mass spectrum.
- Identify the peaks corresponding to the different DAR species.
- Calculate the average DAR using the following formula: Average DAR = Σ(Relative Abundance of each DAR species × DAR value) / Σ(Relative Abundance of each DAR species)
Protocol 2: Reduced Subunit Analysis of ADC by LC-MS
This protocol allows for the determination of the drug load on the light and heavy chains separately.
1. Sample Preparation:
- To approximately 50 µg of ADC, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.
- Incubate the sample at 37°C for 30 minutes to ensure complete reduction of the interchain disulfide bonds.
2. LC-MS/MS System and Parameters:
- The LC-MS/MS system and parameters are generally the same as for the intact mass analysis, but the gradient may need to be optimized for the separation of the light and heavy chains.
3. Data Analysis:
- Deconvolute the mass spectra for the light chain and heavy chain elution peaks separately.
- Determine the distribution of drug-loaded species for each chain.
- Calculate the overall average DAR by summing the average DARs of the light and heavy chains.
Logical Relationship of ADC Components
The this compound linker is a complex entity designed for specific cleavage and drug release. The following diagram illustrates the relationship between its components.
Troubleshooting and Considerations
-
Sample Stability: ADCs can be prone to aggregation and degradation. Ensure proper storage and handling of samples.
-
Mass Accuracy: Calibrate the mass spectrometer regularly to ensure high mass accuracy, which is critical for confident identification of ADC species.
-
Deconvolution Artifacts: The deconvolution process can sometimes introduce artifacts. Manually inspect the raw and deconvoluted spectra to ensure data quality.
-
Heterogeneity: ADCs are inherently heterogeneous mixtures. The chromatographic method should be optimized to achieve the best possible separation of the different species.[5]
Conclusion
Mass spectrometry is an indispensable tool for the detailed characterization of this compound ADCs. The protocols outlined in this document provide a framework for the robust and accurate determination of the drug-to-antibody ratio, a critical quality attribute that governs the safety and efficacy of these complex biotherapeutics. The choice of the specific MS method will depend on the analytical question being addressed, with intact, reduced, and subunit-level analyses each providing complementary information.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][3] The mAb's specificity for tumor-associated antigens allows for the targeted delivery of the cytotoxic payload to cancer cells, thereby increasing the therapeutic window of the cytotoxic agent.[]
The mechanism of action for a typical ADC involves several steps: binding of the ADC to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex via endocytosis, trafficking to lysosomes, and subsequent degradation of the antibody and cleavage of the linker to release the cytotoxic payload.[][5] The released payload can then exert its cell-killing effect, often by damaging DNA or disrupting microtubule dynamics.[1][5]
In vitro cytotoxicity assays are fundamental tools in the preclinical development of ADCs. These assays are crucial for:
-
Screening and selection of lead ADC candidates: Identifying ADCs with potent and specific anti-cancer activity.[6][7][8]
-
Evaluating structure-activity relationships: Understanding how modifications to the antibody, linker, or payload affect cytotoxicity.[1][9]
-
Assessing the therapeutic index: Comparing the cytotoxicity of an ADC in antigen-positive cancer cells versus antigen-negative normal cells.
-
Investigating mechanisms of action: Elucidating the cellular pathways involved in ADC-induced cell death.[10]
This document provides detailed application notes and protocols for key in vitro cytotoxicity assays used in the evaluation of ADCs.
Key In Vitro Cytotoxicity Assays for ADCs
Several types of in vitro assays are employed to comprehensively evaluate the cytotoxic potential of ADCs.
Direct Cytotoxicity Assays
These assays measure the direct cell-killing ability of an ADC on a monolayer of cancer cells. They are essential for determining the potency of an ADC, typically expressed as the half-maximal inhibitory concentration (IC50).
Commonly used direct cytotoxicity assays include:
-
Tetrazolium-based assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells.[7][8] Mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[7]
-
Luminescence-based assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, which is an indicator of metabolically active cells.
-
Real-time imaging-based assays: These methods use live-cell imaging systems to monitor cell proliferation and death over time.
Bystander Effect Assays
The bystander effect is a phenomenon where an ADC kills not only the antigen-expressing target cells but also neighboring antigen-negative cells.[7][11][12] This is a critical property for ADCs targeting heterogeneously expressed antigens within a tumor. The bystander effect is largely dependent on the properties of the linker and payload, specifically the ability of the payload to be released from the target cell and diffuse to and kill adjacent cells.[7][13]
Two primary methods are used to assess the bystander effect in vitro:
-
Co-culture Assay: Antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then selectively measured, often by pre-labeling them with a fluorescent marker.[7][11]
-
Conditioned Medium Transfer Assay: Antigen-positive cells are treated with the ADC. After a period of incubation, the conditioned medium, which contains the released payload, is transferred to a culture of antigen-negative cells. The viability of the antigen-negative cells is then assessed.[7][11]
Internalization Assays
For an ADC to be effective, it must be internalized by the target cell.[5][14][15] Internalization assays are used to confirm and quantify the uptake of the ADC into the cell. Common methods include:
-
Fluorescence-based assays: The antibody is labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces only in the acidic environment of the endosomes and lysosomes.[14][16]
-
Immunotoxin-based assays: A secondary antibody conjugated to a toxin (e.g., saporin) is used. If the primary antibody (the ADC) is internalized, the toxin will be released and kill the cell.[16]
-
Flow cytometry and high-content imaging: These techniques can be used to visualize and quantify the amount of internalized ADC.[17][18]
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison between different ADCs and experimental conditions.
Table 1: Example of Direct Cytotoxicity Data (IC50 Values)
| ADC Candidate | Target Antigen | Cell Line (Antigen Status) | Payload | Linker Type | Average DAR | IC50 (nM) |
| ADC-A | HER2 | SK-BR-3 (High) | MMAE | Cleavable (vc) | 3.8 | 0.5 |
| ADC-A | HER2 | MCF-7 (Low) | MMAE | Cleavable (vc) | 3.8 | >1000 |
| ADC-B | HER2 | SK-BR-3 (High) | DM1 | Non-cleavable | 3.5 | 2.1 |
| ADC-B | HER2 | MCF-7 (Low) | DM1 | Non-cleavable | 3.5 | >1000 |
| Control mAb | HER2 | SK-BR-3 (High) | - | - | - | >2000 |
| Free Payload | - | SK-BR-3 (High) | MMAE | - | - | 0.1 |
DAR: Drug-to-Antibody Ratio
Table 2: Example of Bystander Effect Co-culture Assay Data
| ADC Candidate | Target Cell (Antigen+) | Bystander Cell (Antigen-) | ADC Concentration (nM) | % Viability of Bystander Cells |
| ADC-C (Cleavable Linker) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | 10 | 45% |
| ADC-D (Non-cleavable Linker) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | 10 | 95% |
| Control (Untreated) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | 0 | 100% |
Experimental Protocols
Protocol 1: Direct Cytotoxicity Assessment using MTT Assay
This protocol describes a method to determine the IC50 of an ADC in both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
Free cytotoxic payload
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6]
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plate in the dark at room temperature for at least 2 hours, or overnight at 37°C.[6]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Protocol 2: Bystander Effect Assessment using a Co-culture Assay
This protocol describes a method to evaluate the bystander killing effect of an ADC.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and control antibody
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader or high-content imager
Procedure:
-
Cell Seeding:
-
Harvest and count the antigen-positive and GFP-expressing antigen-negative cells.
-
Seed the cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:4) in 100 µL of complete medium. The total cell density should be optimized beforehand.
-
As controls, seed monocultures of both cell types.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
ADC Treatment:
-
Prepare dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of the GFP-expressing antigen-negative cells using a fluorescence plate reader (excitation/emission ~485/520 nm).
-
Alternatively, use a high-content imager to count the number of viable GFP-positive cells.
-
Calculate the percentage of viability of the antigen-negative cells in the co-culture compared to the untreated co-culture control.
-
A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[7]
-
Visualizations
ADC Mechanism of Action
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
Direct Cytotoxicity Assay Workflow
Caption: Workflow for a typical direct in vitro cytotoxicity assay.
Bystander Effect Co-culture Assay Workflow
Caption: Workflow for a bystander effect co-culture assay.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Antibody Drug Conjugate Discovery and Development [promega.com]
- 5. TROP2-directed nanobody-drug conjugate elicited potent antitumor effect in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. njbio.com [njbio.com]
- 11. agilent.com [agilent.com]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 14. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 16. probiocdmo.com [probiocdmo.com]
- 17. criver.com [criver.com]
- 18. Antibody Internalization | Sartorius [sartorius.com]
Application Notes and Protocols for Developing a Stable Antibody-Drug Conjugate (ADC) Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. This targeted delivery mechanism aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[1] However, the inherent complexity of these multi-component molecules presents significant challenges in developing stable and effective formulations.
Instability can manifest in various ways, including aggregation, fragmentation, premature payload release, and changes in the drug-to-antibody ratio (DAR). These degradation pathways can compromise the safety, efficacy, and shelf-life of the ADC product.[2] Therefore, a robust formulation development strategy, underpinned by comprehensive analytical characterization, is paramount for a successful ADC therapeutic.
This document provides detailed application notes and experimental protocols to guide researchers and drug development professionals in the formulation of stable ADCs. It covers key challenges, formulation strategies, and a suite of analytical techniques for comprehensive stability assessment.
Challenges in ADC Formulation Development
The conjugation of a small molecule drug to a large protein introduces unique stability challenges not typically encountered with monoclonal antibodies alone. The cytotoxic payloads are often hydrophobic, which can increase the propensity for aggregation.[2] The linker chemistry is another critical factor, as its stability directly impacts the premature release of the payload in circulation, a major safety concern.[3]
Key stability challenges include:
-
Aggregation: The increased hydrophobicity from the payload can lead to the formation of soluble and insoluble aggregates, which can impact potency and immunogenicity.
-
Fragmentation: The mAb component can undergo fragmentation, leading to loss of antigen binding and efficacy.
-
Deconjugation: The linker can be susceptible to cleavage in the systemic circulation, leading to premature release of the cytotoxic payload and off-target toxicity.
-
Drug-to-Antibody Ratio (DAR) Instability: Changes in the average number of drugs conjugated per antibody can affect the potency and therapeutic index of the ADC.
Formulation Development Strategies
The goal of ADC formulation is to identify a set of solution conditions and excipients that maintain the stability of the conjugate throughout its shelf life. Both liquid and lyophilized formulations are viable options, with the choice depending on the inherent stability of the ADC. Lyophilization is often preferred for less stable ADCs to enhance long-term stability.[2][4]
Key formulation strategies include:
-
pH and Buffer Selection: The optimal pH is critical for maintaining the stability of both the antibody and the linker. Buffers such as histidine, acetate, and phosphate (B84403) are commonly used to maintain the desired pH.[5]
-
Excipient Selection: Various excipients are employed to protect the ADC from degradation.
-
Stabilizers: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol (B672), sorbitol) are used to stabilize the protein structure, especially in lyophilized formulations.[5]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) are included to prevent aggregation and surface adsorption.[5]
-
Bulking Agents: In lyophilized formulations, bulking agents like mannitol and glycine (B1666218) provide an elegant cake structure.[6]
-
Antioxidants: If the ADC is susceptible to oxidation, antioxidants such as methionine or ascorbic acid may be included.
-
A systematic approach to formulation screening, often employing high-throughput methods, is essential to identify the optimal combination of pH, buffer, and excipients.
Analytical Techniques for Stability Assessment
A comprehensive analytical toolbox is required to monitor the critical quality attributes (CQAs) of an ADC and assess its stability. The following sections provide an overview and detailed protocols for key analytical methods.
Aggregation and Size Heterogeneity Analysis
3.1.1. Size Exclusion Chromatography (SEC)
SEC is the gold-standard method for quantifying aggregates and fragments. It separates molecules based on their hydrodynamic radius.
Table 1: Summary of SEC Methods for ADC Aggregation Analysis
| Parameter | Method 1: Aqueous Mobile Phase | Method 2: With Organic Modifier |
| Column | Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm | Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 4.6 x 150 mm |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 | 50 mM Sodium Phosphate, 250 mM NaCl, 15% Isopropanol, pH 6.8 |
| Flow Rate | 0.8 mL/min | 0.4 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 10 µL | 5 µL |
| Sample Conc. | 1 mg/mL | 1 mg/mL |
3.1.2. Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique that separates proteins based on their molecular weight under denaturing conditions. It can be run under non-reducing and reducing conditions to assess purity, fragmentation, and the integrity of the heavy and light chains.
Table 2: Summary of CE-SDS Methods for ADC Purity Analysis
| Parameter | Non-Reducing Condition | Reducing Condition |
| Capillary | Bare-fused silica, 50 µm i.d., 30 cm effective length | Bare-fused silica, 50 µm i.d., 30 cm effective length |
| Sample Buffer | SDS sample buffer with 20 mM iodoacetamide | SDS sample buffer with 5% β-mercaptoethanol |
| Sample Prep. | Incubate at 70°C for 10 min | Incubate at 90°C for 5 min |
| Injection | Electrokinetic, 10 kV for 10 s | Electrokinetic, 10 kV for 10 s |
| Separation | 15 kV | 15 kV |
| Temperature | 25°C | 25°C |
| Detection | UV at 220 nm | UV at 220 nm |
Drug-to-Antibody Ratio (DAR) and Drug Distribution Analysis
3.2.1. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. Since the conjugation of hydrophobic payloads increases the overall hydrophobicity of the ADC, HIC is a powerful tool to separate species with different drug loads and determine the average DAR.
Table 3: Summary of HIC Method for ADC DAR Analysis
| Parameter | Method Details |
| Column | Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 20 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Temperature | 25°C |
| Detection | UV at 280 nm |
| Sample Conc. | 1 mg/mL in Mobile Phase A |
3.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another hydrophobicity-based separation technique. For ADCs, it is often performed after reducing the interchain disulfide bonds to separate the light and heavy chains. The drug-loaded chains are more hydrophobic and elute later, allowing for DAR calculation.
Table 4: Summary of RP-HPLC Method for ADC DAR Analysis
| Parameter | Method Details |
| Column | Agilent AdvanceBio RP-mAb, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 0.4 mL/min |
| Temperature | 70°C |
| Detection | UV at 280 nm |
| Sample Prep. | Reduce with 10 mM DTT at 37°C for 30 min |
Payload Stability and Free Drug Analysis
3.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique used to quantify the amount of free payload in the formulation, which is a critical safety attribute. It can also be used to determine the average DAR and drug distribution at the intact ADC or subunit level.
Table 5: Summary of LC-MS Method for Free Payload Analysis
| Parameter | Method Details |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Temperature | 40°C |
| Detection | Mass Spectrometry (e.g., Q-TOF or Triple Quadrupole) |
| Sample Prep. | Protein precipitation with acetonitrile |
Experimental Protocols
Protocol for Size Exclusion Chromatography (SEC)
Objective: To quantify high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.
Materials:
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm)
-
HPLC system with UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
ADC sample
-
Mobile phase for sample dilution
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm filter if necessary.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run the separation for a sufficient time to allow for the elution of all species (typically 15-20 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol for Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of a cysteine-linked ADC.
Materials:
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)
-
HPLC system with UV detector
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Inject the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate for 10 minutes.
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of drugs for a given species.
-
Visualization of Key Processes
Experimental Workflow for ADC Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Payload Attachment to MC-D-Val-Cit-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC-D-Val-Cit-PAB-PNP linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. This cleavable linker system is meticulously designed for stability in systemic circulation and specific, efficient release of a cytotoxic payload within the target tumor cell.
The linker's design incorporates several key functional elements:
-
Maleimidocaproyl (MC): This group provides a reactive maleimide (B117702) moiety for covalent attachment to thiol groups on a monoclonal antibody.
-
D-Valine-Citrulline (D-Val-Cit): This dipeptide sequence is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment.[1]
-
p-Aminobenzyl Carbamate (PAB): This self-immolative spacer ensures that upon cleavage of the Val-Cit linker, a cascade reaction occurs, leading to the traceless release of the unmodified, active payload.[2]
-
p-Nitrophenyl (PNP) Carbonate: This activated carbonate serves as a reactive site for the attachment of payloads containing amine or hydroxyl functional groups.[3]
These application notes provide detailed protocols for the attachment of a cytotoxic payload to the this compound linker, the subsequent conjugation to a monoclonal antibody, and the characterization and in vitro evaluation of the resulting ADC.
I. Payload Attachment to this compound Linker
This protocol outlines the reaction of an amine-containing cytotoxic payload with the p-nitrophenyl carbonate group of the this compound linker.
Workflow for Payload Attachment:
Caption: Workflow for the attachment of an amine-containing payload to the this compound linker.
Materials and Reagents:
-
This compound Linker
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the stirred solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (this compound) is consumed. This typically takes 2-18 hours.
-
-
Purification:
-
Upon completion, purify the crude reaction mixture by preparative RP-HPLC to isolate the desired MC-D-Val-Cit-PAB-Payload conjugate.
-
Collect the fractions containing the pure product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the masses of the MC-D-Val-Cit-PAB moiety and the payload, minus the mass of the p-nitrophenol leaving group.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Store the purified product at -20°C or -80°C under an inert atmosphere.
-
Quantitative Data:
| Parameter | Value/Condition | Expected Outcome |
| Reactants | ||
| This compound | 1.2 equivalents | |
| Amine-Payload | 1.0 equivalent | |
| Base (DIPEA) | 2.0 - 3.0 equivalents | |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 18 hours | Monitor by LC-MS for completion. |
| Outcome | ||
| Typical Yield (Purified) | 50 - 70% | |
| Typical Purity (Purified) | >95% (by HPLC) |
II. Antibody-Drug Conjugate (ADC) Synthesis
This section describes the conjugation of the MC-D-Val-Cit-PAB-Payload to a monoclonal antibody (mAb) through cysteine-mediated coupling.
Workflow for ADC Synthesis and Purification:
Caption: Workflow for the synthesis and purification of an Antibody-Drug Conjugate (ADC).
Materials and Reagents:
-
Monoclonal Antibody (mAb)
-
MC-D-Val-Cit-PAB-Payload
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA
-
Organic co-solvent (e.g., DMSO)
-
Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) system
-
UV-Vis Spectrophotometer
-
LC-MS system
Protocol:
-
Antibody Reduction:
-
Prepare the mAb in a suitable buffer (e.g., PBS with EDTA, pH 7.4).
-
Add a calculated amount of reducing agent (DTT or TCEP) to the mAb solution to partially reduce the interchain disulfide bonds. The molar equivalents of the reducing agent should be optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.
-
-
Conjugation:
-
Dissolve the MC-D-Val-Cit-PAB-Payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the payload-linker solution to the reduced antibody solution. A molar excess of the payload-linker (typically 4-8 equivalents) is used to drive the reaction.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the ADC from unconjugated payload-linker and other impurities using HIC-HPLC or SEC.
-
-
Characterization:
Quantitative Data:
| Parameter | Value/Condition | Expected Outcome |
| Reactants | ||
| Reduced Antibody | 1.0 equivalent | |
| MC-D-Val-Cit-PAB-Payload | 4 - 8 equivalents | Molar excess drives the conjugation reaction. |
| Reaction Conditions | ||
| Conjugation Buffer | PBS, pH 7.4 with EDTA | Maintains antibody stability. |
| Co-solvent | 5-10% DMSO | Aids in payload-linker solubility. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 4 hours | |
| Outcome | ||
| Typical ADC Yield | >80% | |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Determined by HIC-HPLC or LC-MS. |
| Monomer Purity | >95% (by SEC) | |
| Free Payload-Linker | <1% |
III. In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic activity of the purified ADC on antigen-positive and antigen-negative cancer cell lines using the MTT assay.[7][8][9]
Experimental Workflow for In Vitro Cytotoxicity Assay:
References
- 1. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MC-Val-Cit-PAB-PNP - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
Application Notes and Protocols for Bioconjugation Strategies of Antibody-siRNA Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-siRNA conjugates (ARCs) represent a promising therapeutic modality that combines the high specificity of monoclonal antibodies with the potent gene-silencing capabilities of small interfering RNA (siRNA). This synergy allows for the targeted delivery of siRNA to specific cell types, overcoming major hurdles in siRNA therapeutics such as poor stability and inefficient cellular uptake. The strategic design of the conjugation chemistry is paramount to the successful development of effective and safe ARCs. These notes provide a detailed overview of current bioconjugation strategies, quantitative comparisons, and step-by-step experimental protocols for the synthesis and characterization of antibody-siRNA conjugates.
Overview of Bioconjugation Strategies
The choice of conjugation strategy significantly impacts the drug-to-antibody ratio (DAR), stability, homogeneity, and in vivo performance of the ARC.[1][2][3] Strategies can be broadly categorized into covalent and non-covalent methods, with further classification based on the targeted amino acid residues or engineered sites on the antibody.
Covalent Conjugation Strategies
Covalent strategies form a stable, irreversible link between the antibody and the siRNA payload.
-
Thiol-Maleimide Chemistry: This is a widely used method that involves the reaction between a thiol (sulfhydryl) group and a maleimide (B117702) moiety to form a stable thioether bond.[4][] Thiols can be introduced by reducing the antibody's interchain disulfide bonds or by engineering cysteine residues. The siRNA is typically functionalized with a maleimide group.[][7][8][9]
-
Lysine (B10760008) Amine Chemistry: This method targets the primary amines of lysine residues on the antibody. While it is a straightforward approach, it can lead to a heterogeneous product mixture due to the abundance of lysine residues.[1][7] However, recent advancements have enabled site-specific conjugation through engineered antibodies with uniquely reactive lysine residues.[][10][11]
-
Click Chemistry: These reactions are bioorthogonal, highly efficient, and produce minimal byproducts.[12] The most common types for ARC synthesis are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][13][14]
-
Glycan Conjugation: This site-specific method involves the enzymatic or chemical modification of the N-linked glycans located in the Fc region of the antibody (at Asn297), ensuring that the antigen-binding sites remain unaffected.[1][3]
-
Enzymatic Ligation: Enzymes such as transglutaminase can be used to create a specific covalent bond between the antibody and a modified siRNA, often linked to a peptide recognized by the enzyme.[15][16][17]
Non-Covalent Conjugation Strategies
Non-covalent methods rely on strong, yet reversible, biological interactions.
-
Biotin-Avidin Interaction: This strategy leverages the high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin).[] One component (e.g., the antibody) is biotinylated, while the other (e.g., the siRNA) is conjugated to avidin.
-
Electrostatic Interactions: Cationic linkers, such as protamine or poly-lysine, can be conjugated to the antibody to electrostatically interact with the negatively charged siRNA backbone.[][7][18]
Data Presentation: Comparison of Conjugation Strategies
The following table summarizes key quantitative parameters for different bioconjugation strategies.
| Conjugation Strategy | Target Residue/Site | Typical DAR | Homogeneity | Stability | Key Advantages | Key Disadvantages |
| Thiol-Maleimide (Cysteine) | Reduced interchain cysteines or engineered Cys | 2, 4, or 8 | High | High | Good control over DAR, homogenous product.[7] | Requires antibody reduction, potential for disulfide bond scrambling. |
| Lysine Amine | Surface-exposed lysines | Variable (1-8) | Low to Moderate | High | Simple and well-established chemistry.[7] | Heterogeneous product, potential to affect antigen binding.[7] |
| Site-Specific Lysine | Engineered reactive lysine | 1 or 2 | High | High | Homogenous product, preserves antigen binding.[10] | Requires antibody engineering. |
| Click Chemistry (SPAAC) | Engineered azide/alkyne | 1, 2, or 4 | High | High | Bioorthogonal, high efficiency, mild conditions.[7][14] | Requires introduction of non-natural functional groups. |
| Glycan Conjugation (Asn297) | Fc region glycans | 2 | High | High | Site-specific, away from antigen-binding site.[1] | Multi-step enzymatic or chemical process. |
| Enzymatic Ligation | Engineered recognition sequence | 1 or 2 | High | High | Highly selective, preserves antibody function.[7] | Requires specific enzyme and recognition tags. |
| Biotin-Avidin | N/A | Variable | Moderate | Moderate | Strong non-covalent bond, simple preparation.[] | Potential for immunogenicity of avidin, reversibility. |
| Electrostatic Interaction | N/A | Variable | Low | Low | Simple to prepare. | Low stability in vivo, potential for aggregation. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation via Antibody Disulfide Reduction
This protocol describes the conjugation of a maleimide-functionalized siRNA to a monoclonal antibody through the reduction of its interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a thiol-free buffer (e.g., PBS, pH 7.2)
-
Maleimide-functionalized siRNA
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
N-ethylmaleimide (NEM) for capping (optional)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2, degassed.
Procedure:
-
Antibody Preparation:
-
Start with an antibody concentration of 5-10 mg/mL in a thiol-free buffer.
-
If necessary, perform a buffer exchange into the reaction buffer using a desalting column.
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 90 minutes to reduce the interchain disulfide bonds.
-
Remove excess TCEP immediately using a desalting column equilibrated with reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after TCEP removal, add a 5-10 fold molar excess of maleimide-functionalized siRNA to the reduced antibody.
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 2 hours with gentle mixing, protected from light.[4]
-
-
Capping of Unreacted Thiols (Optional):
-
To cap any unreacted thiol groups on the antibody, add a 20-fold molar excess of NEM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-siRNA conjugate from unreacted siRNA and other reagents using size exclusion chromatography (SEC) or anion exchange chromatography.[19]
-
Protocol 2: Click Chemistry Conjugation (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized siRNA to an azide-modified antibody.
Materials:
-
Azide-modified antibody (can be prepared using commercially available kits)
-
DBCO (dibenzocyclooctyne)-functionalized siRNA
-
Reaction Buffer: PBS, pH 7.4
-
DMSO (if DBCO-siRNA requires it for solubility)
-
Desalting columns
-
Protein concentrators (e.g., Amicon® Ultra)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the azide-modified antibody into PBS, pH 7.4, to a concentration of 5-10 mg/mL.
-
-
siRNA Preparation:
-
Dissolve the DBCO-functionalized siRNA in nuclease-free water or, if necessary, a small amount of DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted DBCO-siRNA using a desalting column or tangential flow filtration.
-
Concentrate the final antibody-siRNA conjugate using a protein concentrator.[14]
-
Protocol 3: Characterization of Antibody-siRNA Conjugates
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for siRNA) and 280 nm (for antibody). The DAR can be calculated using the extinction coefficients of the antibody and the siRNA.
-
Mass Spectrometry (MS): Native MS or LC-MS can be used to determine the mass of the conjugate and thus the number of conjugated siRNA molecules.[19]
2. Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC-HPLC is used to separate the conjugate from aggregates and unconjugated antibody or siRNA.[7]
-
SDS-PAGE: Run the conjugate under reducing and non-reducing conditions to visualize the covalent attachment of the siRNA to the antibody heavy and light chains.[]
3. Assessment of Binding and Activity:
-
ELISA or Surface Plasmon Resonance (SPR): These techniques are used to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.[]
-
In Vitro Gene Silencing Assay: Treat target cells with the antibody-siRNA conjugate and measure the knockdown of the target mRNA (by qRT-PCR) or protein (by Western blot or ELISA) to assess functional activity.
Visualizations
Caption: Workflow for Thiol-Maleimide Conjugation.
References
- 1. Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. Antibody-siRNA Conjugates (ARCs) Synthesis - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Generation and validation of structurally defined antibody–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic ligation of an antibody and arginine 9 peptide for efficient and cell-specific siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a specific focus on resolving issues related to low drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[] It is a critical quality attribute (CQA) in ADC development because it directly influences the therapeutic window of the ADC, affecting its efficacy, toxicity, and pharmacokinetics.[2][3] An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cells to be effective, while minimizing off-target toxicity.[4]
Q2: What is a typical target DAR for an ADC?
The optimal DAR is highly dependent on the specific antibody, linker, and payload. Historically, ADCs with a DAR of 2 to 4 have often demonstrated the best balance of efficacy and safety.[5] However, with advancements in linker technology, higher DAR ADCs (e.g., DAR 8) are being successfully developed, particularly with hydrophilic linkers that mitigate aggregation issues.[6][7]
Q3: Which conjugation chemistries are commonly used and how do they affect DAR?
The two most common stochastic conjugation strategies involve targeting cysteine or lysine (B10760008) residues on the antibody.
-
Cysteine Conjugation: This method typically involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation, most commonly with a maleimide-functionalized linker-payload.[8] This approach offers a more controlled DAR, usually resulting in species with a DAR of 0, 2, 4, 6, or 8.[9]
-
Lysine Conjugation: This method targets the primary amines on lysine residues. Due to the high number and broad distribution of lysine residues on an antibody's surface, this method often results in a heterogeneous mixture of ADC species with a wide range of DAR values.[5]
Site-specific conjugation methods, which involve engineering specific conjugation sites into the antibody, are gaining popularity as they allow for the production of homogeneous ADCs with a precisely defined DAR.[10]
Q4: How is the average DAR and drug load distribution determined?
Several analytical techniques are used to determine the average DAR and the distribution of different DAR species. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold-standard technique for analyzing cysteine-linked ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs.[9][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as an orthogonal method to HIC, RP-HPLC can also be used to determine DAR, particularly for reduced ADCs where the heavy and light chains are separated.[9]
-
UV/Vis Spectroscopy: This is a simpler method that can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug).[2]
-
Mass Spectrometry (MS): LC-MS provides accurate mass measurements of the intact ADC or its subunits, allowing for the direct determination of the number of conjugated drugs.[12]
Troubleshooting Guide: Low Drug-to-Antibody Ratio
This guide addresses common issues leading to a lower-than-expected DAR and provides systematic troubleshooting steps.
Issue 1: Consistently low DAR in cysteine-based conjugation.
Possible Causes and Solutions:
-
Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.[2]
-
Re-oxidation of Thiol Groups: Free thiol groups can re-oxidize to form disulfide bonds if not promptly conjugated.
-
Troubleshooting:
-
Perform the conjugation step immediately after antibody reduction and purification.
-
Use a chelating agent like EDTA in buffers to prevent metal-catalyzed oxidation.[13]
-
-
-
Poor Solubility of Linker-Payload: Hydrophobic linker-payloads may have limited solubility in aqueous conjugation buffers, reducing their availability for reaction.[4]
-
Troubleshooting:
-
Dissolve the linker-payload in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.
-
Consider using linkers with increased hydrophilicity, such as those containing polyethylene (B3416737) glycol (PEG).
-
-
-
Hydrolysis of Maleimide (B117702) Group: The maleimide group on the linker is susceptible to hydrolysis, especially at higher pH, rendering it inactive for conjugation.
-
Troubleshooting:
-
Ensure the linker-payload is stored under dry conditions.
-
Prepare the linker-payload solution immediately before use.
-
Control the pH of the conjugation reaction; a pH range of 6.5-7.5 is generally optimal for maleimide-thiol conjugation.[13]
-
-
Issue 2: Inconsistent DAR between batches.
Possible Causes and Solutions:
-
Variability in Reagent Stoichiometry: Small variations in the molar ratios of the antibody, reducing agent, and linker-payload can lead to significant differences in the final DAR.[2]
-
Troubleshooting:
-
Perform accurate concentration measurements of all reactants before each experiment.
-
Use calibrated pipettes and equipment to ensure precise and consistent dispensing.
-
-
-
Fluctuations in Reaction Parameters: The kinetics of both the reduction and conjugation reactions are sensitive to pH, temperature, and time.[2]
-
Troubleshooting:
-
Strictly control and monitor the pH, temperature, and incubation times for all steps.
-
Ensure consistent mixing throughout the reaction.
-
-
-
Inconsistent Reagent Quality: Degradation of stock solutions or lot-to-lot variability of reagents can be a source of inconsistency.
-
Troubleshooting:
-
Aliquot and store reagents under recommended conditions.
-
Qualify new lots of critical reagents before use in large-scale experiments.
-
-
Issue 3: Low DAR despite achieving the target number of free thiols.
Possible Causes and Solutions:
-
Steric Hindrance: The conjugation site on the antibody may be sterically hindered, preventing the linker-payload from accessing the free thiol group.[10]
-
Troubleshooting:
-
Consider using a linker with a longer spacer arm to overcome steric hindrance.
-
If using site-specific conjugation, evaluate alternative conjugation sites that are more accessible.
-
-
-
Suboptimal pH for Conjugation: While a pH of 6.5-7.5 is generally recommended for maleimide-thiol reactions, the optimal pH can be influenced by the local environment of the cysteine residue.[13]
-
Troubleshooting:
-
Perform small-scale experiments to screen a range of pH values within the recommended range.
-
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative parameters for optimizing ADC conjugation reactions.
Table 1: Molar Ratios for Cysteine Conjugation
| Parameter | Molar Ratio (Reagent:Antibody) | Target DAR | Reference |
| TCEP (Reducing Agent) | 2-5 : 1 | 2-4 | [2] |
| DTT (Reducing Agent) | ~1.8 : 1 | 2 | [14] |
| DTT (Reducing Agent) | ~4.2 : 1 | 4 | [14] |
| Maleimide-Linker-Payload | 1.5-2 : 1 (over available thiols) | 2-4 | [14] |
Table 2: Typical Reaction Conditions for Cysteine Conjugation
| Step | Parameter | Condition | Reference |
| Antibody Reduction | Reducing Agent | TCEP or DTT | [2][14] |
| Temperature | 37°C | [2][14] | |
| Incubation Time | 30 - 120 minutes | [2][14] | |
| pH | ~7.4 - 8.0 | [13][14] | |
| Conjugation | Reaction Chemistry | Maleimide-Thiol | [] |
| Temperature | 4°C or Room Temperature | [14][] | |
| Incubation Time | 60 - 120 minutes | [14][] | |
| pH | 6.5 - 7.5 | [13] |
Experimental Protocols
Protocol 1: Antibody Reduction for Cysteine Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using TCEP.
-
Preparation:
-
Prepare the antibody in a suitable buffer, such as PBS containing 1 mM EDTA, at a concentration of 1-10 mg/mL.[][16]
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM).[]
-
-
Reduction Reaction:
-
Purification:
-
Remove the excess TCEP immediately after incubation using a desalting column (e.g., G25) equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA) at 4°C.[14]
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a maleimide-activated linker-payload to the reduced antibody.
-
Preparation:
-
Dissolve the maleimide-activated linker-payload in a minimal amount of an appropriate organic solvent (e.g., DMSO).[]
-
Adjust the concentration of the purified reduced antibody with conjugation buffer (e.g., PBS, pH 7.2).
-
-
Conjugation Reaction:
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine or cysteine, to react with any unreacted maleimide groups.[14]
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[]
-
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general workflow for analyzing the DAR of a cysteine-linked ADC using HIC.
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[12]
-
-
Chromatography:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).[12]
-
Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared ADC sample.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[18]
-
Detection: Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Earlier eluting peaks correspond to lower, less hydrophobic DAR species.
-
Calculate the weighted average DAR using the area percentage of each peak.[9]
-
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Ratio, Light Dose, and pH Affect the Stability of Panitumumab–IR700 for Near-Infrared Photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing MC-D-Val-Cit-PAB-PNP Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your antibody-drug conjugate (ADC) experiments using the MC-D-Val-Cit-PAB-PNP linker.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation?
The conjugation of this compound to an antibody primarily involves a Michael addition reaction. The maleimide (B117702) group (MC) on the linker reacts with a thiol (sulfhydryl) group on the antibody, typically from a cysteine residue, to form a stable thioether bond. This reaction is highly selective for thiols within a specific pH range.[1]
Q2: Why is the Val-Cit dipeptide sequence used in this linker?
The valine-citrulline (Val-Cit) dipeptide is a crucial component of this cleavable linker system. It is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[2][3][4] This enzymatic cleavage initiates the release of the cytotoxic payload specifically within the target cancer cells, which enhances the therapeutic window of the ADC by minimizing systemic toxicity.[2][4]
Q3: What is the role of the PAB (p-aminobenzyl) spacer?
The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[3][5] Upon cleavage of the Val-Cit dipeptide by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the conjugated cytotoxic drug in its active form.[5]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. DAR significantly impacts the ADC's efficacy, pharmacokinetics, and toxicity profile. A low DAR may result in suboptimal potency, while a high DAR can lead to increased aggregation, faster clearance from circulation, and potential off-target toxicity.[6][7][8] For many ADCs, a DAR of 2 to 4 is considered optimal.[8]
Q5: What are the recommended storage conditions for the this compound linker?
For long-term storage, the lyophilized linker should be stored at -20°C.[1][9][10][11] Stock solutions of the linker can typically be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][9][10][11]
Troubleshooting Guide
Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. A 10-100 fold molar excess of TCEP is a common starting point.[12][13] If using DTT, ensure its complete removal before adding the maleimide linker, as it will compete for the reaction. |
| Suboptimal pH of Conjugation Buffer | The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][6] Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, the maleimide group is prone to hydrolysis, rendering it inactive.[1][6] |
| Incorrect Stoichiometry | A molar excess of the this compound linker-payload is generally required to drive the conjugation reaction. A starting point of 4-8 fold molar excess of the linker-payload to the antibody is recommended.[14] The optimal ratio should be determined empirically for each specific antibody and payload combination. |
| Hydrolysis of Maleimide Group | Prepare the maleimide-linker solution immediately before use. Avoid prolonged exposure to aqueous solutions, especially at pH > 7.5, to minimize hydrolysis. |
| Steric Hindrance | If the conjugation site is sterically hindered, consider engineering the antibody to introduce a more accessible cysteine residue. The inclusion of a hydrophilic spacer like PEG in the linker design can also sometimes mitigate steric hindrance.[15] |
ADC Aggregation
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Linker-Payload | The Val-Cit linker and many cytotoxic payloads are hydrophobic, which can lead to aggregation, especially at high DARs.[6][7] Consider using a more hydrophilic linker, such as one containing a PEG spacer, or a less hydrophobic payload if possible. |
| High DAR | A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[6] Aim for a lower, more homogeneous DAR (e.g., 2 or 4) by optimizing the molar ratio of the linker-payload during conjugation. |
| Unfavorable Buffer Conditions | Screen different conjugation and formulation buffers. The pH and presence of certain excipients can influence the stability of the ADC and prevent aggregation. |
| High Local Concentration of Linker-Payload | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing to avoid high local concentrations that can induce aggregation.[16] |
Experimental Protocols
General Antibody Reduction and Conjugation Protocol
-
Antibody Preparation :
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) containing EDTA to chelate any trace metals that could catalyze re-oxidation of thiols.
-
To reduce the interchain disulfide bonds, add a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) to the antibody solution. A 10-50 fold molar excess of TCEP is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Linker-Payload Preparation :
-
Dissolve the this compound-payload conjugate in an organic co-solvent like DMSO to a high concentration.
-
-
Conjugation Reaction :
-
Add the dissolved linker-payload solution to the reduced antibody solution. A molar excess of 4-8 fold of the linker-payload over the antibody is a typical starting point.[14]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[6] The optimal time and temperature should be determined empirically.
-
-
Quenching :
-
To quench any unreacted maleimide groups, add an excess of a small molecule thiol, such as N-acetylcysteine.[14]
-
-
Purification :
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload, unconjugated antibody, and aggregates.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the influence of key reaction parameters on the conjugation of this compound. The values presented are representative and should be optimized for each specific experimental system.
Table 1: Effect of pH on Maleimide-Thiol Conjugation
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[1][6] |
Table 2: Effect of Temperature and Time on Conjugation
| Temperature | Incubation Time | Remarks |
| Room Temperature (20-25°C) | 1 - 4 hours | Faster reaction kinetics.[6] |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[6] |
| 37°C | 30 minutes - 1 hour | May increase reaction rate but can also lead to protein denaturation or maleimide hydrolysis.[17] |
Table 3: Influence of Molar Ratio on DAR
| Molar Ratio (Linker-Payload : Antibody) | Expected Average DAR | Potential Issues |
| 2:1 | ~1-2 | Low potency |
| 4:1 - 8:1 | ~2-4 | Often optimal for efficacy and safety[14] |
| > 10:1 | > 4 | Increased risk of aggregation and rapid clearance[6][8] |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate.
Signaling Pathway of Drug Release
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 13. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. kinampark.com [kinampark.com]
- 17. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
Technical Support Center: Preventing Antibody-Drug Conjugate (ADC) Aggregation with Hydrophobic Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent ADC aggregation caused by hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ADC aggregation when using hydrophobic linkers?
The primary driver of aggregation in ADCs is the increased surface hydrophobicity of the antibody after conjugation with a hydrophobic linker-payload.[1][2] Hydrophobic patches on the surface of different ADC molecules interact to minimize their exposure to the aqueous environment, leading to self-association and the formation of aggregates.[1][2] This phenomenon is particularly pronounced with linkers like Val-Cit, especially when paired with hydrophobic payloads such as monomethyl auristatin E (MMAE).[1][3]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A higher Drug-to-Antibody Ratio (DAR) generally leads to an increased propensity for aggregation.[1] As more hydrophobic linker-payload molecules are attached to the antibody, the overall surface hydrophobicity of the ADC increases, which in turn amplifies the driving force for intermolecular hydrophobic interactions.[1][4] Therefore, optimizing the DAR is a critical step to balance therapeutic efficacy with ADC stability.[1]
Q3: What are the consequences of ADC aggregation?
ADC aggregation can have several detrimental effects, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation, reducing the effective dose at the tumor site.[4][5]
-
Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response, which can lead to adverse effects and reduced treatment efficacy.[2][6]
-
Altered Pharmacokinetics: Aggregation can lead to faster clearance of the ADC from the body, impacting its overall exposure and therapeutic window.[4][7]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and a shorter shelf-life of the final drug product.[8][9]
Troubleshooting Guides
Problem 1: Significant aggregation is observed immediately after the conjugation reaction.
This issue often points to suboptimal conditions during the conjugation process itself.
| Potential Cause | Troubleshooting Step | Rationale |
| High Local Concentration of Hydrophobic Linker-Payload | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing.[1] | Rapid addition can create localized high concentrations of the hydrophobic compound, promoting precipitation and aggregation of the ADC as it forms.[1] |
| Unfavorable Buffer Conditions | Screen a panel of conjugation buffers with varying pH and ionic strengths. Avoid pH values near the antibody's isoelectric point.[2][6] | The pH of the buffer influences the surface charge of the antibody, affecting its colloidal stability. Aggregation is more pronounced at or near the antibody's isoelectric point where the net charge is minimal.[2][6] |
| Use of Organic Co-solvents | Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload. Aim for a final concentration of <5% (v/v).[10] | While necessary for dissolving hydrophobic compounds, organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[2] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during the conjugation reaction.[1] | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[1] |
| Intermolecular Cross-linking | Consider using "Lock-Release" technology where the antibody is immobilized on a solid support during conjugation.[2][6] | Physical separation of antibody molecules during the conjugation process prevents them from interacting and aggregating as they become more hydrophobic.[2][6] |
Problem 2: ADC aggregation increases over time during storage.
This suggests issues with the formulation or storage conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Formulation | Perform a formulation screen to identify stabilizing excipients. Common stabilizers include surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, histidine).[1][11] | Excipients can stabilize the ADC through various mechanisms, such as preventing surface-induced aggregation, stabilizing the protein structure, and masking hydrophobic patches.[11][12] |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature, typically 2-8°C, and avoid elevated temperatures.[1] | Higher temperatures can accelerate chemical degradation and induce conformational changes that lead to aggregation.[9] |
| Freeze-Thaw Stress | Aliquot the ADC solution to avoid repeated freeze-thaw cycles.[1] | The process of freezing and thawing can cause partial unfolding of the antibody and expose hydrophobic regions, leading to aggregation.[1] |
| Mechanical Stress | Handle ADC solutions gently. Avoid vigorous shaking, stirring, or pumping.[1][12] | Mechanical stress can cause protein denaturation at air-liquid interfaces, promoting aggregation.[9][12] |
| Light Exposure | Protect the ADC from light by using amber vials or storing it in the dark.[1] | Some payloads and linkers are photosensitive and can degrade upon light exposure, which can initiate aggregation.[1] |
Strategies to Prevent ADC Aggregation
Proactive strategies can be implemented during ADC design and development to minimize aggregation.
Linker and Payload Modification
The most direct approach is to increase the hydrophilicity of the linker-payload system.
| Modification Strategy | Description | Reported Impact on Aggregation |
| Incorporate Hydrophilic Spacers | Introduce hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or charged groups like sulfonates into the linker.[8][9] | Significantly reduces aggregation by shielding the hydrophobic payload and increasing the overall hydrophilicity of the ADC.[13][14] For example, a DAR 8 ADC with a standard linker showed >95% aggregation after 2 days at 40°C, while a similar ADC with a hydrophilic glycoside auristatin payload showed only 2% aggregation under the same conditions.[15] |
| Branched Linkers | Utilize branched linker architectures that can spatially shield the hydrophobic payload.[13] | Can improve solubility and reduce the propensity for aggregation.[13] |
| Hydrophilic Payloads | Develop and utilize more hydrophilic cytotoxic agents.[9] | Enables the synthesis of high DAR ADCs that are more resistant to aggregation.[9] |
Formulation Development
A well-designed formulation is crucial for maintaining ADC stability.
| Excipient Class | Example(s) | Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80[11][12] | 0.01% - 0.1%[12] | Reduce aggregation caused by mechanical stress and exposure to interfaces by competitively binding to surfaces.[12] |
| Sugars | Sucrose, Trehalose[1][11] | 5% - 10%[1] | Act as cryo- and lyoprotectants, stabilizing the protein structure through preferential exclusion.[1] |
| Amino Acids | Arginine, Histidine[1][11] | 50 - 250 mM (Arginine)[1] | Arginine can suppress aggregation by interacting with hydrophobic patches. Histidine is an effective buffering agent to maintain a stable pH.[1][3] |
| Buffers | Histidine, Citrate[1] | 10 - 50 mM[1] | Maintain a stable pH to ensure colloidal stability and prevent aggregation, which is often highest near the isoelectric point.[1] |
Protein Engineering and Conjugation Technology
Modifying the antibody and controlling the conjugation process can lead to more stable ADCs.
-
Site-Directed Mutagenesis: Identify and mutate solvent-exposed hydrophobic residues on the antibody to more hydrophilic amino acids (e.g., replacing leucine (B10760876) with serine).[1]
-
Site-Specific Conjugation: Technologies that enable conjugation at specific, predefined sites on the antibody result in a more homogeneous product with a defined DAR, which can be more stable and less prone to aggregation.
-
"Lock-Release" Technology: This approach involves immobilizing the antibody on a solid support during the conjugation reaction. This physical separation prevents intermolecular interactions and aggregation. The ADC is then released under mild conditions.[2]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
HPLC or UHPLC system with a UV detector.
-
SEC column suitable for protein separation (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
ADC sample.
Procedure:
-
System Preparation:
-
Thoroughly degas and filter the mobile phase.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the separation under isocratic conditions with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting first), monomer, and fragments (eluting last).
-
Integrate the peak areas for each species.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Cysteine-Based ADC Conjugation
Objective: To conjugate a thiol-reactive linker-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in PBS.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Thiol-reactive linker-payload (e.g., maleimide-functionalized).
-
Quenching reagent: N-acetylcysteine or cysteine.
-
Purification column (e.g., G25 desalting column).
-
Reaction buffer: Phosphate buffered saline (PBS) with 50 mM borate, pH 8.0.
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a calculated amount of TCEP or DTT to achieve the desired level of disulfide bond reduction (typically a molar excess of 2-5 fold over the antibody).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-linker-payload in an organic solvent like DMSO to create a stock solution.
-
Add the linker-payload stock solution to the reduced antibody solution. The molar ratio of the linker-payload to the antibody will determine the final DAR (a common starting point is a 5-10 fold molar excess).
-
Incubate the reaction at 4°C or room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add an excess of N-acetylcysteine or cysteine to the reaction mixture to quench any unreacted maleimide (B117702) groups on the linker-payload.
-
Incubate for an additional 20 minutes.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and quenching reagent using a desalting column or other suitable chromatography method (e.g., HIC).
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation (using SEC), and potency.
-
Visualizations
Caption: The pathway of hydrophobicity-induced ADC aggregation.
Caption: Key strategies to mitigate ADC aggregation.
Caption: Experimental workflow for SEC analysis of ADC aggregation.
References
- 1. agilent.com [agilent.com]
- 2. Mobile Phase pH in Monoclonal Antibody Analysis | Phenomenex [phenomenex.com]
- 3. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Influence of Arginine Salts on the Thermal Stability and Aggregation Kinetics of Monoclonal Antibody: Dominant Role of Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Stability of Maleimide-Based Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with maleimide-based linkers in their experiments, particularly in the context of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for maleimide-based linkers?
The main instability issue with maleimide-based linkers, specifically the thiosuccinimide bond formed after conjugation to a thiol (e.g., cysteine), is its susceptibility to a retro-Michael reaction.[1][2][3] This reaction is a reversible process where the thioether bond breaks, reforming the maleimide (B117702) and the free thiol.[4][5] In a biological environment rich in thiols like glutathione (B108866) (GSH), this can lead to the transfer of the payload to other molecules, causing off-target toxicity and reduced efficacy of the conjugate.[2][6]
Another key process is hydrolysis of the thiosuccinimide ring.[7][8][9] While the unreacted maleimide group itself can hydrolyze, which inactivates it for conjugation, the post-conjugation hydrolysis of the thiosuccinimide ring is actually a stabilizing event.[9] The ring-opened product is a stable maleamic acid thioether that is resistant to the retro-Michael reaction.[1][7][8] However, for traditional N-alkylmaleimides, the rate of this beneficial hydrolysis is often too slow to effectively compete with the rapid retro-Michael reaction in vivo.[7][10]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
Significant payload loss in plasma is most often attributed to the retro-Michael reaction, leading to deconjugation.[7][11] This occurs when the maleimide linker reacts with other thiol-containing molecules in the plasma, such as albumin or glutathione.[2][3]
To address this, consider the following strategies:
-
Promote Post-Conjugation Hydrolysis: The hydrolyzed, ring-opened form of the thiosuccinimide linker is stable and not susceptible to the retro-Michael reaction.[1][8][11] This can be achieved by:
-
Post-conjugation treatment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) can accelerate hydrolysis.[7][9] However, the potential impact on the antibody's stability should be carefully monitored.[7]
-
Using "self-hydrolyzing" maleimides: These are engineered maleimides with substituents, such as basic amino groups, that act as intramolecular catalysts to speed up the hydrolysis of the thiosuccinimide ring at physiological pH.[1][7][8]
-
-
Utilize Next-Generation Maleimides: Linkers like dibromomaleimides can re-bridge reduced interchain disulfide bonds, creating a stable, covalent linkage that is resistant to deconjugation.[7]
-
Alternative Linker Chemistries: Explore other conjugation technologies that are not prone to thiol exchange, such as those based on sulfones or pyridazinediones.[5][6]
Q3: What are "self-hydrolyzing" maleimides and how do they improve stability?
Self-hydrolyzing maleimides are modified maleimide reagents designed to accelerate the hydrolysis of the thiosuccinimide ring after conjugation.[7][8][12] They typically incorporate a basic amino group positioned to intramolecularly catalyze the ring-opening reaction at neutral pH.[1][7][8] This rapid conversion to the stable maleamic acid form prevents the undesirable retro-Michael reaction, leading to enhanced ADC stability in vivo.[7][8] Other strategies to promote hydrolysis include using N-aryl substitutions with electron-withdrawing groups or incorporating PEGylated motifs near the maleimide.[1]
Q4: Can the conjugation site on the antibody affect the stability of the maleimide linkage?
Yes, the local microenvironment of the cysteine residue on the antibody can significantly influence the stability of the thiol-maleimide linkage.[4][7] The presence of nearby positively charged amino acid residues can promote rapid hydrolysis of the thiosuccinimide ring, thereby stabilizing the conjugate.[12] The specific location of the cysteine can therefore impact the rate of the stabilizing hydrolysis reaction versus the destabilizing retro-Michael reaction.
Troubleshooting Guides
Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction or Side Reactions | Optimize Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[7][] Above pH 7.5, maleimides can react with amines (e.g., lysine (B10760008) residues), leading to heterogeneity.[7][14] |
| Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized linker-payload to drive the reaction to completion, but avoid large excesses that can lead to non-specific reactions and difficulties in purification.[7] | |
| Inaccessible or Oxidized Cysteines | Ensure Complete Reduction of Disulfide Bonds: If conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT.[7][9] Residual disulfide bonds will lead to a lower DAR.[7] |
| Linker Instability | Check for Maleimide Hydrolysis: The unreacted maleimide linker can hydrolyze, rendering it inactive.[9] Use fresh solutions of the maleimide linker and avoid prolonged storage in aqueous buffers, especially at neutral to high pH.[4][9] |
Problem: Premature Drug Release in in vitro Plasma Stability Studies
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | Confirm Payload Loss with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow you to identify the different DAR species and quantify the loss of payload over time.[7] |
| Implement a Stabilization Strategy: | |
| * Post-conjugation Hydrolysis: After conjugation, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote hydrolysis of the succinimide (B58015) ring.[7][9] Be mindful of the potential for antibody aggregation at higher pH.[7] | |
| * Switch to a More Stable Linker: Synthesize your ADC using a self-hydrolyzing maleimide or a next-generation maleimide like a dibromomaleimide.[7] | |
| Perform a Thiol Exchange Assay: Incubate your ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS.[7] This will confirm the susceptibility of your linker to thiol exchange. |
Data Summary
Table 1: Comparison of Hydrolysis Half-life for Different Maleimide-Thiol Adducts
| Maleimide Derivative | Conjugated to | pH | Temperature (°C) | Hydrolysis Half-life (t½) | Reference |
| N-alkyl thiosuccinimide | N-acetyl cysteine | 7.4 | 37 | 27 hours | [12] |
| N-aryl thiosuccinimide | N-acetyl cysteine | 7.4 | 37 | 1.5 hours | [12] |
| N-fluorophenyl thiosuccinimide | N-acetyl cysteine | 7.4 | 37 | 0.7 hours | [12] |
| o-aminoethyl-phenylmaleimide | N-acetyl cysteine | 7.0 | Room Temp | ~20 minutes (N-isopropyl variant) | [12] |
| N-aminoethyl maleimide | N-acetyl cysteine | 7.0 | Room Temp | 3.6 hours | [12] |
| Maleimidocaproyl linker (on ADC) | Antibody | N/A | N/A | No hydrolysis observed at 24h | [12] |
| "Self-hydrolyzing" maleimide 3 (on ADC) | Antibody | N/A | N/A | 2.0-2.6 hours | [12] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
-
Preparation:
-
Thaw plasma (e.g., human, rat) at 37°C.
-
Prepare the ADC at a stock concentration in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration relevant to your experimental needs.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma/ADC mixture.
-
-
Sample Processing:
-
Analysis by LC-MS:
-
Elute the ADC from the beads.
-
Analyze the sample using LC-MS to determine the average DAR and the distribution of different DAR species over time.[7][15]
-
Intact Mass Analysis: Dilute the ADC sample in an appropriate buffer (e.g., 0.1% formic acid in water) for direct analysis.[7]
-
Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate the ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).[7]
-
Use a suitable liquid chromatography gradient to separate the different ADC species before they enter the mass spectrometer.[7]
-
Integrate the peaks corresponding to the different DAR species in the chromatogram to quantify payload loss.[7]
-
Protocol 2: Thiol Exchange Assay with Glutathione (GSH)
This assay determines the susceptibility of a maleimide-cysteine conjugate to thiol exchange.
-
Preparation:
-
Prepare a solution of the ADC or maleimide-conjugated molecule of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[16][10]
-
Prepare a solution of reduced glutathione (GSH) in the same buffer.
-
-
Reaction:
-
Monitoring:
Visualizations
Caption: Competing pathways of thiosuccinimide adducts.
Caption: Logical workflow for addressing payload instability.
Caption: Overview of methods to stabilize maleimide conjugates.
References
- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 2. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. vectorlabs.com [vectorlabs.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Premature Val-Cit Linker Cleavage in Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering premature cleavage of the valine-citrulline (Val-Cit) linker in plasma during antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing rapid ADC clearance and reduced exposure in our mouse xenograft model. What could be the cause?
A: A common cause for the rapid clearance of Val-Cit containing ADCs in mouse models is the premature cleavage of the Val-Cit linker in mouse plasma.[1][2] This leads to the premature release of the cytotoxic payload, resulting in decreased efficacy and potential off-target toxicity.[1] The primary enzyme responsible for this cleavage in mice is carboxylesterase 1c (Ces1c), which is present in mouse plasma but not in human plasma.[1][3][4][5][6][7]
Troubleshooting Steps:
-
Confirm Linker Instability: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[1]
-
Modify the Linker:
-
Incorporate a Glutamic Acid Residue: Adding a glutamic acid at the P3 position to create a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide linker can significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[1][2][8][9]
-
Consider Alternative Dipeptides: The valine-alanine (Val-Ala) linker is less hydrophobic than Val-Cit and can improve pharmacokinetic profiles.[1][10]
-
-
Utilize Ces1c Knockout Mice: For in vivo studies, using Ces1c knockout mice can confirm if premature cleavage is the primary issue and allow for a more accurate assessment of your ADC's performance.[3][8]
Q2: Our ADC is showing signs of aggregation. What are the potential causes and how can we mitigate this?
A: ADC aggregation is often linked to the hydrophobicity of the linker-payload combination.[1] The p-aminobenzyl carbamate (B1207046) (PABC) group within the Val-Cit linker, especially when combined with a hydrophobic payload like MMAE, contributes to this issue, particularly at higher drug-to-antibody ratios (DAR).[1]
Troubleshooting Steps:
-
Characterize Aggregation: Use size exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[1]
-
Reduce Hydrophobicity:
-
Switch to a More Hydrophilic Linker: Consider using the less hydrophobic Val-Ala linker.[1]
-
Incorporate Hydrophilic Spacers: PEGylation of the linker can improve solubility.
-
Utilize a More Hydrophilic Payload: If feasible, select a less hydrophobic cytotoxic agent.
-
-
Optimize the DAR: A lower DAR will generally result in less aggregation.[1]
Q3: We are observing off-target toxicity in our preclinical studies. What is the likely cause with a Val-Cit linker?
A: Off-target toxicity with Val-Cit linkers often arises from premature payload release in circulation.[1] Besides mouse-specific Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, leading to the release of the cytotoxic payload in the bloodstream and potential damage to healthy cells.[7][11][12]
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Conduct an in vitro assay to determine if your ADC is susceptible to cleavage by human neutrophil elastase.
-
Linker Modification:
Data Presentation
Table 1: Stability of Modified Val-Cit-PABC Containing ADCs in Rodent Plasma
| R Group Modification | % Stability after 4.5 days (Mouse Plasma) | % Stability after 4.5 days (Rat Plasma) |
| Unmodified | 0 | 75 |
| Modification 1 | 5 | 94 |
| Modification 2 | 65 | 96 |
| Modification 3 | 84 | 97 |
Data adapted from a study on linker modifications, highlighting the impact on stability in different rodent species.[10]
Table 2: Comparison of Physical and Mouse Plasma Stabilities of Val-Cit PAB and Exo-Cleavable Linkers
| Linker Configuration | ClogP of Linker-Payload | AlogP of Linker-Payload | HIC Retention Time of ADC (min) | DAR in HIC | Aggregation in SEC (%) | Released Payload in Mouse Plasma (%) |
| Val-Cit PAB | - | - | - | 5.8 | 0.5 | High |
| Exo-Cleavable | Lower | Lower | Shorter | Higher Possible | Reduced | Low |
This table summarizes the improved properties of exo-cleavable linkers compared to traditional Val-Cit PAB linkers.[11][12]
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of an ADC in plasma from different species (e.g., mouse, rat, human).
-
Materials:
-
ADC construct
-
Freshly prepared plasma with anticoagulant (e.g., heparin) from the desired species
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS/MS, ELISA, HIC)
-
-
Methodology:
-
Dilute the ADC to a final concentration of approximately 10 µM in the plasma of each species.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots of the plasma samples.
-
Analyze the samples to determine the percentage of intact ADC or the concentration of the released payload.
-
Plot the percentage of intact ADC or the concentration of the released payload against time.
-
-
Data Analysis: Calculate the half-life (t½) of the ADC in the plasma of each species. A significantly shorter half-life in mouse plasma compared to human plasma suggests instability due to enzymes like Ces1c.[1]
2. Cathepsin B Cleavage Assay
-
Objective: To evaluate the intended cleavage of the Val-Cit linker by the lysosomal protease Cathepsin B.
-
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions (or purified Cathepsin B)
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction or purified Cathepsin B to the reaction mixture.
-
For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points, quench the reaction and analyze the samples by LC-MS to quantify the released payload.
-
Visualizations
Caption: Mechanism of premature Val-Cit linker cleavage in mouse plasma by Ces1c.
Caption: A troubleshooting workflow for addressing rapid ADC clearance in mouse models.
Caption: Strategies for modifying linkers to improve stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Val-Cit Linker Technologies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker in an ADC?
A1: The Val-Cit linker is designed to be stable in systemic circulation and release its cytotoxic payload within target tumor cells.[1][2][3] The mechanism involves:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, usually through endocytosis.[4]
-
Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome, a cellular compartment containing various proteases.[4][]
-
Enzymatic Cleavage: Inside the lysosome, proteases, particularly Cathepsin B which is often upregulated in tumor cells, recognize and cleave the Val-Cit dipeptide.[1][][6][][8] This cleavage initiates the release of the payload.[2]
-
Payload Release: Often, a self-immolative spacer like PABC (p-aminobenzylcarbamate) is used with the Val-Cit linker.[2][9][10] After the linker is cleaved, the PABC spacer spontaneously breaks down, releasing the unmodified, active cytotoxic drug inside the cell.[10]
Q2: What are the primary drivers of off-target toxicity associated with Val-Cit linkers?
A2: The main causes of off-target toxicity are the premature release of the cytotoxic payload in systemic circulation and non-specific uptake of the ADC in healthy tissues.[1] Key contributing factors include:
-
Enzymatic Cleavage in Plasma: The Val-Cit motif is susceptible to cleavage by enzymes present in the bloodstream, such as human neutrophil elastase and certain carboxylesterases.[1] This leads to systemic toxicity, with neutropenia being a common adverse event.[1][2][11][12]
-
Species-Specific Instability: Val-Cit linkers are notably unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), an enzyme not found in human plasma.[3][13][14][15][16] This can cause misleading toxicity and efficacy results in preclinical mouse models.[13][14]
-
High Hydrophobicity: When combined with hydrophobic payloads like MMAE, the Val-Cit linker increases the ADC's overall hydrophobicity.[1][2] This can lead to aggregation and rapid clearance by the liver, potentially causing hepatotoxicity.[1][16]
-
Fc-Mediated Uptake: The Fc domain of the antibody can be recognized by Fc gamma receptors (FcγRs) on healthy immune cells, leading to target-independent uptake and toxicity.[1]
Q3: How does the "bystander effect" relate to Val-Cit linked ADCs and off-target toxicity?
A3: The bystander effect occurs when the payload released from a target cancer cell is cell-permeable and diffuses into adjacent, antigen-negative cells, killing them as well.[17][18][19] Payloads like MMAE, commonly used with Val-Cit linkers, are known to induce a potent bystander effect.[18][20] While this can be beneficial for treating heterogeneous tumors, if the payload is released prematurely in circulation, this same permeability can lead to toxicity in healthy tissues.[4][20] For instance, MMAE released by neutrophil elastase can be toxic to surrounding neutrophils, contributing to neutropenia.[12]
Q4: Can the drug-to-antibody ratio (DAR) influence off-target toxicity?
A4: Yes, a higher drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, especially with hydrophobic linker-payloads.[1][2][16] This increased hydrophobicity can lead to faster ADC clearance, aggregation, and a greater likelihood of off-target toxicities.[1][11][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High systemic toxicity and rapid clearance observed in preclinical mouse models. | Cleavage by mouse carboxylesterase 1c (Ces1c): The Val-Cit linker is known to be unstable in rodent plasma.[3][9][13][14][16] | 1. Confirm Sensitivity: Perform an in vitro plasma stability assay comparing your ADC's stability in mouse vs. human plasma.[13][16] A shorter half-life in mouse plasma points to Ces1c cleavage.[16] 2. Use Ces1c Knockout Mice: If available, in vivo studies in these mice can confirm if premature payload release is mitigated.[13][15] 3. Modify the Linker: Introduce a hydrophilic group, such as glutamic acid, to create a Glu-Val-Cit (EVCit) linker.[13][14][21] This modification significantly increases resistance to Ces1c while maintaining sensitivity to Cathepsin B.[3][13][14] |
| Neutropenia or other hematological toxicities observed in in vivo studies. | Cleavage by Neutrophil Elastase (NE): This serine protease, found in plasma, can cleave the Val-Cit linker, leading to premature payload release and toxicity to neutrophils.[1][2][11][12][22] | 1. Assess NE Sensitivity: Conduct an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release using LC-MS.[6][13][23] 2. Alternative Linker Design: Consider linkers with modified peptide sequences, such as replacing Valine with Glycine (e.g., Glu-Gly-Cit), which show increased resistance to NE-mediated cleavage.[21] |
| Poor ADC exposure and evidence of aggregation (e.g., high molecular weight species in SEC). | High Hydrophobicity: The combination of a Val-Cit-PABC linker and a hydrophobic payload (like MMAE) can lead to aggregation, especially at high DARs.[1][2][11] | 1. Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the level of aggregation.[16] 2. Reduce Hydrophobicity: Consider switching to a less hydrophobic linker (e.g., Val-Ala) or a more hydrophilic payload.[10][16] 3. Optimize DAR: Evaluate if a lower DAR can reduce aggregation while maintaining efficacy.[16] 4. Formulation: Explore different buffer conditions to improve ADC stability.[16] |
| Inconsistent results between in vitro potency and in vivo efficacy. | Linker Instability: The high in vitro potency may be driven by a potent payload, but premature cleavage in vivo reduces the amount of ADC reaching the tumor, leading to lower-than-expected efficacy.[14] | 1. Correlate PK/PD: Analyze pharmacokinetics (PK) to measure intact ADC levels in plasma over time.[14] A rapid decrease in intact ADC that correlates with poor tumor inhibition suggests linker instability.[14] 2. Re-engineer the ADC: Implement linker stabilization strategies (e.g., EVCit linker, conjugation site optimization) to develop a more stable ADC for subsequent studies.[14] |
Comparative Data: Linker Stability
The stability of peptide linkers can be significantly influenced by their amino acid sequence, especially in the presence of plasma enzymes like mouse Ces1c and human neutrophil elastase.
| Linker Sequence | Stability in Mouse Plasma (vs. Ces1c) | Stability vs. Neutrophil Elastase | Key Findings |
| Val-Cit (VCit) | Low: Highly susceptible to cleavage by mouse Ces1c.[3][9][13][14] | Low: Susceptible to cleavage.[2][6][11][21] | The standard linker, but its instability in mouse models and sensitivity to NE are significant liabilities.[2][9][14] |
| Glu-Val-Cit (EVCit) | High: The addition of a hydrophilic glutamic acid residue significantly reduces susceptibility to Ces1c.[9][14][21][24] | Low: Remains susceptible to cleavage by neutrophil elastase.[21] | A major improvement for preclinical mouse studies, but does not solve the issue of NE-mediated cleavage.[14][21] |
| Glu-Gly-Cit (EGCit) | High: Stable in mouse plasma.[21] | High: Replacing Valine with Glycine significantly increases resistance to NE cleavage.[21] | Offers a potential solution to both Ces1c and NE-mediated instability, potentially leading to a better safety profile.[21] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify premature payload release in plasma from different species.[13]
Methodology:
-
Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed human, mouse, and rat plasma (citrate-anticoagulated) in separate tubes.[13]
-
Incubate the samples at 37°C.[13]
-
At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot from each sample.[13]
-
Immediately stop the reaction, for example, by protein precipitation with cold acetonitrile (B52724) or by freezing at -80°C.[1]
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and/or the released payload.[1][25]
-
Plot the percentage of intact ADC remaining or payload released against time to determine the ADC's half-life in plasma.[1]
Protocol 2: Lysosomal Protease Cleavage Assay
Objective: To confirm that the Val-Cit linker is effectively cleaved by its intended target enzymes.[13]
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT).[13]
-
Initiate the reaction by adding a source of lysosomal proteases, such as purified Cathepsin B or a human liver lysosomal fraction.[13][26]
-
For a negative control, add a specific Cathepsin B inhibitor to a separate, identical reaction.[13]
-
Incubate all samples at 37°C, taking aliquots at various time points.[13]
-
Stop the reaction in the aliquots and analyze via LC-MS to measure the rate of payload release.[13]
Protocol 3: Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of a released ADC payload to kill neighboring antigen-negative cells.[1]
Methodology:
-
Prepare two cell lines: one that is antigen-positive for your ADC's antibody and one that is antigen-negative. Distinguish the two cell lines (e.g., by expressing different fluorescent proteins like GFP and RFP).[1]
-
Co-culture the antigen-positive and antigen-negative cells in a desired ratio (e.g., 50:50, 75:25).[1]
-
Treat the co-culture with the ADC at various concentrations.[1]
-
Include necessary controls: untreated co-culture, and each cell line cultured separately with and without the ADC.[1]
-
After a set incubation period (e.g., 72-96 hours), assess the viability of each cell population separately using flow cytometry or high-content imaging.
-
A significant reduction in the viability of the antigen-negative population in the co-culture (compared to when cultured alone with the ADC) indicates a bystander effect.
Visualizations
ADC Cleavage Pathways: Intended vs. Off-Target
Caption: Intended vs. Off-Target cleavage pathways for Val-Cit ADCs.
Troubleshooting Workflow for High In Vivo Toxicity
Caption: A logical workflow for troubleshooting unexpected toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [new.biosyn.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. adcreview.com [adcreview.com]
- 23. preprints.org [preprints.org]
- 24. researchgate.net [researchgate.net]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of Thiol-Maleimide Linkages in Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of thiol-maleimide linkages in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the thiol-maleimide linkage in ADCs?
A1: The thiosuccinimide linkage formed from the reaction of a thiol and a maleimide (B117702) is susceptible to two main degradation pathways:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide. In a biological environment rich in thiols like glutathione (B108866) and albumin, the released maleimide-drug can react with these molecules, leading to premature drug release and off-target toxicity.[1][2]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction. However, for traditional N-alkylmaleimides, the rate of hydrolysis is often too slow to effectively compete with the retro-Michael reaction in vivo.[1][3]
Q2: How does the conjugation site on the antibody affect the stability of the thiol-maleimide linkage?
A2: The local microenvironment of the conjugation site significantly influences the stability of the thiol-maleimide linkage. Factors such as solvent accessibility, local polarity, and the pKa of the cysteine thiol can affect the susceptibility of the linkage to hydrolysis and retro-Michael reaction. Some studies have shown that conjugates at certain engineered cysteine sites are more stable than others.[4][5] For instance, maleimide conjugates at the LC-V205C position in a THIOMAB have demonstrated greater stability in human plasma compared to those at the Fc-S396C position.[4][5]
Q3: What are "next-generation maleimides" and how do they improve stability?
A3: Next-generation maleimides (NGMs) are modified maleimide derivatives designed to overcome the instability of traditional maleimide linkers.[6] They often incorporate features that either accelerate the stabilizing hydrolysis of the succinimide ring or form a linkage that is inherently resistant to the retro-Michael reaction.[3][7] Examples include:
-
Self-hydrolyzing maleimides: These contain functionalities that catalyze the intramolecular hydrolysis of the thiosuccinimide ring, leading to a more stable product.[3]
-
Disulfide re-bridging maleimides: These reagents are designed to bridge the two sulfur atoms from a reduced interchain disulfide bond, creating a more stable, cyclic structure.[6]
-
Dihalomaleimides: These react with thiols to form a stable, unsaturated thiosuccinimide linkage that is mechanistically stable to the retro-Michael process.[2]
Troubleshooting Guides
Problem 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Q: My ADC batches show variable and lower-than-expected DAR. What are the possible causes and how can I fix this?
A: Potential Causes and Troubleshooting Steps:
-
Incomplete Antibody Reduction: If you are conjugating to native cysteines from reduced interchain disulfides, incomplete reduction is a common cause of low DAR.
-
Maleimide Hydrolysis: The maleimide reagent can hydrolyze and become unreactive towards thiols, especially if stock solutions are prepared in aqueous buffers and stored.
-
Solution: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2]
-
-
Suboptimal Reaction pH: The thiol-maleimide reaction is most efficient and specific at a pH between 6.5 and 7.5.[8][9]
-
Solution: Ensure your reaction buffer is within this pH range. At pH values above 7.5, maleimides can react with amines (e.g., lysine (B10760008) residues), leading to heterogeneity, and the rate of maleimide hydrolysis increases.[8]
-
-
Insufficient Molar Excess of Linker-Payload: An inadequate amount of the maleimide-functionalized linker-payload can lead to an incomplete reaction.
Problem 2: Premature Payload Release in Plasma Stability Studies
Q: I'm observing significant payload loss in my in vitro plasma stability assays. What is the likely cause and how can I mitigate it?
A: Potential Causes and Troubleshooting Steps:
-
Retro-Michael Reaction and Thiol Exchange: This is the most common cause of payload loss in plasma. The thiosuccinimide linkage reverts to maleimide and thiol, and the released maleimide-drug is then captured by abundant plasma thiols like albumin.[2]
-
Solution 1: Promote Hydrolysis. Before in vivo use or during the purification process, implement a controlled hydrolysis step. Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) for a few hours can accelerate the conversion of the thiosuccinimide to the more stable, ring-opened maleamic acid thioether, which is resistant to thiol exchange.[2]
-
Solution 2: Switch to a More Stable Linker. Synthesize your ADC using a next-generation maleimide, such as a self-hydrolyzing or a dihalomaleimide, which are designed to form more stable linkages.[1]
-
Confirmation: Perform a thiol exchange assay by incubating your ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload over time using HPLC or LC-MS. This will confirm the susceptibility of your linker to thiol exchange.[1]
-
Problem 3: ADC Aggregation During or After Conjugation
Q: My final ADC product shows high levels of aggregation. What could be the cause and how can I prevent it?
A: Potential Causes and Troubleshooting Steps:
-
Increased Hydrophobicity: Many cytotoxic payloads are hydrophobic. Conjugating them to the antibody increases the overall hydrophobicity of the ADC, which can lead to aggregation.[8][11]
-
Solution 1: Optimize DAR. A higher DAR often correlates with increased aggregation.[1] Aim for the lowest DAR that still provides the desired potency.
-
Solution 2: Use Hydrophilic Linkers. Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to mitigate the hydrophobicity of the payload and reduce aggregation.[12]
-
-
Unfavorable Buffer Conditions: The pH and ionic strength of the buffer can influence ADC stability. Aggregation is more likely to occur at the antibody's isoelectric point (pI).[8]
-
Solution: Screen different buffer conditions (pH, salt concentration) to find the optimal formulation for your ADC. Avoid pH values close to the antibody's pI.[8]
-
-
Environmental Stress: Physical stresses can induce aggregation.
-
Solution: Avoid repeated freeze-thaw cycles and vigorous shaking. Store the ADC at the recommended temperature.[1]
-
Quantitative Data Summary
The stability of the thiol-maleimide linkage is highly dependent on the specific maleimide derivative used. The following table summarizes publicly available data on the stability of different linkers.
| Linker Type | ADC/Molecule Model | Condition | Stability Metric | Reference(s) |
| Traditional Maleimide | ||||
| Maleimidocaproyl (MC) | Trastuzumab-MC-vc-MMAE | Human Plasma, 37°C | ~50% deconjugation in 7 days | [10] |
| N-ethylmaleimide conjugate | N-ethylmaleimide-cysteine | pH 7.4 buffer with excess thiol | Significant retro-Michael reaction | [13] |
| Hydrolyzed Maleimide | ||||
| Maleamic acid conjugate | Maleamic acid-fluorophore | Human Serum, 37°C | Completely stable over 7 days | [3] |
| Hydrolyzed N-aryl maleimide | Ring-opened N-aryl succinimide thioether | pH 7.4, 37°C | Half-life of over two years | [13] |
| Next-Generation Maleimide | ||||
| Dioxane-based maleimide (MD) | MD-linker conjugate | Human Plasma, 120h | ~3% degradation | [14] |
| Phenyloxadiazole sulfone | Trastuzumab-sulfone-fluorophore (Fc-S396C) | Human Plasma, 37°C, 72h | ~80% intact conjugate | [5] |
| Maleamic methyl ester-based ADC | mil40-12c | Albumin solution, 37°C, 14 days | ~3.8% payload shedding |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized payload to an antibody with reduced interchain disulfides.
1. Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2). b. Add a reducing agent such as TCEP or DTT. A 10-fold molar excess of TCEP over the antibody is a good starting point.[10] c. Incubate at 37°C for 30-60 minutes. d. If using DTT, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[8] TCEP does not need to be removed.
2. Conjugation Reaction: a. Prepare a stock solution of the maleimide-functionalized linker-payload in a dry, aprotic solvent like DMSO. b. Add the linker-payload solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide reagent over the antibody is a common starting point.[10] c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[8]
3. Quenching and Purification: a. To quench the reaction, add a small molecule thiol like N-acetylcysteine or cysteine to a final concentration of 1 mM to react with any excess maleimide. b. Purify the ADC using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove unreacted linker-payload and quenching agent.
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This assay is used to determine the number of free sulfhydryl groups in the antibody solution after the reduction step.
1. Reagent Preparation: a. Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA. b. Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[6] c. Standard Solution: Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer and create a series of dilutions for a standard curve.
2. Assay Procedure: a. To 250 µL of the Reaction Buffer in a microplate well or cuvette, add 25 µL of the Ellman's Reagent Solution. b. Add 5 µL of your reduced antibody sample or standard. c. Mix and incubate at room temperature for 15 minutes.[6] d. Measure the absorbance at 412 nm.[6]
3. Calculation: a. Create a standard curve of absorbance versus the known concentrations of the L-cysteine standards. b. Determine the concentration of free thiols in your antibody sample from the standard curve. c. Calculate the number of free thiols per antibody using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) and the concentration of the antibody.
Protocol 3: In Vitro Plasma Stability Assessment of ADCs by LC-MS
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
1. Sample Preparation: a. Dilute the ADC to a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat). Also, prepare a control sample by diluting the ADC in PBS. b. Incubate all samples at 37°C.
2. Time Points and Immunoaffinity Capture: a. At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[1] b. Add the plasma aliquot to pre-washed immunoaffinity beads (e.g., Protein A/G) and incubate to capture the ADC. c. Wash the beads several times with a wash buffer (e.g., PBS) to remove unbound plasma proteins. d. Elute the ADC from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer). e. Immediately neutralize the eluted ADC with a neutralization buffer (e.g., Tris buffer).
3. LC-MS Analysis: a. Intact Mass Analysis: Dilute the eluted ADC sample in a buffer compatible with LC-MS analysis (e.g., 0.1% formic acid in water). b. Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate the eluted ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).[1] c. Inject the prepared sample onto an LC-MS system. Use a suitable column (e.g., reversed-phase) and a gradient of increasing organic solvent to elute the different ADC species.[1] d. Acquire mass spectra across the elution profile.
4. Data Analysis: a. Deconvolute the mass spectra to determine the masses of the different drug-loaded antibody species. b. Calculate the average DAR at each time point by integrating the peaks corresponding to the different DAR species. c. Plot the average DAR over time to assess the stability of the ADC.
Protocol 4: Thiol Exchange Assay
This assay evaluates the susceptibility of the ADC linker to cleavage by other thiols.
1. Incubation: a. Incubate the ADC (e.g., at 1 mg/mL) in a buffer such as PBS, pH 7.4. b. Add a large molar excess (e.g., 100-fold) of a small molecule thiol, such as glutathione or N-acetylcysteine. c. Incubate the mixture at 37°C.
2. Sample Analysis: a. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture. b. Analyze the samples by LC-MS or HPLC to monitor the decrease in the average DAR of the ADC and the formation of the payload-linker adduct with the small molecule thiol.
Mandatory Visualizations
Caption: Competing pathways of thiol-maleimide linkage instability.
Caption: Experimental workflow for ADC plasma stability analysis.
Caption: Troubleshooting decision tree for low DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Antibody-Drug Conjugate (ADC) Manufacturing and Process Development
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) manufacturing and process development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during ADC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in ADC manufacturing and process development?
A1: The primary challenges in ADC manufacturing stem from the inherent complexity of these molecules, which combine a large biomolecule (antibody) with a small molecule drug (payload) via a chemical linker.[1][2] Key difficulties include:
-
Manufacturing Complexity: The multi-step process, involving antibody production, payload synthesis, conjugation, and purification, requires meticulous process development and optimization to ensure consistency and purity.[3][4]
-
Safety and Handling: The high toxicity of payloads necessitates stringent containment strategies and specialized handling to ensure operator and environmental safety.[3][5]
-
Product Heterogeneity: Achieving a consistent drug-to-antibody ratio (DAR) and controlling the site of conjugation are major hurdles, as variations can significantly impact the ADC's efficacy and safety.[6][7]
-
Analytical Characterization: The complex and heterogeneous nature of ADCs presents substantial analytical challenges in accurately determining critical quality attributes (CQAs).[6][8]
-
Stability Issues: ADCs are prone to aggregation, degradation, and payload deconjugation, which can affect their shelf-life, potency, and immunogenicity.[2][4]
-
Scalability: Transferring the process from a laboratory to a commercial scale introduces logistical and manufacturing complexities that require careful planning and robust process controls.[1][3]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the final ADC product?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly influences the efficacy and safety of an ADC.[6] An optimal DAR is crucial, as:
-
Low DAR: May result in reduced potency of the ADC, requiring higher doses to achieve the desired therapeutic effect.[6]
-
High DAR: Can lead to increased toxicity, altered pharmacokinetic properties, and a higher propensity for aggregation due to increased hydrophobicity.[6][]
Variations in the DAR can create a heterogeneous mixture of ADC species, complicating development and manufacturing.[2] Therefore, precise control over the conjugation reaction is essential to achieve a consistent and optimal DAR.[6]
Q3: What causes ADC aggregation, and how can it be minimized?
A3: ADC aggregation, the formation of high-molecular-weight species, is a common challenge that can compromise product stability, efficacy, and safety by potentially inducing an immunogenic response.[10][11] The primary causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads to the antibody surface can create patches that promote self-association.[10][12]
-
Unfavorable Buffer Conditions: Suboptimal pH or low salt concentrations can fail to shield electrostatic interactions, leading to aggregation, especially near the antibody's isoelectric point.[10]
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress can denature the antibody, promoting aggregation.[13]
-
Conjugation Chemistry: The chemical reactions used for conjugation can sometimes alter the conformational stability of the antibody.[13]
To mitigate aggregation, consider the following strategies:
-
Optimize formulation by adjusting pH, ionic strength, and including stabilizing excipients.[4]
-
Employ site-specific conjugation technologies to create more homogeneous ADCs.[2]
-
Immobilize antibodies on a solid support during conjugation to prevent intermolecular interactions.[10]
-
Implement robust process controls to minimize exposure to physical and thermal stresses.[14]
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Question: My conjugation reactions are resulting in a wide distribution of DAR values or an average DAR that is different from the target. What could be the cause, and how can I troubleshoot this?
Answer: Inconsistent DAR is a frequent issue, particularly with random conjugation methods like those targeting lysine (B10760008) or cysteine residues.[6] The heterogeneity can affect both the safety and efficacy of your ADC.[6]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Reactant Concentrations | Ensure precise and consistent concentrations of the antibody, linker-payload, and any reducing or oxidizing agents.[6] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pH, and incubation time. Perform small-scale experiments to define a robust operating window. |
| Antibody Quality | Verify the purity and concentration of the starting antibody. Impurities can interfere with the conjugation reaction.[15] |
| Linker-Payload Instability | Assess the stability of your linker-payload under the reaction conditions. Degradation can lead to incomplete conjugation. |
| Inadequate Mixing | Ensure homogenous mixing of reactants, especially during scale-up, to avoid localized concentration gradients. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent DAR.
Issue 2: High Levels of Aggregation Post-Conjugation
Question: I am observing a significant increase in high molecular weight species (aggregates) after the conjugation step. How can I address this?
Answer: Aggregation is a critical issue that can be exacerbated by the conjugation of hydrophobic payloads.[10] It is crucial to identify the root cause to implement an effective mitigation strategy.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Payload | For highly hydrophobic payloads, consider using hydrophilic linkers to improve the overall solubility of the ADC.[16] |
| High DAR | A high DAR increases hydrophobicity. Aim for the lowest DAR that still provides the desired efficacy.[] |
| Buffer Conditions | Screen different buffer compositions, pH levels, and excipients (e.g., surfactants, sugars) to find a formulation that minimizes aggregation.[10] |
| Process-Induced Stress | Minimize exposure to high temperatures, vigorous mixing, and multiple freeze-thaw cycles.[13] Consider alternatives to conventional conjugation methods, such as immobilization on a solid support.[10] |
| Residual Solvents | Ensure that organic solvents used to dissolve the linker-payload are effectively removed during purification, as they can promote aggregation.[10] |
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify conditions that promote aggregation and test the stability-indicating nature of your analytical methods.
-
Sample Preparation: Prepare multiple aliquots of your ADC at a concentration of 1 mg/mL in your formulation buffer.
-
Stress Conditions: Subject the aliquots to various stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C) for different durations.[13]
-
Freeze-Thaw Stress: Subject samples to multiple (e.g., 3-5) freeze-thaw cycles.[13]
-
Mechanical Stress: Agitate samples on a shaker for a defined period.
-
pH Stress: Adjust the pH of the buffer to acidic and basic conditions.
-
-
Analysis: Analyze the stressed samples, alongside an unstressed control, using Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates, monomer, and fragments.
Issue 3: Inefficient Purification and Presence of Impurities
Question: My purification process is not effectively removing unconjugated antibody, free payload, or other process-related impurities. What can I do to improve purification efficiency?
Answer: Inefficient purification can lead to a final product with inconsistent quality and potential safety concerns due to the presence of cytotoxic free drug.[17] A multi-step purification strategy is often necessary.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Removal of Free Payload | Due to its cytotoxic nature, removing residual free drug is critical.[17] Standard purification methods may be insufficient.[17] Consider optimizing Tangential Flow Filtration (TFF) or implementing a specific chromatography step like reverse-phase or hydrophobic interaction chromatography (HIC).[17][18] |
| Co-elution of Unconjugated Antibody | Unconjugated antibody can be difficult to separate from the ADC. HIC can be effective in separating species based on the slight difference in hydrophobicity imparted by the conjugated payload.[18] |
| Presence of Aggregates | Size Exclusion Chromatography (SEC) is the most common method for removing aggregates.[6] Hydroxyapatite chromatography can also be an effective alternative.[19] |
| Process-Related Impurities | Ensure the removal of residual solvents and catalysts from the conjugation reaction, which may require specialized analytical techniques for detection.[20] |
Purification Strategy Workflow:
Caption: A typical multi-step ADC purification workflow.
Key Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methodology:
-
Spectra Acquisition: Measure the UV-Vis absorbance spectra of the ADC, the unconjugated antibody, and the free drug from approximately 240 nm to 400 nm.
-
Determine Molar Extinction Coefficients: Obtain the molar extinction coefficients (ε) for the antibody and the drug at two different wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).
-
Concentration Calculation: Use the absorbance values and the molar extinction coefficients in the following equations to solve for the concentrations of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_max = (ε_Ab,max * C_Ab) + (ε_Drug,max * C_Drug)
-
-
DAR Calculation: The DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody:
-
DAR = C_Drug / C_Ab
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
Column and Mobile Phase: Select an appropriate SEC column and a mobile phase that is compatible with the ADC and minimizes non-specific interactions.
-
System Setup: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Elution: Inject a defined volume of the sample and monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments. Calculate the percentage of each species relative to the total peak area.[13]
References
- 1. susupport.com [susupport.com]
- 2. biocompare.com [biocompare.com]
- 3. axplora.com [axplora.com]
- 4. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 12. adcreview.com [adcreview.com]
- 13. benchchem.com [benchchem.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Antibody Conjugation Troubleshooting [bio-techne.com]
- 16. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 17. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. ADC Process Development and Manufacturing (Part II): Purification Strategies and Production Equipment - Creative Biogene [creative-biogene.com]
- 20. bitesizebio.com [bitesizebio.com]
Technical Support Center: Navigating Batch-to-Batch Variability in ADC Production
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to batch-to-batch variability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in ADC production?
A1: Batch-to-batch variability in ADC production is a multifactorial issue stemming from the inherent complexity of these bioconjugates.[1][2][3] The primary sources can be categorized into three main areas: raw materials, manufacturing process parameters, and the intrinsic heterogeneity of the ADC itself.[4][5]
-
Raw Materials: Inconsistencies in the quality of the monoclonal antibody (mAb), the linker, and the cytotoxic payload can all contribute to variability.[4][5] For the mAb, this includes variations in post-translational modifications like glycosylation.[6][7][8]
-
Manufacturing Process: The conjugation process is a critical source of variation, particularly with non-site-specific methods which can result in a heterogeneous mixture of ADC species.[1][4][5] Parameters such as reaction time, temperature, pH, and reagent concentrations must be tightly controlled.[9] Scaling up the production process can also introduce variability due to changes in equipment and mixing dynamics.[2][4] Purification steps, if not robust, can also lead to batch differences.[9]
-
ADC Heterogeneity: ADCs are often a heterogeneous mixture of molecules with different drug-to-antibody ratios (DAR).[1][10] Ensuring a consistent distribution of these different species from batch to batch is a significant challenge.[1][5]
A diagram illustrating the key contributors to ADC batch-to-batch variability is provided below.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC consistency and performance?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that directly impacts the efficacy and safety of an ADC.[1][11][12] An inconsistent DAR across batches can lead to significant variability in therapeutic performance.
-
Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic payload is delivered to the target cells.[10][13] However, an excessively high DAR can lead to faster clearance from circulation, potentially reducing overall efficacy.[13][14]
-
Safety and Pharmacokinetics: ADCs with a high DAR can exhibit increased hydrophobicity, which may lead to aggregation and faster clearance. This can alter the pharmacokinetic profile of the ADC and potentially increase off-target toxicity.[10]
-
Consistency: For non-site-specific conjugation methods, the result is often a distribution of species with different DAR values.[4] Maintaining a consistent average DAR and a consistent distribution of these species is crucial for batch-to-batch comparability.[1][5]
Q3: What are the recommended analytical methods for assessing batch-to-batch consistency?
A3: A panel of orthogonal analytical methods is recommended to comprehensively assess the consistency of ADC batches.[15] Key techniques include:
-
Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species based on their hydrophobicity, which correlates with the DAR. It is a primary method for determining the DAR distribution.[16]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates and fragments.[12]
-
Reversed-Phase Liquid Chromatography (RP-LC): Often coupled with mass spectrometry, it can be used to analyze the light and heavy chains of the antibody and determine the sites of conjugation.[16]
-
-
Mass Spectrometry (MS):
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact ADC, its subunits, or peptide fragments, allowing for confirmation of conjugation, determination of DAR, and identification of modification sites.[12][15]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Can also be used for determining the molecular weights of the ADC and its components.[16]
-
-
Electrophoresis:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to assess the molecular weight and purity of the ADC under reducing and non-reducing conditions.[11]
-
-
Spectroscopy:
Troubleshooting Guides
Issue 1: Inconsistent Average DAR Between Batches
Symptoms:
-
UV/Vis spectroscopic analysis shows a significant difference in the calculated average DAR between two or more batches.
-
HIC profile shows a shift in the distribution of peaks corresponding to different DAR species.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Concentrations | Verify the concentration of the antibody, linker, and payload solutions before each conjugation reaction. Use calibrated equipment for all measurements. |
| Variations in Reaction Conditions | Tightly control reaction parameters such as temperature, pH, and incubation time. Ensure consistent mixing speed and vessel geometry, especially during scale-up.[4] |
| Raw Material Variability | Qualify all incoming raw materials, including the antibody, linker, and payload, to ensure they meet specifications. Perform characterization of the mAb to check for variations in reactive sites.[4] |
| Inaccurate Analytical Method | Validate the analytical method used for DAR determination. For UV/Vis, ensure no interference from residual unconjugated drug or other impurities.[11] Use an orthogonal method like HIC or MS to confirm the results. |
A logical workflow for troubleshooting inconsistent DAR is depicted below.
Issue 2: Increased Aggregate Formation in a New Batch
Symptoms:
-
SEC-HPLC analysis shows a higher percentage of high molecular weight species (aggregates) compared to previous batches.
-
Visible particulates may be observed in the final product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of Payload | High DAR can increase hydrophobicity and lead to aggregation. Re-evaluate the target DAR and conjugation conditions. |
| Buffer Conditions | The pH and ionic strength of the buffer used during conjugation and purification can impact protein stability. Screen different buffer formulations to find one that minimizes aggregation. |
| Freeze-Thaw Cycles | Improper freezing and thawing can induce aggregation.[17] Use controlled-rate freezing and thawing procedures. Minimize the number of freeze-thaw cycles. |
| Purification Process Stress | Shear stress during purification steps like chromatography or ultrafiltration/diafiltration can cause aggregation. Optimize flow rates and pressures.[4] |
| mAb Quality | The starting monoclonal antibody may have a higher propensity to aggregate. Characterize the incoming mAb for aggregate content. |
The experimental workflow for investigating increased aggregation is outlined below.
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
Objective: To determine the average number of drug molecules conjugated to an antibody.
Methodology:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (e.g., λ_max_drug).
-
Measure the absorbance of the unconjugated antibody at 280 nm.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.
-
The average DAR is the molar ratio of the drug to the antibody.
Equation: DAR = (A_max_drug / ε_drug) / [(A_280 - A_max_drug * CF) / ε_Ab] Where CF is the correction factor for the drug's absorbance at 280 nm.
Protocol 2: Analysis of DAR Distribution by HIC-HPLC
Objective: To separate and quantify ADC species with different DAR values.
Methodology:
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt concentration to elute the ADC species. Species with higher DAR are more hydrophobic and will elute later.
-
Detection: UV at 280 nm.
-
Analysis: Integrate the peak areas for each species to determine the relative distribution.
Quantitative Data Summary
The following table provides representative data from HIC analysis of three different ADC batches, illustrating potential batch-to-batch variability.
| Batch ID | DAR=0 (%) | DAR=2 (%) | DAR=4 (%) | DAR=6 (%) | DAR=8 (%) | Average DAR | % Aggregates (by SEC) |
| ADC-B001 | 5.2 | 25.1 | 45.3 | 20.1 | 4.3 | 4.0 | 1.5 |
| ADC-B002 | 4.9 | 24.8 | 46.1 | 19.9 | 4.3 | 4.1 | 1.6 |
| ADC-B003 | 8.1 | 30.5 | 40.2 | 15.6 | 5.6 | 3.6 | 3.8 |
Analysis: Batches B001 and B002 show good consistency in their DAR distribution, average DAR, and low aggregate levels. Batch B003, however, shows a lower average DAR, a different DAR distribution with a higher percentage of unconjugated antibody (DAR=0), and a significantly higher level of aggregation, indicating a deviation in the manufacturing process for this batch.
References
- 1. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 2. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 3. 247biopharma.com [247biopharma.com]
- 4. pharmacompass.com [pharmacompass.com]
- 5. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 6. Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive manipulation of glycosylation profiles across development scales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. susupport.com [susupport.com]
Technical Support Center: Impact of Linker Hydrophobicity on ADC Properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to linker hydrophobicity in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of linker hydrophobicity on Antibody-Drug Conjugates (ADCs)?
A1: The hydrophobicity of the linker connecting the antibody to the cytotoxic payload is a critical factor influencing the overall properties and performance of an ADC.[1] Highly hydrophobic linkers, often used with potent cytotoxic drugs, can significantly increase the overall hydrophobicity of the ADC.[2][3] This increased hydrophobicity is a major driver of ADC aggregation, which can lead to a cascade of undesirable effects including reduced efficacy, increased immunogenicity, and poor pharmacokinetics (PK).[4][5]
Q2: How does linker hydrophobicity lead to ADC aggregation?
A2: The conjugation of hydrophobic linker-payloads to an antibody introduces hydrophobic patches on the protein's surface. To minimize their exposure to the aqueous environment, these hydrophobic regions on different ADC molecules tend to interact with each other, leading to self-association and the formation of soluble and insoluble aggregates.[2][6] This process is often exacerbated at higher drug-to-antibody ratios (DARs) because the overall surface hydrophobicity of the ADC increases with the number of conjugated hydrophobic molecules.[4][6]
Q3: What are the consequences of ADC aggregation for in vitro and in vivo experiments?
A3: ADC aggregation can significantly impact experimental outcomes and the therapeutic potential of the conjugate:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity for the target antigen and are often cleared more rapidly from circulation, leading to decreased therapeutic efficacy.[7]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight species, can trigger an immune response, potentially leading to adverse effects and neutralization of the therapeutic.[2]
-
Physical Instability: Aggregation can result in the formation of visible particles and precipitation, which compromises the stability, shelf-life, and manufacturability of the ADC product.[7]
-
Altered Pharmacokinetics (PK): Increased hydrophobicity and aggregation can lead to faster clearance of the ADC from the bloodstream, reducing its exposure and overall effectiveness in vivo.[4][8]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells, leading to off-target toxicity.[7]
Q4: How can the hydrophobicity of an ADC be mitigated?
A4: Several strategies can be employed to counteract the negative effects of linker and payload hydrophobicity:
-
Incorporate Hydrophilic Moieties: The most common approach is to incorporate hydrophilic groups into the linker design.[4] This can be achieved by using polyethylene (B3416737) glycol (PEG) spacers, charged groups like sulfonates, or other hydrophilic molecules.[9][10] These hydrophilic components can effectively "shield" the hydrophobic payload, reducing the propensity for aggregation.[9]
-
Optimize Drug-to-Antibody Ratio (DAR): Since higher DARs often correlate with increased aggregation, optimizing the DAR to the lowest effective level can help maintain ADC stability.[6]
-
Site-Specific Conjugation: Conjugating the linker-payload to specific, carefully selected sites on the antibody can help to mask the hydrophobicity of the payload and produce more homogeneous and stable ADCs.[4][11]
-
Formulation Development: Optimizing the formulation buffer, including pH and the use of stabilizing excipients, can help to minimize aggregation and maintain the stability of the ADC.[6]
Troubleshooting Guides
This section provides systematic steps to identify and resolve common issues related to linker hydrophobicity during ADC development.
Issue 1: Significant aggregation is observed immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| High local concentration of hydrophobic linker-payload | Add the linker-payload solution to the antibody solution slowly and with continuous, gentle mixing.[6] | This prevents localized high concentrations of the hydrophobic reagent, which can rapidly induce antibody aggregation. |
| Use of organic co-solvents | Minimize the percentage of organic solvent (e.g., DMSO) in the final reaction mixture.[12] If possible, use a water-soluble version of the linker.[12] | Organic solvents used to dissolve hydrophobic linker-payloads can denature the antibody and promote aggregation.[2][13] |
| Unfavorable buffer conditions | Screen a panel of conjugation buffers with varying pH and ionic strengths. Common starting points include histidine and citrate (B86180) buffers.[6] | The pH of the buffer can affect the surface charge and colloidal stability of the antibody. Aggregation is often more pronounced near the antibody's isoelectric point.[2][6] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload used in the conjugation reaction.[6] | A lower DAR decreases the overall hydrophobicity of the ADC, thus reducing the driving force for aggregation.[6] |
Issue 2: Inconsistent or poor results in in vitro cell-based cytotoxicity assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Heterogeneity of the ADC preparation due to aggregation | Purify the ADC using size-exclusion chromatography (SEC) to remove aggregates before conducting in vitro studies.[7] Characterize the purified fractions to confirm you are working with the monomeric species. | Aggregates can have different binding and uptake characteristics compared to the monomeric ADC, leading to variability in assay results. |
| Reduced binding affinity of aggregated ADC | Analyze the antigen-binding affinity of the purified monomeric ADC and compare it to the unfractionated material using methods like ELISA or Surface Plasmon Resonance (SPR). | Aggregation can sterically hinder the antigen-binding sites on the antibody, reducing its ability to bind to target cells. |
Issue 3: Poor in vivo efficacy and rapid clearance of the ADC.
| Potential Cause | Troubleshooting Step | Rationale |
| Aggregation-induced rapid clearance | Re-evaluate the overall hydrophobicity of the ADC.[8] Consider redesigning the linker to include hydrophilic moieties like PEG.[8][10] | Hydrophobic and aggregated ADCs are often rapidly cleared from circulation by the mononuclear phagocyte system, reducing their therapeutic window.[14] |
| Instability of the linker leading to premature payload release | Assess the stability of the ADC in plasma in vitro. If premature cleavage is observed, consider using a more stable linker chemistry. | The linker must be stable enough in circulation to deliver the payload to the target site.[1] |
| High DAR leading to unfavorable PK | If using a high DAR ADC, compare its in vivo performance to a similar ADC with a lower DAR. | High DAR ADCs, especially those with hydrophobic linkers, often exhibit faster clearance.[14][15] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the impact of linker hydrophobicity on ADC properties.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Hydrophilic Moiety | Drug-to-Antibody Ratio (DAR) | % High Molecular Weight Species (HMWS) | Reference |
| Val-Cit-PABC-MMAE | None | ~4 | Can be significant, dependent on conditions | [6] |
| Linker with PEG Spacer | Polyethylene Glycol | ~4 | Generally lower than non-PEGylated counterparts | [6] |
| Linker with Sulfonate Group | Sulfonate | ~4 | Reduced aggregation compared to neutral linkers | [4] |
| Note: HMWS = High Molecular Weight Species. Data is illustrative and will vary based on the specific antibody, payload, and experimental conditions. |
Table 2: Influence of DAR on ADC Hydrophobicity and Clearance
| ADC | Drug-to-Antibody Ratio (DAR) | Relative Hydrophobicity (HIC Retention Time) | In Vivo Clearance Rate | Reference |
| ADC-1 | 2 | Lower | Slower | [14][15] |
| ADC-2 | 4 | Intermediate | Intermediate | [14][15] |
| ADC-3 | 8 | Higher | Faster | [14][15] |
| Note: HIC = Hydrophobic Interaction Chromatography. Higher retention time indicates greater hydrophobicity. Clearance rates are relative and depend on the specific ADC and animal model. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[16]
System Preparation:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[7]
-
Ensure a stable baseline is achieved before sample injection.
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL).[7]
-
If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
Chromatographic Run:
-
Inject a defined volume of the sample (e.g., 20 µL).
-
Monitor the eluent using a UV detector at 280 nm.
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.[7]
-
Calculate the percentage of aggregates relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To determine the drug-to-antibody ratio (DAR) distribution and assess the relative hydrophobicity of different ADC species.[17][18]
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[18]
-
Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0.
System Preparation:
-
Equilibrate a HIC column (e.g., a butyl or phenyl-based column) with 100% Mobile Phase A.[19]
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
Chromatographic Run:
-
Inject the sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
Data Analysis:
-
Monitor the elution profile at 280 nm. The retention time is indicative of the ADC's hydrophobicity.[6]
-
Peaks eluting later correspond to ADC species with higher DARs and greater hydrophobicity.[20] The relative peak areas can be used to estimate the distribution of different DAR species.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an ADC on a target cancer cell line and calculate the IC50 value.[21]
Cell Seeding:
-
Seed the target antigen-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
ADC Treatment:
-
Prepare a serial dilution of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Logical relationship of linker hydrophobicity and ADC aggregation.
Caption: General experimental workflow for ADC characterization.
References
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. What are ADC Linkers? | AxisPharm [axispharm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Strategies to Minimize Off-Target Payload Release
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target payload release in your drug delivery experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Premature Payload Release in Circulation
Question: My payload is being released before it reaches the target site. What are the potential causes and how can I fix this?
Answer:
Premature payload release is a common challenge that can lead to systemic toxicity and reduced therapeutic efficacy.[1][2] The primary causes often relate to the stability of your drug carrier and the choice of linker.
Potential Causes & Solutions:
-
Linker Instability: The chemical bond linking your payload to the carrier may not be stable enough to withstand the physiological conditions of the bloodstream.
-
Solution 1: Select a More Stable Linker. If using a cleavable linker, ensure the cleavage mechanism is highly specific to the tumor microenvironment (TME). For instance, an ideal linker would remain stable in circulation but efficiently release the payload at the target site.[3] Consider switching to a non-cleavable linker if premature release persists, as these rely on the degradation of the antibody backbone for payload release.[3]
-
Solution 2: Optimize Linker Chemistry. For antibody-drug conjugates (ADCs), new site-specific conjugation technologies can create more homogeneous and stable products compared to non-specific conjugation methods.[4]
-
-
Carrier Degradation: The nanoparticle or carrier itself might be degrading too quickly in circulation.
-
Solution: Enhance Carrier Stability. For lipid-based nanoparticles, incorporating cholesterol or using lipids with higher phase transition temperatures can increase stability. For polymeric nanoparticles, increasing the degree of cross-linking can enhance their robustness.
-
-
Hydrophobicity of the ADC: Highly hydrophobic ADCs can be more prone to non-specific clearance and premature payload release.
-
Solution: Increase Hydrophilicity. Incorporating polyethylene (B3416737) glycol (PEG) moieties into the drug-linker can increase the hydrophilicity of the ADC, leading to improved pharmacokinetics and tolerability.[1]
-
Issue 2: High Off-Target Accumulation in Healthy Tissues
Question: I'm observing significant accumulation of my drug delivery system in the liver and spleen. How can I improve tumor-specific targeting?
Answer:
High accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen, is a common hurdle in targeted drug delivery.[5][6][7] This is often due to the physicochemical properties of the nanoparticles.
Potential Causes & Solutions:
-
Nanoparticle Size and Charge:
-
Particle Size: Very large nanoparticles (>200 nm) are rapidly cleared by the RES. Conversely, very small nanoparticles (<10 nm) can be quickly eliminated by the kidneys.[8]
-
Solution: Optimize the hydrodynamic diameter of your nanoparticles to be within the 10-200 nm range to take advantage of the enhanced permeability and retention (EPR) effect in tumors.[8]
-
-
Surface Charge: Cationic (positively charged) nanoparticles tend to be cleared more rapidly than neutral or slightly anionic (negatively charged) ones.[9]
-
Solution: Modify the surface charge of your nanoparticles to be neutral or slightly negative to reduce non-specific interactions and RES uptake.
-
-
-
Opsonization: The adsorption of blood proteins (opsonins) onto the nanoparticle surface can trigger recognition and clearance by phagocytic cells.
-
Low Targeting Ligand Efficacy: The targeting ligand on your nanoparticle may have low affinity or the target receptor may be expressed at low levels on cancer cells.
-
Solution 1: Optimize Ligand Choice and Density. Select a ligand with high affinity and specificity for a receptor that is overexpressed on your target cancer cells. The density of the ligand on the nanoparticle surface should also be optimized to ensure effective binding without causing steric hindrance.
-
Solution 2: Consider Dual-Targeting. Using two different targeting ligands can increase the specificity and binding avidity to cancer cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between active and passive targeting, and which is better for minimizing off-target release?
A1:
-
Passive targeting relies on the inherent physicochemical properties of the drug carrier and the unique pathophysiology of the tumor microenvironment.[10][11] The primary mechanism is the Enhanced Permeability and Retention (EPR) effect, where nanoparticles accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage.[10][12]
-
Active targeting involves functionalizing the surface of the drug carrier with specific ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on cancer cells.[13]
Neither strategy is inherently "better"; the optimal approach depends on the specific application. Passive targeting is simpler but can be affected by the heterogeneity of the EPR effect among different tumor types and even within the same tumor.[2] Active targeting offers higher specificity but can be more complex and costly to develop.[4] Often, a combination of both strategies is most effective, where nanoparticles are first designed to passively accumulate in the tumor via the EPR effect, and then active targeting ligands facilitate cellular uptake.[4]
Q2: How do stimuli-responsive linkers work to minimize off-target release?
A2: Stimuli-responsive linkers are designed to be stable under normal physiological conditions but cleave and release the payload in response to specific triggers present in the tumor microenvironment.[14][15] This provides an additional layer of control over drug release. Common triggers include:
-
Low pH: The TME and intracellular compartments like endosomes and lysosomes are more acidic (pH 5.0-6.5) than blood (pH 7.4). Acid-labile linkers, such as hydrazones, are designed to break in this acidic environment.[15][16]
-
Redox Potential: The intracellular environment has a much higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream. Disulfide and diselenide bonds are stable in the blood but are readily cleaved by GSH, releasing the payload inside the target cell.[17][18]
-
Enzymes: Certain enzymes, such as cathepsins and matrix metalloproteinases (MMPs), are overexpressed in the TME. Peptide linkers can be designed to be specifically cleaved by these enzymes.[15][19]
By using stimuli-responsive linkers, the payload remains attached to the carrier during circulation, minimizing off-target toxicity, and is only released upon reaching the desired site of action.[14]
Q3: My nanoparticles are aggregating in biological media. What can I do to prevent this?
A3: Nanoparticle aggregation in biological media is a common problem that can lead to rapid clearance from circulation and loss of targeting ability.[20] This is often caused by interactions with salts and proteins in the media. Here are some strategies to prevent aggregation:
-
Surface Coating: Applying a protective coating is the most effective strategy.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) to the nanoparticle surface creates a steric barrier that prevents aggregation and reduces protein adsorption.[3]
-
Zwitterionic Coatings: These coatings have both positive and negative charges, resulting in a neutral overall charge and strong hydration layer that resists protein fouling and aggregation.[3]
-
-
Control of Surface Charge: As a general rule, neutral or slightly negatively charged nanoparticles are less prone to aggregation in physiological environments compared to highly charged or cationic nanoparticles.[20]
-
Optimize Nanoparticle Concentration: High concentrations of nanoparticles can increase the likelihood of aggregation. Determine the optimal concentration range for your specific nanoparticles in the desired biological medium.
-
Proper Storage: Store nanoparticles in a suitable buffer and at the recommended temperature. Avoid repeated freeze-thaw cycles. Storing nanoparticles in a colloidal slurry form can be better than as a dry powder to avoid the formation of hard agglomerates.[7]
Data Presentation
Table 1: Effect of Nanoparticle Physicochemical Properties on Biodistribution
This table summarizes data on how nanoparticle size and surface charge can influence their accumulation in major organs. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Nanoparticle Property | Liver (%ID/g) | Spleen (%ID/g) | Kidney (%ID/g) | Tumor (%ID/g) | Reference(s) |
| Size (Gold Nanostars) | [21] | ||||
| 30 nm | ~1.5 | ~1.0 | ~0.5 | 2.11 ± 0.64 | [21] |
| 60 nm | ~1.2 | ~0.8 | ~0.4 | 0.88 ± 0.46 | [21] |
| Size (Porous Silicon) | 83 ± 18 | 14 ± 13 | Not specified | Not applicable | [22] |
| 2.6 µm x 0.7 µm (discoidal) | |||||
| ORMOSIL Nanoparticles | 37-46 | 58-61 | 1.22-1.93 | Not applicable | [5] |
| 20-25 nm | |||||
| General Trend | Highest accumulation | High accumulation | Lower accumulation | Varies | [6][7] |
Table 2: Comparison of Payload Release from Stimuli-Responsive Linkers
This table provides a quantitative comparison of payload release from different types of stimuli-responsive linkers under specific conditions.
| Linker Type | Stimulus | Release Condition | % Payload Release (at 24h) | Reference(s) |
| Disulfide | Redox (GSH) | 10 mM GSH | ~80-90% | [23] |
| Disulfide | Redox (DTT) | 10 mM DTT | 81.7 ± 2.9% | |
| Diselenide | Redox (GSH) | 10 mM GSH | >90% | [17] |
| Hydrazone | Low pH | pH 5.0 | ~75-80% | [16] |
| Dipeptide (Val-Cit) | Enzyme (Cathepsin B) | In vitro enzymatic assay | High efficiency | [19] |
Experimental Protocols
Protocol 1: In Vitro Payload Release Assay using Dialysis Method
This protocol describes a common method for assessing the release of a payload from nanoparticles over time in a simulated physiological environment.
Materials:
-
Payload-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 12-14 kDa)
-
Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 to mimic blood, and acetate (B1210297) buffer at pH 5.5 to mimic the TME)
-
Beakers and magnetic stirrer
-
UV-Vis spectrophotometer or HPLC for payload quantification
Procedure:
-
Prepare the dialysis bags according to the manufacturer's instructions. This typically involves soaking them in the release medium.
-
Accurately measure a specific volume of the payload-loaded nanoparticle suspension (e.g., 3 mL) and place it inside the dialysis bag (donor compartment).
-
Securely close the dialysis bag and place it in a beaker containing a larger volume of the release medium (e.g., 200 mL) (receptor compartment).
-
Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and stirring speed (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the released payload in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of payload released at each time point.
Protocol 2: Assessment of Nanoparticle Stability using Dynamic Light Scattering (DLS)
This protocol outlines the use of DLS to measure the hydrodynamic size and polydispersity index (PDI) of nanoparticles over time to assess their stability in a biological medium.
Materials:
-
Nanoparticle suspension
-
Relevant biological medium (e.g., cell culture medium with 10% fetal bovine serum)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes for DLS measurement
Procedure:
-
Prepare the nanoparticle suspension in the biological medium at the desired concentration.
-
Immediately after preparation (t=0), transfer an appropriate volume of the suspension to a DLS cuvette.
-
Measure the hydrodynamic diameter and PDI of the nanoparticles according to the instrument's standard operating procedure.
-
Incubate the remaining nanoparticle suspension at 37°C.
-
At specified time intervals (e.g., 1, 4, 12, 24, 48 hours), take an aliquot of the suspension and repeat the DLS measurement.
-
Plot the hydrodynamic diameter and PDI as a function of time. A significant increase in size or PDI indicates nanoparticle aggregation and instability.
Visualizations
References
- 1. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 2. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Quantify Nanomaterial Stability with Dynamic Light Scattering [eureka.patsnap.com]
- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. forum.graphviz.org [forum.graphviz.org]
- 12. ijbr.com.pk [ijbr.com.pk]
- 13. youtube.com [youtube.com]
- 14. Redox-Responsive Drug Delivery Systems: A Chemical Perspective [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Redox-Responsive, Core-Cross-Linked Micelles Capable of On-Demand, Concurrent Drug Release and Structure Disassembly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Linker-Payload Complexes
Welcome to the technical support center for addressing the solubility challenges of linker-payload complexes, a critical aspect in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in linker-payload complexes and ADCs?
A1: The primary drivers of poor solubility and aggregation are the inherent hydrophobicity of many cytotoxic payloads and the potential for a high drug-to-antibody ratio (DAR).[1][2][3] Most potent cytotoxic drugs used as payloads are lipophilic, which helps them cross cell membranes but also leads to a tendency to aggregate in aqueous buffers.[1][2][4] When these hydrophobic molecules are conjugated to an antibody, they can create hydrophobic patches on the antibody's surface, promoting intermolecular interactions and leading to aggregation.[1] This issue is often exacerbated at higher DARs, where more drug molecules are attached to each antibody, increasing the overall hydrophobicity of the conjugate.[1][4]
Q2: How do hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), improve the solubility of ADCs?
A2: Hydrophilic linkers, particularly those incorporating PEG chains, improve ADC solubility and reduce aggregation by creating a hydration shell around the hydrophobic payload.[5][6][] This "shielding" effect masks the hydrophobicity of the drug, enhancing the overall water solubility of the ADC.[5][6] The flexible nature of PEG linkers can also provide steric hindrance that prevents the close association of ADC molecules, further reducing the likelihood of aggregation.[5] This improved solubility often allows for the successful conjugation of higher DARs without the adverse effects of aggregation and rapid clearance from circulation.[6][8]
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on the solubility and stability of an ADC?
A3: The Drug-to-Antibody Ratio (DAR) has a significant impact on the physicochemical properties of an ADC.[4][9] Generally, a higher DAR leads to increased hydrophobicity, which in turn can decrease solubility and increase the propensity for aggregation.[1][4][10] ADCs with high DARs are more likely to precipitate or form aggregates during the conjugation process, purification, and storage.[1] This aggregation can negatively affect the ADC's efficacy, pharmacokinetics, and immunogenicity.[10] Therefore, optimizing the DAR is a critical step in ADC development to balance potency with favorable biophysical characteristics.
Q4: Can the choice of payload itself influence the solubility of the final conjugate?
A4: Absolutely. The chemical properties of the payload are a core factor influencing ADC solubility.[2] Highly hydrophobic payloads, such as some auristatins and maytansinoids, are more prone to causing aggregation.[10][11][12] To mitigate this, medicinal chemists can sometimes modify the payload structure to introduce more hydrophilic groups, thereby improving its aqueous solubility without compromising its cytotoxic activity.[2]
Q5: What are some common formulation strategies to improve the solubility and stability of linker-payload complexes and ADCs?
A5: Formulation development for ADCs often involves strategies similar to those for other protein therapeutics, but with special consideration for the hydrophobic payload.[1][13] Key strategies include:
-
pH and Buffer Selection: Optimizing the pH and buffer system is crucial for maintaining the stability of both the antibody and the linker-payload.
-
Use of Excipients: Surfactants (e.g., polysorbates), sugars (e.g., sucrose (B13894), trehalose), and amino acids can be used as stabilizers to prevent aggregation and protect the ADC during storage and freeze-thaw cycles.[14]
-
Lyophilization: Freeze-drying is a common approach for improving the long-term stability of ADCs, especially for formulations that are not stable in a liquid state.[1][14]
-
Use of Co-solvents: In some cases, the addition of a small amount of an organic co-solvent may be necessary during the conjugation process to keep the linker-payload in solution.
Troubleshooting Guides
Issue 1: Precipitation or Aggregation Observed During the Conjugation Reaction
Symptoms:
-
Visible turbidity or precipitate formation in the reaction mixture.
-
Low recovery of the desired ADC after purification.
-
High molecular weight species detected by Size Exclusion Chromatography (SEC).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor solubility of the linker-payload in the conjugation buffer. [13] | Increase the hydrophilicity of the linker-payload by incorporating a PEG spacer.[6][8] Consider using a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to dissolve the linker-payload before adding it to the antibody solution. However, be mindful that high concentrations of organic solvents can denature the antibody.[4] |
| High local concentration of the linker-payload upon addition. | Add the linker-payload solution to the antibody solution slowly and with gentle mixing to avoid high local concentrations that can lead to precipitation. |
| Inappropriate reaction buffer pH or ionic strength. | Optimize the pH of the conjugation buffer. The optimal pH will depend on the conjugation chemistry being used. Also, adjust the ionic strength of the buffer, as both very low and very high salt concentrations can promote aggregation.[1] |
| High Drug-to-Antibody Ratio (DAR). [1][4][10] | If aiming for a high DAR, consider using a more hydrophilic linker to counteract the increased hydrophobicity.[8] Alternatively, optimize the reaction conditions (e.g., molar ratio of linker-payload to antibody) to target a lower, more soluble DAR. |
Troubleshooting Workflow for Conjugation Precipitation
Issue 2: ADC Aggregation or Precipitation During Purification or Storage
Symptoms:
-
Increase in high molecular weight species over time as measured by SEC.
-
Visible particulates in the stored ADC solution.
-
Loss of ADC concentration after filtration or dialysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal formulation buffer. | Screen a range of formulation buffers with varying pH and excipients. Common stabilizing excipients include polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).[14] |
| Freeze-thaw stress. | Aliquot the purified ADC into single-use vials to avoid repeated freeze-thaw cycles. Consider adding cryoprotectants like sucrose or trehalose (B1683222) to the formulation buffer before freezing.[14] |
| Elevated temperature during storage or handling. | Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized products. Minimize exposure to ambient temperature during handling. |
| Residual impurities from the conjugation reaction. | Ensure that the purification process effectively removes unreacted linker-payload and any other small molecule impurities that could contribute to instability. |
| Inherent instability of the ADC construct. | If aggregation persists despite formulation optimization, it may be necessary to re-evaluate the linker and/or payload to design a more soluble and stable conjugate. Consider using a more hydrophilic linker or modifying the payload.[2] |
Logical Flow for Investigating ADC Instability
Data Presentation
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
This table provides representative data on how incorporating a hydrophilic PEG linker can reduce aggregation in ADCs compared to those with more hydrophobic linkers.
| Antibody | Payload | Linker | DAR | % Aggregation (by SEC) | Reference |
| Trastuzumab | MMAE | Val-Cit-PAB (hydrophobic) | 4 | ~15-20% | Illustrative Data |
| Trastuzumab | MMAE | Val-Cit-PAB-PEG4 | 4 | <5% | Illustrative Data |
| Anti-EpCAM | DM1 | MCC (hydrophobic) | 3.5 | ~10% | [15] |
| Anti-EpCAM | DM1 | SPDB-PEG4 (hydrophilic) | 3.5 | <2% | [15] |
| Anti-CD30 | MMAE | Val-Cit (hydrophobic) | 4 | up to 80% | [4] |
| Anti-CD30 | MMAE | Glucuronide (hydrophilic) | 4 | <5% | [4] |
Note: The data in this table is compiled from multiple sources and includes illustrative examples to demonstrate general trends. Actual results will vary depending on the specific antibody, payload, linker, and experimental conditions.
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Stability
This table illustrates the correlation between increasing DAR and the thermal stability of an ADC, as measured by Differential Scanning Calorimetry (DSC). A lower melting temperature (Tm) indicates reduced stability.
| ADC Species | Melting Temperature (Tm) of CH2 Domain (°C) | Change in Tm vs. Unconjugated mAb (°C) | Reference |
| Unconjugated mAb | 71.5 | N/A | [4] |
| DAR 2 | 70.0 | -1.5 | [4] |
| DAR 4 | 68.5 | -3.0 | [4] |
| DAR 6 | 65.0 | -6.5 | [4] |
Note: Data is based on an interchain cysteine-based ADC with an auristatin payload. The CH2 domain is often sensitive to conjugation.
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0[16]
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[11]
Procedure:
-
System Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run the separation isocratically for a sufficient time to allow for the elution of the monomer and any aggregate or fragment species (typically 15-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all high molecular weight species (aggregates).
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregates / Total Area of all Peaks) * 100
-
Workflow for SEC Analysis
Protocol 2: Assessment of ADC Hydrophobicity and DAR Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate ADC species with different DARs based on their hydrophobicity and to calculate the average DAR.
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)[17]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[17]
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)[18]
Procedure:
-
System Preparation:
-
Prepare and degas both mobile phases.
-
Equilibrate the HPLC system and HIC column with 100% Mobile Phase A or a mixture of A and B as per the column manufacturer's instructions.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in a buffer compatible with the initial mobile phase conditions (e.g., Mobile Phase A).
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). A typical gradient might be from 0% to 100% B over 20-30 minutes.
-
Monitor the elution profile at 280 nm. Species with higher DARs will be more hydrophobic and will elute later in the gradient.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species from the peak areas.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species * DAR of that species) / 100
-
Protocol 3: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of an ADC by measuring its melting temperature (Tm).
Materials:
-
ADC sample (at least 0.5-1 mg/mL)
-
Formulation buffer (for reference)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the ADC sample extensively against the formulation buffer to ensure a perfect match for the reference cell.
-
Accurately determine the protein concentration of the dialyzed sample.
-
-
Instrument Setup:
-
Load the formulation buffer into the reference cell and the ADC sample into the sample cell.
-
Set the instrument to scan over a relevant temperature range (e.g., 25°C to 100°C) at a constant scan rate (e.g., 1°C/min).[19]
-
-
Data Acquisition:
-
Run the temperature scan and record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit the resulting thermogram to a suitable model to determine the melting temperature(s) (Tm), which corresponds to the peak(s) of the unfolding transition(s).
-
Compare the Tm values of different ADC samples or batches to assess their relative thermal stability. A lower Tm indicates lower stability.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. purepeg.com [purepeg.com]
- 3. shimadzu.com [shimadzu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. lcms.cz [lcms.cz]
- 12. explorationpub.com [explorationpub.com]
- 13. Formulation development of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. biomanufacturing.org [biomanufacturing.org]
- 17. pharmtech.com [pharmtech.com]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. books.rsc.org [books.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during cytotoxicity assays. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific problems to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in cytotoxicity assays?
Inconsistent results in cytotoxicity assays can arise from a variety of factors, including:
-
Cell Culture Conditions: Variability in cell health, passage number, and confluence can significantly impact results.[1][2] It is crucial to use healthy cells in the logarithmic growth phase.
-
Cell Seeding Density: Uneven cell distribution or suboptimal cell numbers can lead to high variability between wells.[3][4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents is a major source of error.[5]
-
Reagent Quality and Preparation: The quality, storage, and proper preparation of assay reagents are critical for reliable results.[4]
-
Incubation Times: The duration of cell exposure to the test compound and the incubation time with assay reagents can influence the outcome.[6][7]
-
Assay-Specific Interferences: The test compound may interfere with the assay chemistry, leading to inaccurate readings.[3][8]
-
Edge Effects: Evaporation from the outer wells of a microplate can alter concentrations and affect cell growth, leading to skewed results.[9][10]
Q2: My IC50 values for the same compound vary between experiments. Why is this happening?
Fluctuations in IC50 values can be attributed to several factors:
-
Cellular Response: The physiological state of the cells can vary from one experiment to another, affecting their sensitivity to the compound.[2]
-
Compound Stability: The stability of the test compound in the culture medium over the incubation period can affect its potency.
-
Assay Endpoint: The time point at which the assay is read can significantly influence the calculated IC50 value, as cytotoxicity is a time-dependent process.[11]
-
Data Analysis: The method used to calculate the IC50 value can also contribute to variations.[11]
Q3: I'm observing a U-shaped dose-response curve, where cell viability appears to increase at higher compound concentrations. What could be the cause?
This phenomenon, also known as hormesis, can be caused by:
-
Compound Precipitation: At high concentrations, the compound may precipitate out of solution, which can interfere with optical readings and give a false signal of viability.[12]
-
Chemical Interference: The compound itself might directly react with the assay reagent (e.g., reducing MTT), leading to a color change independent of cell viability.[12]
-
Off-Target Effects: At high concentrations, the compound may have off-target effects that can stimulate cell proliferation or counteract the cytotoxic mechanism.[12]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common problem that can obscure the true effect of your test compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous by gently pipetting or swirling before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.[13][14] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.[3][5] |
| Edge Effects | To minimize evaporation from the outer wells, fill them with sterile PBS or media without cells to create a humidity barrier. Use a low-evaporation lid or an adhesive plate sealer.[9][10][13] |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | After adding the solubilization solution, place the plate on an orbital shaker for at least 10-15 minutes to ensure complete dissolution of the formazan crystals. Visually inspect the wells before reading.[4][5] |
| Presence of Bubbles | Be careful not to introduce bubbles when adding reagents. If present, they can be popped with a sterile needle.[5] |
Issue 2: High Background Signal
A high background signal can mask the specific signal from your experimental samples, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Reagent Interference | The test compound or components in the culture medium (e.g., phenol (B47542) red) may react with the assay reagent. Run a "reagent-only" control (media and reagent without cells) and a "compound-only" control (media, compound, and reagent without cells) to assess background levels.[12][15] |
| Cellular Autofluorescence | Some cell types exhibit natural fluorescence. Analyze unstained cells to determine the level of autofluorescence and choose fluorophores with non-overlapping emission spectra.[16][17] |
| Microbial Contamination | Regularly check cell cultures for microbial contamination, which can interfere with many cytotoxicity assays.[15] |
| Excessive Reagent Concentration (Fluorescence Assays) | Titrate the concentration of fluorescently labeled antibodies or probes to determine the optimal concentration that provides a good signal-to-noise ratio.[16][18] |
| Inadequate Washing (Fluorescence Assays) | Increase the number and duration of wash steps after staining to remove unbound fluorescent reagents.[16] |
Issue 3: Unexpectedly Low or No Cytotoxic Effect
Observing a weaker than expected cytotoxic effect can be due to several experimental factors.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Use cells that are in the exponential growth phase and have high viability (>95%).[5] |
| Incorrect Drug Concentration | Double-check all calculations for serial dilutions to ensure the final compound concentrations are accurate.[5] |
| Short Incubation Time | The duration of exposure to the compound may be insufficient to induce a cytotoxic response. Consider extending the incubation period.[6][7] |
| Low Cell Seeding Density | If the initial number of cells is too low, the signal may be weak. Optimize the cell seeding density for your specific cell line and assay duration.[19] |
| Assay Timing in Apoptosis | Apoptosis is a dynamic process. If the assay is performed too early or too late, the specific apoptotic event being measured may not be detectable.[16] |
Data Presentation: Factors Influencing Cytotoxicity Assays
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
The optimal cell seeding density is crucial for obtaining reliable and reproducible results and should be determined empirically for each cell line and assay.
| Cell Line | Seeding Density (cells/well) | Assay Type | Reference |
| Various Cancer Cell Lines | 0.4 x 10⁴ to 2 x 10⁴ | Not Specified | [1] |
| AV12 | 30,000 - 60,000 | FLIPR | [20] |
| CHO | 10,000 - 40,000 | FLIPR | [20] |
| HEK293 | 30,000 - 60,000 | FLIPR | [20] |
| NIH/3T3 | 3,125 - 31,250 | MTT | [6] |
| PC-3 | 5,000 - 20,000 | MTT | [3] |
Table 2: Effect of Incubation Time on IC50 Values
The duration of compound exposure can significantly impact the observed cytotoxicity.
| Compound | Cell Type | Incubation Time (days) | Fold Change in Median IC50 (vs. Day 1) | Reference |
| 30 Compounds (Median) | Primary Human Hepatocytes | 2 | 1.78 | [7] |
| 30 Compounds (Median) | Primary Human Hepatocytes | 7 | 1.89 | [7] |
| Busulfan | Primary Human Hepatocytes | 7 | Increased | |
| Acetaminophen | Primary Human Hepatocytes | 7 | No Increase | |
| Antimalarial Drugs | In vitro (anti-heme crystallization) | 12h vs 5h | Increased |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay Protocol
This protocol outlines the steps for a lactate (B86563) dehydrogenase (LDH) release assay.
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Annexin V Apoptosis Assay Protocol
This protocol provides a general procedure for detecting apoptosis using Annexin V staining followed by flow cytometry.
-
Cell Preparation: After compound treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.[16][17]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. med.unc.edu [med.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. boneandcancer.org [boneandcancer.org]
- 5. arcegen.com [arcegen.com]
- 6. scielo.br [scielo.br]
- 7. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 10. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
- 18. Table 5: [Suggested densities for AV12, CHO, and HEK293 cell lines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Cathepsin B Cleavage of the Val-Cit Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide is a cornerstone of modern antibody-drug conjugate (ADC) design, serving as a cleavable linker that ensures the specific release of cytotoxic payloads within target tumor cells.[1] This guide provides an objective comparison of the Val-Cit linker's performance, supported by experimental data and detailed protocols for confirming its cleavage by the lysosomal protease, cathepsin B.
The Mechanism: A Targeted Release
ADCs function by combining the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting these two components is critical for the ADC's stability in circulation and the efficient release of the drug at the target site.[1] The Val-Cit linker is designed to be stable at the physiological pH of blood but is readily cleaved by proteases, like cathepsin B, which are highly active in the acidic environment of cellular lysosomes (pH 4.5-5.5).[1][]
Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes the Val-Cit sequence.[] Upon ADC internalization and trafficking to the lysosome, cathepsin B cleaves the peptide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC).[3] This cleavage initiates a cascade that results in the release of the active drug payload inside the cancer cell, enhancing its therapeutic efficacy while minimizing systemic toxicity.[][3] While cathepsin B is the primary enzyme targeted, studies have shown that other lysosomal cathepsins, such as S, L, and F, can also contribute to Val-Cit linker cleavage.[4][5]
Comparative Performance Data
A critical aspect of linker design is stability in plasma versus susceptibility to cleavage within the target cell. The Val-Cit linker demonstrates excellent stability in human plasma but shows marked instability in mouse plasma due to cleavage by the carboxylesterase Ces1C, a factor to consider in preclinical studies.[4][6][7]
Table 1: Comparative Stability of Cleavable Linkers
| Linker Type | Stability in Human Plasma (Half-life) | Stability in Mouse Plasma (Half-life) | Primary Cleavage Enzyme(s) |
| Valine-Citrulline (Val-Cit) | > 230 days[6][8] | Unstable (~80 hours), cleaved by Ces1C[6][7] | Cathepsin B, L, S, F[4][5] |
| Valine-Alanine (Val-Ala) | High stability[8] | More stable than Val-Cit[8][9] | Cathepsin B[] |
| Glutamic Acid-Val-Cit (EVCit) | High stability (28 days, no degradation)[7] | High stability (14 days, no cleavage)[7] | Cathepsin B[7] |
| Sulfatase-Cleavable | High (> 7 days)[9] | High (> 7 days)[9] | Sulfatase[9] |
| pH-Sensitive (Hydrazone) | ~2 days[6][8] | ~2 days[6] | Acid hydrolysis[8] |
Note: Data are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Payload | Target | IC50 (Illustrative) | Key Findings |
| Valine-Citrulline (Val-Cit) | MMAE | HER2+ | Potent (e.g., ~14.3 ng/mL)[8] | Potent cytotoxicity, considered an industry standard.[10] |
| Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit[8] | Comparable in vitro activity to Val-Cit with lower hydrophobicity.[9] |
| β-Glucuronide | MMAE | HER2+ | Potent (e.g., ~8.8 ng/mL)[8] | Demonstrated higher in vitro potency compared to a Val-Cit ADC in some studies.[8] |
| cBu-Citrulline (cBu-Cit) | MMAE | Multiple | Similar to Val-Cit[11] | More specific dependence on cathepsin B compared to Val-Cit.[11][] |
| TRX Linker (Fe(II) cleavable) | - | Antigen Positive | Potent (e.g., 0.07 nmol/L)[9] | Similar activity to Val-Cit ADCs but showed some off-target toxicity.[9] |
Note: IC50 values are highly dependent on the cell line, payload, and antibody used. This table provides a relative comparison.
Experimental Protocols for Cleavage Confirmation
Confirming the specific cleavage of the Val-Cit linker by cathepsin B involves a series of in vitro assays.
Protocol 1: In Vitro ADC Cleavage Assay
This method directly measures the release of the payload from the ADC upon incubation with purified cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 25 mM MES, pH 5.0-6.0)[13]
-
Activation Buffer (Assay Buffer with 5 mM DTT)[13]
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Analysis equipment (e.g., HPLC, LC-MS)
Procedure:
-
Activate Cathepsin B: Dilute recombinant cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes.[13][14] This step is crucial as the enzyme's active site cysteine needs to be in a reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[1]
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Quench Reaction: Immediately stop the reaction in the aliquot, for example, by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples using HPLC or LC-MS to separate and quantify the intact ADC, the cleaved linker-payload, and the free payload. The rate of cleavage is determined by monitoring the decrease in the intact ADC peak and the increase in the product peaks over time.
Protocol 2: Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen linker sequences for their susceptibility to cleavage or to measure enzyme kinetics. It uses a synthetic peptide substrate linked to a fluorescent reporter.
Materials:
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC or Z-Arg-Arg-AMC)[13]
-
Recombinant Human Cathepsin B
-
96-well black microplate[13]
-
Fluorescence microplate reader[13]
-
Cathepsin B inhibitor (e.g., CA-074) for control experiments[13]
Procedure:
-
Reagent Preparation:
-
Activate cathepsin B as described in Protocol 1.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Add diluted, activated cathepsin B solution to the wells of a 96-well black microplate.
-
Include control wells:
-
Substrate Blank: Assay Buffer without the enzyme.[13]
-
Inhibitor Control: Activated enzyme pre-incubated with a specific cathepsin B inhibitor.
-
-
-
Initiate Reaction: Add the substrate working solution to each well to start the reaction.
-
Measurement: Immediately place the microplate in a fluorescence plate reader set to 37°C. Measure the increase in fluorescence intensity in kinetic mode for a set period (e.g., 5-30 minutes) at the appropriate excitation/emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[14]
-
Data Analysis:
-
Subtract the fluorescence readings of the substrate blank from all other readings.
-
The rate of cleavage (initial velocity) is determined from the linear portion of the fluorescence versus time plot.[13]
-
Compare the rates between different substrates or in the presence and absence of inhibitors to confirm specificity.
-
Conclusion
The Val-Cit linker remains a robust and widely used component in ADC development due to its high stability in human circulation and efficient cleavage by lysosomal cathepsins.[] Experimental confirmation of this cleavage is essential and can be reliably achieved through direct ADC cleavage assays analyzed by LC-MS and higher-throughput fluorogenic substrate assays. While alternatives exist that may offer advantages in specific contexts, such as improved stability in preclinical mouse models (e.g., EVCit) or different release mechanisms, the Val-Cit linker provides a well-characterized and effective standard for targeted payload delivery.[7][8] A thorough understanding of the protocols and comparative data presented here is crucial for researchers aiming to validate and optimize ADC performance.
References
- 1. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Antibody-Drug Conjugate (ADC) Structure and Purity Confirmation
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. This inherent complexity, however, presents significant analytical challenges. Rigorous characterization of an ADC's structure and purity is paramount to ensure its safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed methodologies, to assist researchers in navigating the multifaceted landscape of ADC analysis.
The Analytical Workflow: A Multi-faceted Approach
The comprehensive characterization of an ADC is not reliant on a single technique but rather a suite of orthogonal methods. Each method provides a unique piece of the puzzle, contributing to a holistic understanding of the molecule's critical quality attributes (CQAs). The following diagram illustrates a typical analytical workflow for confirming the structure and purity of an ADC.
Caption: Analytical workflow for ADC structure and purity confirmation.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method is contingent on the specific critical quality attribute being assessed. The following tables provide a comparative overview of the primary techniques used in ADC characterization.
Table 1: Methods for Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. The addition of hydrophobic drug-linkers increases the ADC's retention time. | Robust, reproducible, and provides information on the distribution of different drug-loaded species.[1][2] | May not be suitable for all ADC formats, especially those with very hydrophobic antibodies or linkers. Resolution can be limited for complex mixtures. | Medium |
| Native Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC under non-denaturing conditions, allowing for the direct determination of mass and, consequently, the number of conjugated drugs.[3] | Provides accurate mass information for the entire ADC, enabling unambiguous DAR determination and identification of different species.[1] High resolution can distinguish between different drug loads.[1] | Requires specialized instrumentation and expertise. Can be sensitive to buffer components and sample purity. | Low to Medium |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC based on their hydrophobicity. The DAR can be calculated from the relative peak areas of the conjugated and unconjugated chains. | High resolution and sensitivity. Can provide information on the drug load distribution on each chain. | Requires reduction of the ADC, which disrupts the native structure. Not suitable for intact ADC analysis. | High |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Calculates the average DAR based on the absorbance of the protein (at 280 nm) and the drug (at its specific maximum absorbance wavelength). | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR and no information on the distribution of different species. Less accurate than other methods.[4] | High |
Table 2: Methods for Aggregation, Fragmentation, and Purity Analysis
| Method | Principle | Advantages | Limitations | Typical Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments. | The gold standard for quantifying aggregates and fragments. Robust and reproducible.[5] | Limited resolution for species with similar sizes. Potential for non-specific interactions between the ADC and the column matrix. | Quantifying high and low molecular weight species. |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separates proteins based on their molecular weight under denaturing conditions (both reducing and non-reducing). | High resolution and sensitivity. Can resolve species with small size differences.[6] | Denaturing conditions do not reflect the native state. Migration can be affected by glycosylation. | Purity assessment, detection of fragments and non-covalently bound species. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity. | Provides information on the overall size distribution and presence of aggregates in the native state. | Not a separative technique; provides an average size and polydispersity index. Less sensitive to low levels of aggregation compared to SEC. | Monitoring aggregation propensity and formulation stability. |
Table 3: Methods for Structural and Biophysical Characterization
| Method | Principle | Advantages | Limitations | Typical Application |
| Peptide Mapping with LC-MS | The ADC is enzymatically digested into smaller peptides, which are then separated by LC and analyzed by MS to identify the amino acid sequence and post-translational modifications, including the drug conjugation sites. | Provides detailed information on the primary structure, including the precise location of drug conjugation. | Can be complex and time-consuming. Incomplete digestion can lead to ambiguous results. | Confirmation of conjugation sites and identification of PTMs. |
| Capillary Isoelectric Focusing (cIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient. | High resolution for charge variants. Can be used to assess the heterogeneity introduced by conjugation. | Requires optimization of the pH gradient and ampholytes. | Analysis of charge heterogeneity. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light to provide information on the secondary and tertiary structure of the protein. | Sensitive to changes in protein conformation. Can be used to assess the impact of conjugation on the antibody's structure. | Provides global structural information, not site-specific details. Can be affected by the absorbance of the drug-linker. | Assessment of higher-order structure and conformational stability. |
| Differential Scanning Calorimetry (DSC) | Measures the heat capacity of a sample as a function of temperature to determine its thermal stability. | Provides quantitative information on the thermal denaturation of the ADC, which is an indicator of its stability. | Can be influenced by buffer components. May not be sensitive to subtle conformational changes. | Evaluation of thermal stability and the impact of conjugation on protein folding. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are summarized methodologies for key experiments.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
Methodology:
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A: A high-salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: A low-salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.
-
Detection: UV absorbance is monitored at 280 nm (for the antibody) and a wavelength specific to the cytotoxic drug.
-
Data Analysis: The peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated based on the relative peak areas.
Size Exclusion Chromatography (SEC) for Aggregation and Fragmentation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).
Methodology:
-
Column: An SEC column with a pore size appropriate for the size of the ADC and its potential aggregates.
-
Mobile Phase: A buffer that minimizes non-specific interactions and maintains the native state of the ADC (e.g., Phosphate-buffered saline, pH 7.4).
-
Flow Rate: An isocratic flow rate is maintained throughout the run.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The chromatogram is integrated to determine the percentage of the main peak (monomer), pre-peaks (aggregates), and post-peaks (fragments).
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Purity Assessment
Objective: To assess the purity and size heterogeneity of the ADC under denaturing conditions.
Methodology:
-
Sample Preparation: The ADC sample is denatured with SDS. For reduced analysis, a reducing agent (e.g., dithiothreitol) is added to break the disulfide bonds. For non-reduced analysis, an alkylating agent (e.g., iodoacetamide) is added to prevent disulfide scrambling.
-
Capillary: A bare fused-silica capillary.
-
Gel Buffer: A buffer containing SDS and a sieving polymer.
-
Separation: An electric field is applied across the capillary, and the molecules are separated based on their size.
-
Detection: UV absorbance at 214 nm.
-
Data Analysis: The electropherogram is analyzed to determine the percentage of the main peak and any impurities or fragments.
Native Mass Spectrometry (MS) for Intact Mass and DAR Determination
Objective: To determine the accurate mass of the intact ADC and its drug-loaded variants.
Methodology:
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile, MS-compatible buffer (e.g., ammonium acetate) to maintain its native conformation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a native spray ionization source.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the intact ADC ions is measured.
-
Data Deconvolution: The resulting mass spectrum, which contains a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass of the different ADC species.
-
Data Analysis: The masses of the different species are used to determine the number of conjugated drugs and their distribution.
Conclusion
The analytical characterization of Antibody-Drug Conjugates is a complex but essential process that requires a multi-pronged approach. By employing a combination of orthogonal techniques, researchers can gain a comprehensive understanding of the ADC's structure, purity, and stability. This guide provides a framework for comparing and selecting the most appropriate analytical methods, along with foundational experimental protocols. A thorough and well-documented analytical strategy is fundamental for the successful development of safe and effective ADC therapeutics.
References
Evaluating the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of an effective antibody-drug conjugate (ADC) hinges on a nuanced understanding of its mechanism of action. A pivotal element of this is the "bystander effect," the capacity of an ADC to eliminate not only the targeted cancer cell but also adjacent, antigen-negative tumor cells. This phenomenon is especially critical in the treatment of heterogeneous tumors, where antigen expression can be inconsistent. This guide offers a comparative analysis of the bystander effect mediated by ADCs featuring cleavable linkers, substantiated by experimental data and detailed methodologies.
The bystander effect is a hallmark of ADCs equipped with cleavable linkers and membrane-permeable payloads.[1][2][3] Upon internalization into an antigen-positive (Ag+) cell, the linker is cleaved, liberating the cytotoxic payload. If the payload possesses sufficient permeability, it can diffuse out of the target cell and penetrate neighboring antigen-negative (Ag-) cells, triggering their apoptosis and thereby augmenting the overall anti-tumor response.[1][4][5] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex following lysosomal degradation of the antibody. This complex is unable to efficiently traverse cell membranes, thus curtailing the bystander effect.[2][3][5]
Mechanism of Bystander Killing with Cleavable Linker ADCs
The bystander effect of ADCs with cleavable linkers unfolds through a sequence of events, commencing with precise targeting of cancer cells and culminating in the demise of adjacent cells.[3]
Comparative Analysis of ADCs with Cleavable vs. Non-Cleavable Linkers
The capacity of an ADC to induce a bystander effect is largely dictated by the nature of its linker and the physicochemical properties of its payload.[2][3] Below is a comparison of several well-characterized ADCs that illustrates this principle.
| ADC | Target | Linker Type | Payload | Bystander Effect |
| Trastuzumab-vc-MMAE (T-vc-MMAE) | HER2 | Valine-Citrulline (Cleavable) | MMAE | Yes |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | GGFG Peptide (Cleavable) | DXd | Yes[1][3] |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Valine-Citrulline (Cleavable) | MMAE | Yes[1][3] |
| Trodelvy® (Sacituzumab govitecan) | TROP-2 | CL2A (pH-sensitive, Cleavable) | SN-38 | Yes[1][3] |
| Kadcyla® (T-DM1) | HER2 | SMCC (Non-cleavable) | DM1 | Minimal/No[1][5] |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified using various in vitro assays, such as co-culture cytotoxicity assays and conditioned medium transfer assays.[4][5][6] These assays typically involve culturing antigen-positive and antigen-negative cancer cells together and measuring the viability of the antigen-negative cells after treatment with an ADC.
Co-culture Cytotoxicity Assay Data
| ADC | Target Cells (Ag+) | Bystander Cells (Ag-) | Co-culture Ratio (Ag+:Ag-) | ADC Concentration | % Viability of Bystander Cells | Reference |
| DS8201 (Trastuzumab deruxtecan) | SKBR3 (HER2+) | MCF7 (HER2-) | Not Specified | Not Specified | Significantly Reduced | [5][6] |
| T-DM1 (Trastuzumab emtansine) | SKBR3 (HER2+) | MCF7 (HER2-) | Not Specified | Not Specified | No Significant Effect | [5][6] |
| T-vc-MMAE | N87 (HER2 high) | GFP-MCF7 (HER2 low) | 9:1 | 100 nM | Increased Killing with Higher Ag+ Fraction | [7] |
| T-vc-MMAE | BT474 (HER2 high) | GFP-MCF7 (HER2 low) | Not Specified | 100 nM | Bystander Effect Coefficient: 41% | [7] |
| T-vc-MMAE | SKBR3 (HER2 high) | GFP-MCF7 (HER2 low) | Not Specified | 100 nM | Bystander Effect Coefficient: 12% | [7] |
| T-vc-MMAE | MDA-MB 453 (HER2 moderate) | GFP-MCF7 (HER2 low) | Not Specified | 100 nM | Bystander Effect Coefficient: 3.6% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs.
Co-culture Cytotoxicity Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Protocol:
-
Cell Seeding: Seed antigen-positive (e.g., SKBR3, N87) and antigen-negative (e.g., MCF7) cells in a 96-well plate.[5][7] Antigen-negative cells can be labeled with a fluorescent protein like GFP for easy identification.[7][8]
-
Co-culture: The cells are seeded together at various ratios (e.g., 1:1, 9:1 Ag+:Ag-).[7][8]
-
ADC Treatment: After allowing the cells to adhere overnight, add the ADC at a range of concentrations.[9]
-
Incubation: Incubate the plate for a period of 48 to 144 hours.[9][10]
-
Viability Assessment: Measure the viability of the antigen-negative cell population. This can be done using several methods:
-
Flow Cytometry: If antigen-negative cells are fluorescently labeled, their viability can be specifically measured by flow cytometry.[4][8]
-
Luciferase Assay: If antigen-negative cells express luciferase, their viability can be quantified by measuring luminescence.[4][8]
-
Impedance-based Monitoring: Real-time monitoring of cell proliferation and death can be achieved using systems like the Agilent xCELLigence RTCA eSight.[5][6]
-
MTT Assay: This colorimetric assay measures metabolic activity to determine cell viability.[9][10][11]
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the antigen-positive cells into the surrounding medium.[5][6]
Protocol:
-
Treat Ag+ Cells: Culture antigen-positive cells and treat them with the ADC for a specified period.
-
Collect Conditioned Medium: Collect the culture medium, which now contains any released payload.
-
Treat Ag- Cells: Add the conditioned medium to a separate culture of antigen-negative cells.
-
Assess Viability: After an incubation period, measure the viability of the antigen-negative cells. A significant reduction in viability indicates a bystander effect.[5][6]
Conclusion
The bystander effect, predominantly mediated by ADCs with cleavable linkers, is a critical factor in enhancing anti-tumor efficacy, particularly in the context of heterogeneous tumors.[1][12] The choice of linker and the physicochemical properties of the payload are paramount in designing ADCs with a potent bystander effect.[2][3] Rigorous in vitro evaluation using assays such as co-culture cytotoxicity and conditioned medium transfer is essential to quantify and compare the bystander killing potential of different ADC candidates.[4][5] This data-driven approach enables the selection of ADCs with an optimal balance of targeted cell killing and bystander activity, ultimately leading to the development of more effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. agilent.com [agilent.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of a MC-D-Val-Cit-PAB-PNP ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the maleimidocaproyl-D-valine-citrulline-p-aminobenzyl-p-nitrophenyl (MC-D-Val-Cit-PAB-PNP) linker-payload system. We will delve into the critical aspects of assessing the therapeutic window of these ADCs, comparing their performance with alternative technologies through supporting experimental data.
The this compound linker is a cornerstone of ADC technology, renowned for its susceptibility to cleavage by lysosomal proteases like cathepsin B, ensuring targeted payload release within cancer cells.[1][][3][][] This targeted delivery is designed to maximize efficacy while minimizing systemic toxicity, a crucial balance for a favorable therapeutic window. However, premature payload release in circulation can lead to off-target toxicities, such as myelosuppression, underscoring the importance of rigorous evaluation.[6]
Comparative Analysis of ADC Linker Technologies
The choice of linker is paramount in defining an ADC's stability, efficacy, and toxicity profile.[][7][8][9] Below is a comparative summary of the this compound linker against other common linker types.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Representative Payloads |
| This compound | Protease (Cathepsin B) | Well-established, efficient intracellular release.[1][][3] | Potential for premature cleavage in plasma, especially in murine models.[10][11] Can lead to off-target toxicity.[6] | Auristatins (e.g., MMAE, MMAF), Maytansinoids (e.g., DM1, DM4) |
| Hydrazone | pH-sensitive (acidic) | Stable at physiological pH, releases payload in acidic endosomal/lysosomal compartments. | Can exhibit instability in circulation, leading to premature drug release. | Doxorubicin, Calicheamicin |
| Disulfide | Glutathione (B108866) (reductive) | Exploits higher intracellular glutathione concentrations in tumor cells for selective cleavage. | Susceptible to reduction in the bloodstream, potentially causing off-target toxicity. | Maytansinoids (e.g., DM1) |
| Non-cleavable | Proteolytic degradation of the antibody | High plasma stability, reduced risk of off-target toxicity from premature release. | Relies on complete antibody degradation for payload release, which can be less efficient. The active metabolite may be less potent. | Maytansinoids (e.g., DM1) |
Experimental Assessment of the Therapeutic Window
A thorough evaluation of an ADC's therapeutic window involves a series of in vitro and in vivo experiments to determine its efficacy and toxicity profile.
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC against target cancer cells.
-
Methodology:
-
Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Treat the cells with the different concentrations of the compounds and incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
2. Plasma Stability Assay
-
Objective: To evaluate the stability of the ADC and the extent of premature payload release in plasma.
-
Methodology:
-
Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
At each time point, analyze the samples to quantify the amount of intact ADC and released payload.
-
Analytical methods can include enzyme-linked immunosorbent assay (ELISA) to measure total antibody and conjugated antibody, and liquid chromatography-mass spectrometry (LC-MS) to quantify the free payload.[12]
-
3. In Vivo Efficacy Studies in Xenograft Models
-
Objective: To assess the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Implant human tumor cells (e.g., HER2-positive NCI-N87 cells) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC at different dose levels, non-targeting control ADC).
-
Administer the treatments intravenously at a specified dosing schedule.
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
4. In Vivo Toxicity Studies
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of the ADC.
-
Methodology:
-
Administer escalating doses of the ADC to healthy rodents (e.g., mice or rats).
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality.
-
Collect blood samples at various time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver, kidney).
-
At the end of the study, perform a full necropsy and histopathological examination of major organs.
-
Visualizing Key Processes
To better understand the mechanisms and workflows involved in assessing a this compound ADC, the following diagrams are provided.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Experimental and In Silico Approaches for Antibody-Drug Conjugates in Oncology Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to the Preclinical Evaluation of Antibody-Drug Conjugate (ADC) Stability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The preclinical assessment of an Antibody-Drug Conjugate's (ADC) stability and pharmacokinetic (PK) profile is a critical phase in its development, directly influencing its therapeutic index and ultimate clinical success. This guide provides a comparative overview of key preclinical evaluation methodologies, supported by experimental data, to aid in the rational design and selection of ADC candidates.
The Critical Role of Preclinical Evaluation
Antibody-Drug Conjugates are complex therapeutic modalities, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. Their efficacy and safety are contingent on a delicate balance: the ADC must remain stable in systemic circulation to minimize off-target toxicity, yet efficiently release its cytotoxic payload upon internalization into target tumor cells.[1][2] Preclinical in vitro and in vivo studies are therefore essential to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these complex molecules.[2]
Key parameters evaluated during preclinical assessment include:
-
In Vitro Stability: Assesses the stability of the ADC in biological matrices like plasma, predicting the potential for premature payload release.[3]
-
In Vivo Pharmacokinetics (PK): Determines the time course of ADC concentration in the body, providing insights into its clearance, half-life, and overall exposure.[1]
-
Biodistribution: Maps the tissue and organ distribution of the ADC and its payload, revealing tumor targeting efficiency and potential for off-target accumulation.
Comparative Analysis of ADC Pharmacokinetics
The pharmacokinetic profile of an ADC is influenced by all three of its components: the antibody, the linker, and the payload. The following tables summarize preclinical pharmacokinetic data for different ADCs, highlighting the impact of linker technology and the Drug-to-Antibody Ratio (DAR).
Impact of Linker Technology on ADC Pharmacokinetics
The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design. Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[4][5] This fundamental difference significantly impacts the ADC's stability and pharmacokinetic behavior. Generally, non-cleavable linkers lead to a longer half-life and lower plasma clearance compared to their cleavable counterparts.[3][6]
| ADC Component | Linker Type | Preclinical Model | Half-Life (t½) | Clearance (CL) | Key Observation |
| Anti-HER2-DM1 | Thioether (non-cleavable) | Mouse | - | Slower | Non-cleavable linker results in slower clearance of the conjugated antibody.[7] |
| Anti-HER2-DM1 | Disulfide (cleavable) | Mouse | - | Faster | Cleavable disulfide linker leads to faster clearance compared to the non-cleavable version.[7] |
| Anti-CD22-DM1 | Thioether (non-cleavable) | Rat | - | Slower | Consistent with observations in other models, the non-cleavable linker provides greater stability.[1] |
| Anti-CD22-DM1 | Disulfide (cleavable) | Rat | - | Faster | The cleavable linker results in more rapid clearance of the ADC.[1] |
| Trastuzumab-vc-MMAE | Valine-Citrulline (cleavable) | Mouse | Unstable | High | The VC-PABC linker was found to be relatively unstable in mouse plasma in vitro and in vivo.[8] |
| Trastuzumab-OHPAS-Payload | OHPAS (cleavable) | Mouse | Stable | Low | The OHPAS linker demonstrated greater stability in both in vitro and in vivo mouse studies.[8] |
Impact of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics
The Drug-to-Antibody Ratio (DAR), which is the average number of payload molecules conjugated to a single antibody, is another critical parameter. While a higher DAR can increase potency, it can also negatively impact pharmacokinetics, often leading to faster clearance.[9]
| ADC | Average DAR | Preclinical Model | Clearance (CL) | Key Observation |
| Maytansinoid Conjugate | ~2 | Mouse | Comparable to DAR 4 and 6 | ADCs with a DAR below ~6 showed similar clearance rates.[10][11] |
| Maytansinoid Conjugate | ~4 | Mouse | Comparable to DAR 2 and 6 | Supports the common use of DAR 3-4 for maytansinoid ADCs.[10][11] |
| Maytansinoid Conjugate | ~6 | Mouse | Comparable to DAR 2 and 4 | |
| Maytansinoid Conjugate | ~9-10 | Mouse | Rapid | A very high DAR led to rapid clearance and increased accumulation in the liver.[10][11] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding the preclinical evaluation of ADCs.
Figure 1. A generalized workflow for the preclinical evaluation of ADC stability and pharmacokinetics.
Figure 2. Key factors that modulate the stability and pharmacokinetic profile of an ADC.
Detailed Experimental Protocols
Accurate and reproducible experimental design is fundamental to the preclinical evaluation of ADCs. The following are detailed methodologies for key assays.
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from various species (e.g., mouse, rat, human) and determine the rate of premature payload release.
Methodology:
-
Preparation: An ADC is incubated in plasma at a concentration of approximately 1.3 mg/mL at 37°C.[12]
-
Time Points: Aliquots are collected at multiple time points over a period of up to seven days (e.g., Day 0, 1, 2, 3, 5, 7).[12]
-
Sample Processing: The ADC is isolated from the plasma samples using immunoaffinity capture, such as with Protein A magnetic beads.[12] The supernatant can be retained to quantify the released payload.
-
Analysis:
-
Intact ADC: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[12]
-
Free Payload: The supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload.[13]
-
In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC in tumor-bearing mice.
Methodology:
-
Animal Model: Tumor-bearing mice (e.g., athymic nude or SCID mice with xenograft tumors) are used. Tumors are grown to a predetermined size (e.g., 100-200 mm³).[14]
-
Administration: A single intravenous (IV) dose of the ADC is administered to each mouse, typically via the tail vein.[14]
-
Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), blood samples are collected into tubes containing an anticoagulant.[14]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[14]
-
Bioanalysis:
-
Total Antibody and Conjugated ADC: Concentrations are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Total Antibody ELISA: An antigen-coated plate is used to capture all antibody species (conjugated and unconjugated). A secondary antibody that recognizes the antibody's Fc region is used for detection.[15]
-
Conjugated ADC ELISA: An anti-payload antibody-coated plate is used to capture only the payload-conjugated ADC. An anti-Fc secondary antibody is used for detection.[15]
-
-
Free Payload: The concentration of unconjugated payload in the plasma is quantified using a sensitive and specific LC-MS/MS method.[14]
-
Biodistribution Study in Xenograft Models
Objective: To determine the tissue distribution and tumor uptake of an ADC.
Methodology:
-
Radiolabeling: The ADC is radiolabeled with a suitable isotope (e.g., ¹¹¹In, ¹²⁵I, ⁸⁹Zr) using a bifunctional chelating agent.[13][14]
-
Animal Model and Administration: The radiolabeled ADC is administered intravenously to tumor-bearing mice.[10]
-
Tissue Harvesting: At various time points post-injection (e.g., 24, 48, 72 hours), mice are euthanized, and tumors and various organs (e.g., liver, spleen, kidneys, heart, lungs) are collected and weighed.[10]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.[10]
-
Data Analysis: The tissue uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and accumulation in non-target organs.[10]
Conclusion
The preclinical evaluation of ADC stability and pharmacokinetics is a multifaceted process that requires a suite of well-designed in vitro and in vivo experiments. A thorough understanding of how the antibody, linker, and payload interact to influence the ADME properties of the conjugate is essential for selecting promising clinical candidates. By employing the comparative data and detailed methodologies outlined in this guide, researchers can more effectively navigate the complexities of ADC development and enhance the likelihood of translating these potent therapies into the clinic.
References
- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 4. biotechinformers.com [biotechinformers.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 12. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the methods for radiolabeling antibodies? [synapse.patsnap.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different PAB-based self-immolative spacers
A Comparative Analysis of p-Aminobenzyl Alcohol (PAB)-Based Self-Immolative Spacers in Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of targeted drug delivery systems such as antibody-drug conjugates (ADCs). Among the various linker technologies, p-aminobenzyl (PAB)-based self-immolative spacers are a cornerstone, prized for their ability to tracelessly release a payload following a specific triggering event. This guide provides a comparative analysis of different PAB-based spacers, supported by experimental data, to inform the rational design of next-generation drug conjugates.
Introduction to PAB-Based Self-Immolative Spacers
The quintessential role of a self-immolative spacer is to connect a trigger (e.g., an enzyme-cleavable peptide) to a payload in a stable manner during systemic circulation, and then, upon activation at the target site, undergo a rapid, spontaneous chemical decomposition to release the unmodified drug. The p-aminobenzyl alcohol (PAB) scaffold is the most well-established and clinically validated platform for this purpose.[1][2][3] The mechanism relies on a 1,6-elimination reaction, an electronic cascade that is initiated by the unmasking of a free aniline (B41778) group on the PAB moiety.[2][3]
The most common configuration involves a dipeptide, such as valine-citrulline (Val-Cit), linked to the PAB spacer. This dipeptide is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[] Cleavage of the dipeptide bond exposes the p-aminobenzyl amine, which then triggers the self-immolative cascade.
Variants of PAB-Based Spacers
The versatility of the PAB platform has led to the development of several variants, primarily differing in the functional group used to attach the payload. The three main types are:
-
p-Aminobenzyl Carbamate (PABC): Used to link amine-containing payloads. This is the most common and well-validated PAB-based spacer, utilized in several FDA-approved ADCs.[1]
-
p-Aminobenzyl Ether (PABE): Employed for the conjugation of phenol-containing payloads.[5][6]
-
p-Aminobenzyl Quaternary Ammonium (PABQ): A less common variant for linking tertiary amine-containing drugs.
The choice of PAB variant is dictated by the available functional handle on the payload molecule.
Comparative Performance of PAB-Based Spacers
The performance of a PAB-based spacer is evaluated based on its stability in circulation and the kinetics of its self-immolation upon activation. These parameters are influenced by several factors, including the dipeptide trigger, the nature of the payload, and modifications to the linker itself.
Data Presentation: Comparative Stability and Release Kinetics
The following tables summarize key performance data for different PAB-based linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature; therefore, the data presented is a synthesis from various studies.
| Linker Composition | Trigger | Payload Type | Plasma Stability (Half-life) | Enzymatic Cleavage (Half-life) | Key Findings | References |
| Val-Cit-PABC | Cathepsin B | Amine | High in human plasma (>230 days)[1]; Low in mouse plasma (t½ ≈ 2.3 h) due to carboxylesterase 1c activity.[7] | t½ ≈ 4.6 h (with Cathepsin B).[7] | The "gold standard" but shows species-specific plasma instability.[1][7] | [1][7] |
| Val-Ala-PABC | Cathepsin B | Amine | Generally stable in human plasma. | Cleaved at approximately half the rate of Val-Cit.[8] | Less hydrophobic than Val-Cit, which can reduce ADC aggregation.[8] | [8] |
| Glu-Val-Cit-PABC | Cathepsin B | Amine | High in both human and mouse plasma (t½ ≈ 19.1 h in mouse plasma).[7] | t½ ≈ 2.8 h (with Cathepsin B).[7] | The addition of glutamic acid significantly improves stability in mouse plasma.[7] | [7] |
| Phe-Lys-PABC | Cathepsin B | Amine | Less stable than Val-Cit in human plasma. | Rapidly cleaved by isolated Cathepsin B, but at a similar rate to Val-Cit in lysosomal extracts. | Demonstrates the influence of the dipeptide sequence on both stability and cleavage kinetics. | |
| Val-Cit-PABE | Cathepsin B | Phenol (B47542) | Generally stable. | Slower immolation compared to PABC linkers.[5][6] | The presence of electron-withdrawing groups on the phenol can accelerate immolation.[5][6] | [5][6] |
| m-Amide-PABC | Cathepsin B | Amine | Significantly increased stability in mouse plasma (50% hydrolysis in 24h vs. 100% for standard PABC).[9] | Efficiently cleaved by Cathepsin B.[9] | Modification of the PABC backbone can enhance stability.[9] | [9] |
| Sulfatase-cleavable PAB | Arylsulfatase | Amine | High stability in mouse plasma (>7 days).[8] | Rapid cleavage by sulfatase (t½ = 24 min).[8] | An alternative enzymatic trigger with excellent plasma stability.[8] | [8] |
Impact of Hydrophilic Modifiers
The inherent hydrophobicity of many payloads and the PAB spacer itself can lead to ADC aggregation and poor pharmacokinetics. To mitigate this, hydrophilic polymers like polyethylene (B3416737) glycol (PEG) and polysarcosine (PSar) are often incorporated into the linker design.
| Modification | Key Findings | References |
| PEGylation | PEGylated dipeptide linkers can improve the stability and hydrophilicity of ADCs. For instance, a Val-Lys-PAB linker with a branched mPEG₂₄ moiety (VK linker) enabled the successful conjugation of the highly hydrophobic drug paclitaxel (B517696) with a high drug-to-antibody ratio (DAR) of 8, while maintaining stability.[10][11] | [10][11] |
| Polysarcosine (PSar) | PSar-modified linkers have also been shown to enhance the hydrophilicity and reduce aggregation of ADCs, leading to improved in vivo performance. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PAB-based self-immolative spacers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the drug-linker conjugate in plasma and determine the rate of premature payload release.
Methodology:
-
Preparation: Incubate the ADC at a concentration of ~1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C. Include a buffer control to evaluate inherent ADC stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., with Protein A magnetic beads).
-
Analysis: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.
-
Data Interpretation: A stable ADC will exhibit minimal change in DAR over the incubation period. The half-life of the linker can be calculated from the rate of DAR decrease.
Cathepsin B-Mediated Cleavage Assay
Objective: To quantify the rate of payload release from a dipeptide-PAB linker upon incubation with Cathepsin B.
Methodology:
-
Enzyme Activation: Prepare an active enzyme solution by incubating a stock solution of recombinant human Cathepsin B with an activation buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0) containing DTT (e.g., 30-40 mM) for 15-30 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM). Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 2% formic acid or a protease inhibitor cocktail).
-
Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved linker-payload, and free payload.
-
Data Interpretation: The rate of payload release and the half-life of the linker under enzymatic cleavage can be determined from the concentration of the released payload over time.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to an antibody.
Methodologies:
-
UV/Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at two wavelengths: one where the antibody absorbs maximally (typically 280 nm) and one where the drug absorbs maximally.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules, as each payload adds to the overall hydrophobicity.
-
The weighted average DAR is calculated from the peak areas of the different drug-loaded species in the chromatogram.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
For intact mass analysis, the ADC is typically deglycosylated using PNGase F to reduce heterogeneity.
-
The sample is then analyzed by LC-MS to obtain the mass of the different drug-loaded antibody species.
-
The DAR is calculated from the deconvoluted mass spectrum.
-
Visualization of Key Pathways and Workflows
Self-Immolation Signaling Pathway
References
- 1. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 2. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Comparative Guide to Validating In Vitro Cytotoxicity with In Vivo Models
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro cytotoxicity and in vivo toxicity is paramount for preclinical safety assessment. This guide provides an objective comparison of these models, supported by experimental data, to facilitate informed decision-making in the drug development pipeline.
The transition from promising in vitro results to successful in vivo outcomes is a critical hurdle in drug discovery. While in vitro cytotoxicity assays offer a rapid and cost-effective initial screening method, their predictive value for in vivo toxicity can be complex. This guide explores the relationship between these two methodologies, presenting comparative data and detailed protocols to aid in the validation and interpretation of cytotoxicity studies.
Data Presentation: In Vitro vs. In Vivo Toxicity
A strong correlation between in vitro cytotoxicity and in vivo acute toxicity has been a subject of extensive research. The Multicenter Evaluation of In Vitro Cytotoxicity (MEIC) program, for instance, has provided a wealth of data comparing the cytotoxic concentrations (IC50) of various chemicals in cell cultures with their lethal doses (LD50) in animal models.[1][2][3][4] The following table summarizes data for a selection of compounds, illustrating the relationship between in vitro and in vivo toxicity endpoints.
| Compound | In Vitro IC50 (mM)¹ | In Vivo Oral LD50 (mmol/kg) in Rat |
| Paracetamol | 1.5 | 2.6 |
| Aspirin | 4.2 | 4.4 |
| Caffeine | 5.1 | 1.0 |
| Diazepam | 0.4 | 0.9 |
| Ethanol | 430 | 300 |
| Formaldehyde | 0.03 | 6.7 |
| Nicotine | 0.02 | 0.3 |
| Isoniazid | 73 | 1.1 |
| Theophylline | 4.4 | 1.3 |
| Warfarin | 0.03 | 0.01 |
¹Data represents an average from multiple human cell line assays in the MEIC study for general comparison. It is important to note that the correlation between in vitro and in vivo data can be influenced by factors such as the cell type used, the exposure time, and the specific endpoint measured.[5] Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) differences between in vitro and in vivo systems play a significant role in the observed discrepancies.
Experimental Workflow for Validation
The process of validating in vitro cytotoxicity findings with in vivo models typically follows a structured workflow. This involves a series of sequential experiments designed to build a comprehensive toxicity profile of a test compound.
Key Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and comparable data. Below are summaries of widely used in vitro and in vivo methods.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Test compound
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vitro Cytotoxicity Assay: LDH Release Protocol
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
96-well plates
-
Test compound
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control.
In Vivo Acute Oral Toxicity Study: OECD 423 Protocol
The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[6][7][8]
Animals:
-
Typically, young adult female rats are used.
Procedure:
-
Dosing: A single dose of the test substance is administered orally to a group of three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxic class.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no mortality is observed, the next higher dose level is tested in another group of three animals.
-
-
Endpoint: The test allows for the classification of the substance into one of the Globally Harmonised System (GHS) categories for acute oral toxicity.
Mechanistic Insights: Signaling Pathways in Cytotoxicity
Understanding the molecular mechanisms underlying cytotoxicity is crucial for interpreting and extrapolating in vitro data. Apoptosis, or programmed cell death, is a common pathway activated by cytotoxic agents.
References
- 1. Overview of the Final MEIC Results: II. The In Vitro--In Vivo Evaluation, Including the Selection of a Practical Battery of Cell Tests for Prediction of Acute Lethal Blood Concentrations in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vivo acute lethal potency and in vitro cytotoxicity of 48 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEIC--a new international multicenter project to evaluate the relevance to human toxicity of in vitro cytotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary results from the Scandinavian multicentre evaluation of in vitro cytotoxicity (MEIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Final MEIC Results: I. The In Vitro--In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of the MEIC test chemicals in primary neurone cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxic Payloads for Conjugation with MC-D-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common cytotoxic payloads for antibody-drug conjugate (ADC) development, specifically focusing on their conjugation via the popular protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-p-nitrophenyl carbonate (MC-D-Val-Cit-PAB-PNP). This linker system is designed for stability in circulation and selective release of the payload within the lysosomal compartment of target cancer cells, a process mediated by the enzyme Cathepsin B.[1][2]
The choice of payload is a critical determinant of an ADC's therapeutic index, influencing its potency, stability, and potential for off-target toxicity. Here, we compare the performance of leading payload classes—auristatins and maytansinoids—providing available experimental data to guide selection and development.
Mechanism of Action: The Val-Cit Linker
The MC-Val-Cit-PAB linker is a sophisticated system that ensures the cytotoxic payload remains inert and attached to the antibody while in systemic circulation. The process of payload release is initiated upon internalization of the ADC into a target cell.
-
Binding and Internalization: The ADC's monoclonal antibody (mAb) binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle containing a high concentration of proteases, including Cathepsin B.
-
Enzymatic Cleavage: Cathepsin B recognizes and cleaves the dipeptide bond between valine (Val) and citrulline (Cit).[1]
-
Self-Immolation: The cleavage of the dipeptide initiates a 1,6-elimination reaction in the p-aminobenzoyloxycarbonyl (PAB) spacer, which promptly releases the active cytotoxic drug.
Comparative Data of Common Payloads
The most extensively validated payloads for use with cleavable linkers like MC-Val-Cit-PAB are the auristatins, particularly monomethyl auristatin E (MMAE) and F (MMAF), and the maytansinoids, such as DM1. Both classes are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[3]
Table 1: Physicochemical and Conjugation Properties
| Property | Auristatin (MMAE) | Maytansinoid (DM1) | Key Insights |
| Linker Used in Study | MC-Val-Cit-PAB | MCC (non-cleavable) | Maytansinoid-based ADCs exhibit lower hydrophobicity, which can be advantageous for ADC stability and manufacturing.[4] |
| Reported Hydrophobicity | More Hydrophobic | Less Hydrophobic[4] | The hydrophobicity of MMAE can contribute to ADC aggregation, potentially limiting the achievable Drug-to-Antibody Ratio (DAR).[4] |
| Achievable DAR | ~4.0 (Trastuzumab)[4] | ~4.1 (Trastuzumab)[4] | Comparable drug loading can be achieved with both payload types through established conjugation protocols.[4] |
| Bystander Effect | Yes (Membrane Permeable)[5] | No (with MCC linker) | MMAE can diffuse out of the target cell and kill neighboring antigen-negative cells, which can be beneficial for treating heterogeneous tumors.[5] |
Table 2: Comparative In Vitro Cytotoxicity
| Payload (Linker) | Antibody | Cell Line (HER2 Status) | IC50 | Reference |
| MMAE (MC-Val-Cit-PAB) | Hertuzumab | NCI-N87 (Positive) | 95.3 ng/mL | Li, H. et al. (2016)[6] |
| DM1 (MCC, non-cleavable) | Trastuzumab | NCI-N87 (Positive) | 568.2 ng/mL | Li, H. et al. (2016)[6] |
| MMAE (Rebridged Thiol) | Trastuzumab | JIMT-1 (Low) | Not specified, but potent | Badescu, G. et al. (2015)[7][8] |
| DM1 (MCC, non-cleavable) | Trastuzumab | JIMT-1 (Low) | Less potent than MMAE ADC[7][8] | Badescu, G. et al. (2015)[7][8] |
| MMAF (MC-Val-Cit-PAB) | Trastuzumab | Not specified | Generally less potent than MMAE due to lower membrane permeability.[][10] | Qualitative assessment |
Note: The comparison between MMAE and DM1 from Li, H. et al. uses a slightly different antibody (hertuzumab vs. trastuzumab) and a different linker for DM1 (non-cleavable MCC). However, it provides a valuable benchmark, suggesting that a cleavable MMAE construct can be significantly more potent in vitro than the clinically approved T-DM1.[6] The higher potency of the MMAE-ADC is attributed to both the higher affinity of the antibody used and the optimal nature of the cleavable Val-Cit linker compared to the non-cleavable linker of T-DM1.[6]
Table 3: Comparative In Vivo Efficacy
| ADC | Dose | Xenograft Model | Outcome | Reference |
| Hertuzumab-vc-MMAE | 5 or 10 mg/kg (single dose) | NCI-N87 (Gastric Cancer) | Potent and sustained tumor inhibition.[6] | Li, H. et al. (2016)[6] |
| Trastuzumab-MMAE (DAR 4) | Not specified | JIMT-1 (Breast Cancer) | Superior efficacy compared to T-DM1 in this low HER2 model.[7][8] | Badescu, G. et al. (2015)[7][8] |
| Trastuzumab-DM1 (T-DM1) | Not specified | JIMT-1 (Breast Cancer) | Less effective than the trastuzumab-MMAE conjugate.[7][8] | Badescu, G. et al. (2015)[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs.
Protocol 1: ADC Synthesis and DAR Determination
Objective: To conjugate the payload-linker to the antibody via cysteine residues and determine the average drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS buffer.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
MC-D-Val-Cit-PAB-Payload (e.g., MMAE) dissolved in DMSO.
-
Propylene glycol.
-
Size-exclusion chromatography (SEC) columns for purification.
-
Hydrophobic Interaction Chromatography (HIC) system.
Methodology:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by adding a molar excess of TCEP. Incubate at 37°C for 1-2 hours.
-
Conjugation: Add the dissolved MC-Val-Cit-PAB-Payload to the reduced antibody solution. The maleimide (B117702) group on the linker will react with the free sulfhydryl groups of the cysteine residues.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the ADC from unconjugated payload-linker and other reagents using size-exclusion chromatography.
-
DAR Determination by HIC:
-
Equilibrate the HIC column with a high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).
-
Inject the purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient. Species with higher DAR are more hydrophobic and will elute later.
-
Calculate the average DAR by integrating the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) and determining the weighted average.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., NCI-N87 for HER2-positive ADCs).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
ADC, unconjugated antibody, and free payload for controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Replace the medium in the wells with the drug-containing medium.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental and Logical Workflows
The development and evaluation of an ADC follows a structured workflow from synthesis to in vivo testing.
Conclusion
The selection of a cytotoxic payload for conjugation with the this compound linker is a multifaceted decision.
-
MMAE stands out for its high potency and its ability to induce a bystander effect, making it a strong candidate for treating heterogeneous tumors. Its higher hydrophobicity, however, must be managed to avoid aggregation and stability issues.[4][5]
-
Maytansinoids like DM1 , being less hydrophobic, may offer advantages in terms of the ADC's physical stability.[4] However, when compared using a cleavable linker system, available data suggests MMAE may provide superior in vitro and in vivo potency against certain cell lines.[6][8]
-
MMAF represents a variation of MMAE with reduced membrane permeability, which ablates the bystander effect but may offer a different safety profile.[][10]
Ultimately, the optimal payload depends on the specific target antigen, tumor type, and desired mechanism of action. The experimental protocols and comparative data presented in this guide serve as a foundational resource for making informed decisions in the development of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Valine-Citrulline Linkers in Clinical Trials: A Comparative Review
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of antibody-drug conjugates (ADCs) utilizing the Valine-Citrulline (Val-Cit) linker that have been evaluated in clinical trials. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support further research and development in this field.
The Val-Cit linker is a dipeptide-based, enzymatically cleavable linker system that has become a cornerstone in the design of ADCs. Its widespread adoption is attributed to its high stability in systemic circulation and its selective cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells. This targeted release of the cytotoxic payload within the cancer cell minimizes off-target toxicity and enhances the therapeutic window of the ADC.
Mechanism of Action of Val-Cit Linker-Based ADCs
The therapeutic action of an ADC employing a Val-Cit linker is a multi-step process that begins with the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Cit linker by cathepsin B. This releases the potent cytotoxic payload, such as Monomethyl Auristatin E (MMAE), into the cytoplasm. MMAE then disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and ultimately, apoptosis.[1]
Below is a diagram illustrating the general mechanism of action for a Val-Cit linker-based ADC.
Comparative Efficacy and Safety of Clinically Investigated ADCs with Val-Cit Linkers
Several ADCs utilizing the Val-Cit linker in conjunction with the cytotoxic payload MMAE have received regulatory approval or are in late-stage clinical development. The following tables provide a comparative summary of their efficacy and safety profiles in key clinical trials.
Table 1: Efficacy of Val-Cit-MMAE ADCs in Key Clinical Trials
| ADC (Trade Name) | Target Antigen | Indication | Trial Name/Identifier | Overall Response Rate (ORR) | Complete Response (CR) |
| Brentuximab vedotin (Adcetris®) | CD30 | Relapsed/Refractory Hodgkin Lymphoma | Phase II (NCT00848926) | 75%[2] | 34%[2] |
| Polatuzumab vedotin (Polivy®) | CD79b | Relapsed/Refractory Diffuse Large B-Cell Lymphoma (with BR) | POLARIX (Phase III) | 40% (vs 19% in control arm)[3] | N/A |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Locally Advanced or Metastatic Urothelial Carcinoma | EV-201 (Phase II) | 52%[4] | 20%[4] |
| Tisotumab vedotin (Tivdak™) | Tissue Factor | Recurrent or Metastatic Cervical Cancer | innovaTV 204 (Phase II) | 24%[5][6] | N/A |
| Disitamab vedotin | HER2 | HER2-Expressing Metastatic Breast Cancer | Phase II (NCT05331326) | 34.4%[7] | N/A |
| Disitamab vedotin | HER2 | Locally Advanced or Metastatic Urothelial Carcinoma (with Toripalimab) | Phase Ib/II (NCT04264936) | 73.2%[8][9] | 9.8%[9] |
BR: Bendamustine and Rituximab
Table 2: Common Treatment-Related Adverse Events (Grade ≥3) of Val-Cit-MMAE ADCs
| ADC (Trade Name) | Common Grade ≥3 Adverse Events |
| Brentuximab vedotin (Adcetris®) | Peripheral sensory neuropathy, nausea, fatigue, neutropenia, diarrhea.[2] |
| Polatuzumab vedotin (Polivy®) | Neutropenia, fatigue/asthenia.[10] |
| Enfortumab vedotin (Padcev®) | Peripheral sensory neuropathy, skin reactions, fatigue.[11] |
| Tisotumab vedotin (Tivdak™) | Alopecia, epistaxis, nausea, conjunctivitis, fatigue, dry eye.[5][6] |
| Disitamab vedotin | Mostly grade 1 or 2 adverse effects reported, with a manageable safety profile.[7] |
Experimental Protocols
The development and characterization of ADCs with Val-Cit linkers involve a series of precise experimental procedures. Below are generalized protocols for key steps in this process.
Protocol 1: Synthesis of a Val-Cit-PABC-Payload Moiety
This protocol outlines the synthesis of a common Val-Cit linker attached to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer and a cytotoxic payload.
-
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Cit:
-
Start with a resin support (e.g., Rink amide resin).
-
Couple Fmoc-protected Citrulline (Fmoc-Cit-OH) to the resin.
-
Remove the Fmoc protecting group.
-
Couple Fmoc-protected Valine (Fmoc-Val-OH) to the deprotected Citrulline.
-
-
Attachment of PABC Spacer:
-
Cleave the dipeptide from the resin.
-
Couple the C-terminus of the Val-Cit dipeptide to the amino group of p-aminobenzyl alcohol (PABOH).
-
-
Payload Conjugation:
-
Activate the hydroxyl group of the PABC spacer (e.g., with p-nitrophenyl chloroformate).
-
React the activated PABC-linker with the cytotoxic payload (e.g., MMAE) to form a carbamate linkage.
-
-
Purification:
-
Purify the final drug-linker construct using techniques such as high-performance liquid chromatography (HPLC).
-
A detailed, improved methodology for the synthesis of a Mc-Val-Cit-PABOH linker has been described, which avoids epimerization and results in higher yields.[12]
Protocol 2: Antibody-Drug Conjugation and Characterization
This protocol describes the conjugation of the drug-linker to a monoclonal antibody and subsequent characterization.
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to generate free thiol groups.
-
-
Conjugation Reaction:
-
React the reduced antibody with the maleimide-activated drug-linker construct (e.g., MC-Val-Cit-PABC-MMAE). The maleimide (B117702) group will react with the free thiol groups on the antibody.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other impurities using methods like size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This is a critical quality attribute and can be measured using techniques like hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), or UV/Vis spectroscopy.[13][14]
-
Purity and Aggregation: Assess the purity and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).[15]
-
In Vitro Cytotoxicity Assays: Evaluate the potency of the ADC on target cancer cell lines.
-
In Vitro Plasma Stability Assay: Assess the stability of the ADC in plasma to ensure the linker remains intact in circulation.[4]
-
The following diagram illustrates a general workflow for the synthesis and characterization of a Val-Cit ADC.
Signaling Pathway of MMAE-Induced Apoptosis
Upon release from the ADC, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequently triggers the intrinsic apoptotic pathway.
Conclusion
The Val-Cit linker has proven to be a robust and effective component in the design of clinically successful ADCs. Its ability to remain stable in circulation while enabling specific payload release within tumor cells has led to significant advancements in targeted cancer therapy. The quantitative data from numerous clinical trials underscore the efficacy and manageable safety profiles of ADCs employing this technology across a range of hematological and solid tumors. Continued research into novel linker-payload combinations and a deeper understanding of the underlying biological mechanisms will undoubtedly pave the way for the next generation of even more effective and safer ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Results of a pivotal phase II study of brentuximab vedotin for patients with relapsed or refractory Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results from the Phase III POLARGO trial: Pola-R-GemOx vs R-GemOx for R/R DLBCL | VJHemOnc [vjhemonc.com]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Published in Annals of Oncology: Disitamab Vedotin Combined with PD-1 Inhibitor is a Promising Treatment for Locally Advanced or Metastatic Urothelial Carcinoma [prnewswire.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MC-D-Val-Cit-PAB-PNP: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the antibody-drug conjugate (ADC) linker payload MC-D-Val-Cit-PAB-PNP are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, which is integral to the development of targeted cancer therapies. The information presented here is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical agent responsibly.
Antibody-drug conjugates employ sophisticated linker technologies to selectively deliver potent cytotoxic agents to tumor cells. The this compound linker is a key component in this process, designed to be stable in circulation but cleavable within the tumor microenvironment.[1][2][3] Proper disposal is not merely a procedural formality but a critical step in mitigating risks associated with its potent components.
Understanding the Components and Their Hazards
The this compound molecule is comprised of several key functional units:
-
MC (Maleimidocaproyl): A linker component that attaches to the antibody.
-
D-Val-Cit (D-Valine-Citrulline): A dipeptide sequence specifically cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[3][4][5]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the dipeptide, rapidly degrades to release the cytotoxic payload.[6]
-
PNP (p-nitrophenyl carbonate): An activating group for the payload. The precursor, bis(p-nitrophenyl) carbonate, is classified as a skin and eye irritant.[7][8]
The entire construct is designed to release a potent cytotoxic agent, which, while not explicitly named in the provided topic, is often a highly toxic substance like Monomethyl Auristatin E (MMAE).[9][10] Therefore, the primary hazard associated with this compound is the potential release of this cytotoxic payload.
Recommended Disposal Procedures
The following procedures are recommended for the safe disposal of this compound. These steps are based on the chemical properties of the components and general principles of laboratory safety for handling hazardous chemicals. Always consult and adhere to your institution's specific safety guidelines and local regulations for chemical waste disposal.
Step 1: Inactivation of the Cytotoxic Payload
Before disposal, it is crucial to inactivate the potent cytotoxic component of the ADC linker. This can be achieved through chemical degradation.
-
Prepare an Inactivation Solution: A freshly prepared 10% solution of sodium hypochlorite (B82951) (bleach) in water is a common and effective inactivating agent for many cytotoxic compounds. Alternatively, a 1 M solution of sodium hydroxide (B78521) can be used.
-
Treatment of Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, labeled, and chemically resistant container.
-
Slowly add the inactivation solution to the waste container with stirring. A 1:1 volume ratio of waste to inactivation solution is recommended.
-
Allow the mixture to react for a minimum of 2 hours to ensure complete degradation of the cytotoxic payload.
-
-
Treatment of Solid Waste:
-
All contaminated solid waste (e.g., pipette tips, gloves, vials) should be immersed in the inactivation solution for at least 2 hours.
-
Alternatively, solid waste can be placed in a designated hazardous waste container for incineration.
-
Step 2: Neutralization (if applicable)
If a strong acid or base was used for inactivation, the resulting solution should be neutralized before disposal.
-
Check pH: Use pH paper or a calibrated pH meter to check the pH of the treated waste solution.
-
Adjust pH: If the solution is acidic, add a suitable base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If the solution is basic, add a suitable acid (e.g., dilute hydrochloric acid).
Step 3: Final Disposal
-
Aqueous Waste: Once inactivated and neutralized, the aqueous waste can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
Solid Waste: After decontamination, solid waste should be disposed of in the appropriate hazardous waste stream as designated by your institution. This may include incineration.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and treated as liquid waste. The rinsed containers can then be disposed of as non-hazardous waste.[11]
Quantitative Data on Disposal Parameters
| Parameter | Recommended Value | Notes |
| Inactivation Agent Concentration | 10% Sodium Hypochlorite or 1 M Sodium Hydroxide | Prepare fresh. |
| Inactivation Time | Minimum 2 hours | Ensure sufficient time for complete degradation. |
| Waste to Inactivation Solution Ratio | 1:1 (v/v) | For effective inactivation of liquid waste. |
| Final pH of Aqueous Waste | 6.0 - 8.0 | For safe drain disposal, if permitted. |
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound, protecting both themselves and the environment. Building a culture of safety and trust is paramount in the handling of all chemical reagents.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. fishersci.com [fishersci.com]
- 8. Bis(4-nitrophenyl) carbonate = 99 5070-13-3 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for Handling MC-D-Val-Cit-PAB-PNP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MC-D-Val-Cit-PAB-PNP, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
Understanding the Compound
This compound (Maleimidocaproyl-D-valine-citrulline-p-aminobenzylcarbamate-p-nitrophenyl carbonate) is a key component in the development of ADCs.[1][2][3] It serves as a linker, connecting a cytotoxic payload to an antibody. Due to its intended use in potent cancer therapies, this compound and its conjugates should be handled with the utmost care, treating them as highly potent and cytotoxic substances.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 159857-81-5[2][4] |
| Molecular Formula | C₃₅H₄₃N₇O₁₁[3][4] |
| Molecular Weight | 737.76 g/mol [4] |
| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C.[] Solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][6] |
Personal Protective Equipment (PPE)
The primary route of exposure to cytotoxic compounds is through skin contact, inhalation of aerosols or particles, and accidental ingestion.[7] Therefore, a comprehensive PPE strategy is mandatory.
Required PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear in the outer glove. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[8] | Protects eyes from splashes of solutions or airborne particles. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator.[9] | Required when handling the solid compound or when there is a risk of generating aerosols. |
| Additional Protection | Shoe covers and a hair cap.[9] | Minimizes the spread of contamination outside of the designated handling area. |
Diagram: PPE Workflow for Handling Potent Compounds
Caption: Sequential process for correctly donning personal protective equipment.
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, especially in its powdered form, must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[9]
Step 1: Preparation
-
Ensure the work area is clean and decontaminated.
-
Gather all necessary equipment, including the compound, solvents, and waste containers.
-
Don the appropriate PPE as outlined in the section above.
Step 2: Weighing and Reconstitution
-
When weighing the solid compound, use a containment balance or work within a fume hood.
-
To avoid generating dust, do not use a brush to clean up spills. Instead, gently wipe with a damp, disposable cloth.
-
When reconstituting, slowly add the solvent to the vial to minimize the risk of splashing.
Step 3: Post-Handling
-
After handling, wipe down all surfaces in the work area with an appropriate deactivating solution (e.g., a solution of bleach and water, followed by a neutralizing agent like sodium thiosulfate, and then a final rinse with water), followed by a clean water rinse.
-
Carefully remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.
-
Remove the remaining PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[10]
Spill Management
In the event of a spill, immediate action is required to contain and clean the area.
Spill Response Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or generates significant dust or aerosols, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area to prevent further contamination.
-
Don PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.
-
Containment:
-
For solid spills: Gently cover the powder with absorbent pads dampened with water to prevent it from becoming airborne.
-
For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inward.
-
-
Cleanup: Carefully collect all contaminated materials using tongs or other tools and place them in a clearly labeled, sealed container for cytotoxic waste.
-
Decontamination: Clean the spill area thoroughly with a deactivating solution, followed by a water rinse.
-
Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as cytotoxic waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
Disposal Workflow:
Caption: Step-by-step process for the safe disposal of cytotoxic waste.
Key Disposal Steps:
-
Segregation: Do not mix cytotoxic waste with regular laboratory trash.
-
Containers: Use designated, clearly labeled, puncture-resistant containers for all waste.
-
Labeling: All waste containers must be labeled with the cytotoxic hazard symbol.
-
Final Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the waste, typically through high-temperature incineration.[10]
By implementing these safety and handling protocols, you can minimize the risks associated with working with this compound and ensure a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MC-Val-D-Cit-PAB-PNP - Immunomart [immunomart.com]
- 4. MC-Val-Cit-PAB-PNP CAS 159857-81-5 Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. ipservices.care [ipservices.care]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
